molecular formula Br3CrH12O6 B12060489 Chromium(III) bromide hexahydrate

Chromium(III) bromide hexahydrate

Cat. No.: B12060489
M. Wt: 399.80 g/mol
InChI Key: XIOAYKRRSJTLOZ-UHFFFAOYSA-K
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Description

Chromium(III) bromide hexahydrate is a useful research compound. Its molecular formula is Br3CrH12O6 and its molecular weight is 399.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chromium(III) bromide hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chromium(III) bromide hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

Br3CrH12O6

Molecular Weight

399.80 g/mol

IUPAC Name

tribromochromium;hexahydrate

InChI

InChI=1S/3BrH.Cr.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3

InChI Key

XIOAYKRRSJTLOZ-UHFFFAOYSA-K

Canonical SMILES

O.O.O.O.O.O.[Cr](Br)(Br)Br

Origin of Product

United States

Foundational & Exploratory

physical and chemical properties of chromium(III) bromide hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Chromium(III) Bromide Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . The information is curated for professionals in research and development, with a focus on data presentation and experimental context.

Physical Properties

Chromium(III) bromide hexahydrate is a crystalline solid that is highly soluble in water.[1][2] It exists in two isomeric forms: dibromotetraaquochromium bromide dihydrate, which appears as green, deliquescent crystals, and hexaaquochromium tribromide, which presents as violet, deliquescent crystals.[3][4] The physical properties are summarized in the table below.

PropertyValue
Molecular Formula CrBr₃·6H₂O[3][5]
Molecular Weight 399.80 g/mol [3][5]
Appearance Green or violet crystalline powder[3][4]
Melting Point 79 °C (lit.)[3][6][7]
Boiling Point 100 °C at 760 mmHg[3][7]
Density 5.4 g/mL at 25 °C (lit.)[3][6][7]
Solubility Soluble in water; insoluble in alcohol and ether.[3][4][7]
Vapor Pressure 24.5 mmHg at 25°C[3][7]

Chemical Properties and Reactivity

Chromium(III) bromide hexahydrate is stable under recommended storage conditions.[8] It should be stored at room temperature in a dry, dark, and sealed container.[1][8][9] The compound is incompatible with strong oxidizing agents.[8] Hazardous decomposition products include carbon oxides.[8]

Analogous to other chromium(III) halides, the tribromide dissolves in water to give CrBr₃(H₂O)₃, and this dissolution is accelerated by the addition of a catalytic amount of a reducing agent which generates chromous bromide on the solid's surface that then dissolves and is re-oxidized to Cr(III).[10]

The anhydrous form, chromium(III) bromide, can be prepared from the hexahydrate through dehydration, for instance, by using thionyl chloride.[11] The anhydrous compound is insoluble in cold water but becomes soluble with the addition of chromium(II) salts or in hot water.[10]

Experimental Protocols

Synthesis of Anhydrous Chromium(III) Bromide

A common method for the synthesis of anhydrous chromium(III) bromide involves the direct reaction of chromium powder with bromine vapor at high temperatures.[10]

Methodology:

  • Place chromium powder in a tube furnace.

  • Pass bromine vapor over the chromium powder at a temperature of 1000 °C. The reaction is: 2Cr + 3Br₂ → 2CrBr₃.[10]

  • Purify the resulting chromium(III) bromide by extracting it with absolute diethyl ether to remove any chromium(II) bromide.[10]

  • Subsequently wash the purified product with absolute diethyl ether and absolute ethanol.[10]

An alternative synthesis involves the reaction of bromine with a heated mixture of chromium(III) oxide and charcoal: Cr₂O₃ + 3Br₂ + 3C → 2CrBr₃ + 3CO.[10]

G Synthesis of Anhydrous Chromium(III) Bromide cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_purification Purification Cr Chromium Powder Furnace Tube Furnace at 1000 °C Cr->Furnace Br2 Bromine Vapor Br2->Furnace Extraction Extraction with Diethyl Ether Furnace->Extraction Crude Product Washing Washing with Diethyl Ether and Ethanol Extraction->Washing Product Anhydrous CrBr₃ Washing->Product

A flowchart illustrating the synthesis and purification of anhydrous chromium(III) bromide.
Thermal Decomposition Analysis

The thermal stability and decomposition pathway of chromium(III) bromide hexahydrate can be investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Methodology:

  • Place a small, accurately weighed sample of chromium(III) bromide hexahydrate into the TGA/DTA instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss as a function of temperature (TGA) and the temperature difference between the sample and a reference (DTA).

  • The TGA curve will show distinct steps corresponding to the loss of water molecules and subsequent decomposition. The DTA curve will indicate whether these processes are endothermic or exothermic.

For chromium(III) nitrate (B79036) hexahydrate, a related compound, the final decomposition product above 450°C is Cr₂O₃.[12] A similar final product can be expected for the bromide salt, with the evolution of bromine-containing gases.

G Thermal Decomposition Pathway of CrBr₃·6H₂O Start CrBr₃·6H₂O (s) Intermediate1 Loss of Water Molecules Start->Intermediate1 Heat (TGA/DTA) Intermediate2 Formation of Anhydrous CrBr₃ (s) Intermediate1->Intermediate2 Final Cr₂O₃ (s) + Gaseous Products (e.g., Br₂, HBr) Intermediate2->Final Further Heating

A simplified logical diagram of the thermal decomposition of chromium(III) bromide hexahydrate.

Isomeric Forms

Hydrated chromium(III) halides exhibit isomerism based on the distribution of water molecules and halide ions in the coordination sphere of the chromium ion. For chromium(III) bromide hexahydrate, two common isomers are known.[3][4]

  • [Cr(H₂O)₆]Br₃ : Hexaaquochromium(III) bromide (violet)

  • [Cr(H₂O)₄Br₂]Br·2H₂O : Dibromotetraaquochromium(III) bromide dihydrate (green)

The different isomers can have distinct physical and chemical properties.

G Isomers of Chromium(III) Bromide Hexahydrate Parent CrBr₃·6H₂O Isomer1 [Cr(H₂O)₆]Br₃ (Violet) Parent->Isomer1 Isomer Isomer2 [Cr(H₂O)₄Br₂]Br·2H₂O (Green) Parent->Isomer2 Isomer

Relationship between the general formula and its common isomers.

Applications in Research

Chromium(III) bromide and its hexahydrate are utilized in various areas of chemical research. The anhydrous form is a precursor to catalysts used for the oligomerization of ethylene.[10] In organic synthesis, it can be used for the in situ preparation of chromium(II) chloride, a useful reducing agent.[11] As a Lewis acid, it can catalyze certain organic reactions.[11] In materials science, chromium halides are of interest for their magnetic properties.

Safety and Handling

Chromium(III) bromide hexahydrate is considered hazardous.[8] It can cause severe skin burns and eye damage, and may cause allergic skin or respiratory reactions.[8][13] It is harmful if swallowed or in contact with skin. Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[8] It should be handled in a well-ventilated area.[4]

References

An In-depth Technical Guide to Chromium(III) Bromide Hexahydrate (CAS: 13478-06-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) bromide hexahydrate, identified by the CAS number 13478-06-3, is an inorganic compound with the chemical formula CrBr₃·6H₂O. This hydrated salt of chromium in its +3 oxidation state is a crystalline solid that is highly soluble in water.[1][2] While its direct applications in drug development are not extensively documented, the broader class of chromium(III) compounds has garnered interest for its potential biological activities, including influences on insulin (B600854) signaling and metabolism. This guide provides a comprehensive overview of the chemical and physical properties, safety and handling, and potential applications of chromium(III) bromide hexahydrate, with a focus on information relevant to a research and development setting.

Chemical and Physical Properties

Chromium(III) bromide hexahydrate is a green crystalline solid.[2] It is important to distinguish it from its anhydrous form, chromium(III) bromide (CrBr₃), which has different physical properties. The hexahydrate form indicates that six water molecules are associated with each formula unit of chromium(III) bromide.

A summary of its key quantitative properties is presented in the table below.

PropertyValueReferences
Molecular Formula Br₃CrH₁₂O₆[3]
Molecular Weight 399.80 g/mol [3]
Appearance Green crystals[2]
Melting Point 79 °C[4]
Density 5.4 g/mL at 25 °C[4]
Solubility Soluble in water[1]

Synthesis and Purification

For the synthesis of the anhydrous form, chromium(III) bromide, two methods are documented[1]:

  • Reaction of bromine vapor with chromium powder in a tube furnace at 1000 °C.

  • Reaction of bromine with a heated mixture of chromium(III) oxide and charcoal.

Purification: For purification of the hexahydrate, recrystallization is a standard technique. A general procedure for recrystallization of a water-soluble solid is as follows:

G General Recrystallization Workflow A Dissolve impure solid in a minimum amount of hot solvent (e.g., water). B Filter the hot solution to remove any insoluble impurities. A->B C Allow the filtrate to cool slowly to room temperature. B->C D Cool further in an ice bath to maximize crystal formation. C->D E Collect the purified crystals by vacuum filtration. D->E F Wash the crystals with a small amount of cold solvent. E->F G Dry the crystals. F->G G UV-Vis Spectroscopy Workflow A Prepare a dilute aqueous solution of chromium(III) bromide hexahydrate of known concentration. D Rinse and fill the cuvette with the sample solution. A->D B Use a UV-Vis spectrophotometer and select a suitable wavelength range (e.g., 300-800 nm). C Record a baseline spectrum using the solvent (deionized water) in a cuvette. B->C C->D E Record the absorption spectrum of the sample. D->E F Identify the wavelengths of maximum absorbance (λmax). E->F G Simplified Catalytic Cycle for a Cr-Catalyzed Reaction Cr_III Cr(III) Precursor Cr_II Active Cr(II) Species Cr_III->Cr_II Reduction Organo_Cr Organochromium Intermediate Cr_II->Organo_Cr Oxidative Addition (with organic halide) Product_complex Product-Cr Complex Organo_Cr->Product_complex Addition to Electrophile (e.g., aldehyde) Product_complex->Cr_III Product Release & Regeneration

References

An In-depth Technical Guide to the Molecular Structure of Chromium(III) Bromide Hexahydrate (CrBr₃·6H₂O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of chromium(III) bromide hexahydrate (CrBr₃·6H₂O), a compound known for its fascinating hydration isomerism. This phenomenon, where water molecules and bromide ions exchange places between the inner coordination sphere of the chromium ion and the outer crystal lattice, gives rise to distinct chemical species with unique properties. This document details the structure of these isomers, experimental protocols for their characterization, and relevant quantitative data.

Hydration Isomerism in CrBr₃·6H₂O

Chromium(III) bromide hexahydrate is not a single molecular entity but rather exists as a series of coordination isomers, also known as hydration isomers. The distribution of water and bromide ligands directly coordinated to the central chromium(III) ion determines the specific isomer. The primary isomers are analogous to the well-documented chromium(III) chloride hexahydrate series.

The three principal isomers of CrBr₃·6H₂O are:

  • Hexaaquachromium(III) bromide, [Cr(H₂O)₆]Br₃: In this isomer, the inner coordination sphere consists of the chromium(III) ion octahedrally coordinated to six water molecules. The three bromide ions act as counter-ions in the crystal lattice. This isomer is typically violet.

  • Pentaaquabromochromium(III) bromide monohydrate, [Cr(H₂O)₅Br]Br₂·H₂O: Here, one water molecule in the coordination sphere is replaced by a bromide ion, resulting in a complex cation with a +2 charge. Two bromide ions and one water molecule of crystallization reside in the outer sphere. This isomer is typically blue-green.

  • trans-Tetraaquadi­bromochromium(III) bromide dihydrate, trans-[Cr(H₂O)₄Br₂]Br·2H₂O: In this isomer, two water molecules are substituted by bromide ions within the coordination sphere, leading to a +1 charged complex. The remaining bromide ion and two water molecules are found in the crystal lattice. The trans configuration, where the bromide ligands are opposite each other, is the more common geometric isomer. This isomer is typically green.

Molecular Structure and Quantitative Data

Table 1: Summary of Hydration Isomers of CrBr₃·6H₂O

FormulaIUPAC NameColorCoordinated LigandsCounter-Ions & Waters of Crystallization
[Cr(H₂O)₆]Br₃Hexaaquachromium(III) bromideViolet6 H₂O3 Br⁻
[Cr(H₂O)₅Br]Br₂·H₂OPentaaquabromochromium(III) bromide monohydrateBlue-Green5 H₂O, 1 Br⁻2 Br⁻, 1 H₂O
trans-[Cr(H₂O)₄Br₂]Br·2H₂Otrans-Tetraaquadi­bromochromium(III) bromide dihydrateGreen4 H₂O, 2 Br⁻1 Br⁻, 2 H₂O

Table 2: Typical Bond Lengths and Angles for Cr(III)-Aqua-Bromo Complexes

Bond/AngleTypical ValueNotes
Cr-O (aqua)1.95 - 2.05 ÅThe bond length can vary slightly depending on the overall charge of the complex and the nature of the other ligands.
Cr-Br (coordinated)2.45 - 2.55 ÅThis bond is longer than the Cr-O bond due to the larger ionic radius of the bromide ion.
O-Cr-O~90° and ~180°In a perfect octahedron, these angles would be exactly 90° and 180°. Distortions are common.
O-Cr-Br~90° and ~180°Similar to the O-Cr-O angles, these define the octahedral geometry.
Br-Cr-Br~90° and ~180°In the trans isomer, the Br-Cr-Br angle is expected to be close to 180°.

Note: The values in Table 2 are estimates based on known structures of similar chromium(III) complexes and should be confirmed by experimental determination.

Experimental Protocols

Synthesis of Hydration Isomers

The synthesis of the different isomers of CrBr₃·6H₂O can be achieved by adapting established procedures for the corresponding chloride compounds. The general principle involves controlling the reaction conditions to favor the formation of a specific isomer.

Logical Workflow for Isomer Synthesis

G start CrBr₃·6H₂O (commercial mixture) dissolve Dissolve in H₂O start->dissolve isomer3 trans-[Cr(H₂O)₄Br₂]Br·2H₂O (Green) start->isomer3 direct use of commercial green form reflux Reflux in H₂O dissolve->reflux favors aqua ligand coordination cool_hbr Cool and saturate with HBr gas dissolve->cool_hbr direct, favors [Cr(H₂O)₅Br]²⁺ reflux->cool_hbr promotes bromo ligand coordination isomer1 [Cr(H₂O)₆]Br₃ (Violet) reflux->isomer1 prolonged reflux precipitate Precipitate with ether cool_hbr->precipitate isomer2 [Cr(H₂O)₅Br]Br₂·H₂O (Blue-Green) precipitate->isomer2 G sample Isomer Sample prepare Prepare aqueous solution of known concentration sample->prepare spectrometer UV-Vis Spectrometer prepare->spectrometer scan Scan absorbance from 350-750 nm spectrometer->scan data Absorbance Spectrum scan->data analyze Identify λmax and compare to known values data->analyze result Isomer Identification analyze->result G cluster_0 Isomer in Solution cluster_1 Number of Ions cluster_2 Relative Molar Conductivity [Cr(H₂O)₆]Br₃ [Cr(H₂O)₆]Br₃ four_ions 4 ions [Cr(H₂O)₆]Br₃->four_ions [Cr(H₂O)₅Br]Br₂ [Cr(H₂O)₅Br]Br₂ three_ions 3 ions [Cr(H₂O)₅Br]Br₂->three_ions [Cr(H₂O)₄Br₂]Br [Cr(H₂O)₄Br₂]Br two_ions 2 ions [Cr(H₂O)₄Br₂]Br->two_ions high High four_ions->high medium Medium three_ions->medium low Low two_ions->low

An In-depth Technical Guide to the Isomeric Forms of Chromium(III) Bromide Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination and geometric isomerism exhibited by chromium(III) bromide hexahydrate, CrBr₃·6H₂O. Due to the kinetic inertness of the chromium(III) d³ electron configuration, several stable isomeric forms can be isolated, each with distinct chemical and physical properties. This document details the structure of these isomers, experimental protocols for their synthesis and characterization, and quantitative data for their differentiation.

Introduction to Isomerism in Chromium(III) Bromide Hexahydrate

Chromium(III) bromide hexahydrate is not a single compound but rather a series of coordination isomers, specifically hydrate (B1144303) isomers. This isomerism arises from the exchange of water molecules and bromide ions between the inner coordination sphere of the chromium ion and the outer crystal lattice. Further complexity is introduced by the potential for geometric (cis-trans) isomerism in isomers containing more than one bromide ligand in the coordination sphere.

The primary hydrate isomers are:

  • Hexaaquachromium(III) bromide: [Cr(H₂O)₆]Br₃

  • Pentaaquabromochromium(III) bromide monohydrate: [Cr(H₂O)₅Br]Br₂·H₂O

  • Tetraaquadi­bromochromium(III) bromide dihydrate: [Cr(H₂O)₄Br₂]Br·2H₂O

The tetraaquadibromo isomer can exist in two geometric forms: cis and trans.

Structures and Properties of Isomers

The arrangement of ligands directly bonded to the central chromium(III) ion dictates the properties of each isomer. The key distinguishing features are color, the number of free bromide ions in solution (which affects molar conductivity and reactivity with silver nitrate), and their electronic absorption spectra.

While specific experimental data for the full series of bromide isomers is not extensively published, their properties are analogous to the well-characterized chromium(III) chloride hexahydrate series.[1][2] The expected properties are summarized below.

Table 1: Physical and Chemical Properties of Chromium(III) Bromide Hexahydrate Isomers
FormulaIUPAC NameColorMolar Conductivity (Ω⁻¹cm²mol⁻¹) (Expected Range)Ionic Bromides per Formula Unit
[Cr(H₂O)₆]Br₃Hexaaquachromium(III) bromideVioletHigh (Analogous to 1:3 electrolyte)[1]3
[Cr(H₂O)₅Br]Br₂·H₂OPentaaquabromochromium(III) bromide monohydrateBlue-GreenMedium (Analogous to 1:2 electrolyte)[1]2
trans-[Cr(H₂O)₄Br₂]Br·2H₂Otrans-Tetraaquadi­bromochromium(III) bromide dihydrateGreenLow (Analogous to 1:1 electrolyte)[3][4]1
cis-[Cr(H₂O)₄Br₂]Br·2H₂Ocis-Tetraaquadi­bromochromium(III) bromide dihydrateGreenLow (Analogous to 1:1 electrolyte)[3][4]1
Table 2: Spectroscopic and Magnetic Properties
Isomeric CationExpected λₘₐₓ (nm) (Qualitative)Magnetic Moment (μ_eff) in Bohr Magnetons (BM) (Expected)
[Cr(H₂O)₆]³⁺Two primary absorption bands, similar to other Cr(III) aqua complexes.[5]~3.87 (Spin-only value for 3 unpaired electrons)[6][7]
[Cr(H₂O)₅Br]²⁺Shift in absorption bands compared to the hexaaqua ion due to the change in ligand field.~3.87
[Cr(H₂O)₄Br₂]⁺Further shift and potential splitting of bands, with differences between cis and trans isomers.[5]~3.87

Visualizing Isomeric Relationships

The relationships between the hydrate and geometric isomers can be visualized as a pathway of ligand exchange and rearrangement.

Isomer_Relationships HexaAqua [Cr(H₂O)₆]Br₃ (Violet) PentaAqua [Cr(H₂O)₅Br]Br₂·H₂O (Blue-Green) HexaAqua->PentaAqua + Br⁻ - H₂O TransTetraAqua trans-[Cr(H₂O)₄Br₂]Br·2H₂O (Green) PentaAqua->TransTetraAqua + Br⁻ - H₂O CisTetraAqua cis-[Cr(H₂O)₄Br₂]Br·2H₂O (Green) TransTetraAqua->CisTetraAqua Isomerization

Caption: Hydrate and geometric isomerism in chromium(III) bromide hexahydrate.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and characterization of the analogous chromium(III) chloride isomers and are expected to yield the corresponding bromide isomers with minor modifications.[1]

Protocol 1: Synthesis of Hexaaquachromium(III) Bromide, [Cr(H₂O)₆]Br₃
  • Objective: To synthesize the violet hexaaqua isomer.

  • Methodology: This procedure is adapted from the synthesis of the analogous chloride complex.[1]

    • Prepare a solution of 10 g of potassium chrome alum (KCr(SO₄)₂·12H₂O) in 40 mL of concentrated hydrobromic acid and 10 mL of water.

    • Cool the solution in an ice bath.

    • Filter the solution and transfer it to a gas washing bottle, keeping it cooled in the ice bath.

    • Saturate the solution with hydrogen bromide gas until the solution becomes nearly colorless, precipitating the product.

    • Filter the greyish-violet crystals, wash with acetone (B3395972) and then diethyl ether, and air dry on filter paper.

Protocol 2: Synthesis of Pentaaquabromochromium(III) Bromide, [Cr(H₂O)₅Br]Br₂·H₂O
  • Objective: To synthesize the blue-green pentaaqua isomer from the tetraaqua starting material.

  • Methodology: This procedure is adapted from the synthesis of the analogous chloride complex.[1]

    • Dissolve approximately 14 g of commercial chromium(III) bromide hexahydrate (predominantly trans-[Cr(H₂O)₄Br₂]Br·2H₂O) in 20 mL of water.

    • Gently reflux the solution for 10 minutes to facilitate the aquation of one coordinated bromide ion.

    • Cool the resulting solution in an ice bath and saturate it with a stream of hydrogen bromide gas.

    • Prepare a solution of diethyl ether saturated with hydrogen bromide gas by cooling 300 mL of ether in an ice bath and bubbling HBr gas through it.

    • Pour the aqueous chromium bromide solution into 200 mL of the HBr-saturated ether solution.

    • Stir the mixture mechanically for 30 minutes in the ice bath. The blue-green product will precipitate.

    • Filter the crystals, wash with HBr-saturated ether, and dry on filter paper.

Protocol 3: Characterization by Molar Conductivity
  • Objective: To differentiate the isomers based on the number of ions they produce in solution.

  • Methodology:

    • Prepare 0.01 M and 0.001 M aqueous solutions of each synthesized isomer immediately before measurement to prevent aquation.

    • Calibrate a conductivity meter using standard KCl solutions.

    • Measure the conductance of each isomer solution at a constant temperature.

    • Calculate the molar conductivity (Λ_m) using the formula: Λ_m = (1000 * κ) / c, where κ is the specific conductivity and c is the molar concentration.

    • Compare the results to known values for 1:1, 1:2, and 1:3 electrolytes to determine the number of free ions.[1][4]

Conductivity_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis P1 Prepare 0.01 M & 0.001 M solutions of each isomer M2 Measure specific conductivity (κ) of isomer solutions P1->M2 M1 Calibrate conductivity meter with standard KCl M1->M2 A1 Calculate Molar Conductivity: Λ_m = (1000 * κ) / c M2->A1 A2 Compare Λ_m to known electrolyte types (1:1, 1:2, 1:3) A1->A2

Caption: Workflow for the determination of molar conductivity of isomers.

Protocol 4: Characterization by UV-Visible Spectroscopy
  • Objective: To observe the differences in the d-d electronic transitions of the isomeric cations.

  • Methodology:

    • Prepare dilute aqueous solutions of each isomer. The concentration should be adjusted to yield an absorbance between 0.2 and 1.5 for the main absorption bands.[5]

    • Record the UV-Visible spectrum for each solution over a range of approximately 350-750 nm.

    • Identify the wavelengths of maximum absorbance (λ_max) for the spin-allowed d-d transitions.

    • Compare the spectra. The position of λ_max is sensitive to the ligand field environment around the Cr(III) ion. Replacing a water ligand with a bromide ligand will cause a predictable shift in the absorption bands.

Conclusion

The isomeric forms of chromium(III) bromide hexahydrate provide a classic illustration of coordination and geometric isomerism in transition metal chemistry. Their distinct properties, which are directly linked to the composition of the inner coordination sphere, can be effectively characterized through a combination of synthetic procedures and analytical techniques such as conductivity measurements and UV-Visible spectroscopy. The experimental protocols and comparative data presented in this guide offer a robust framework for the synthesis, identification, and study of these important coordination compounds.

References

An In-depth Technical Guide on the Solubility of Chromium(III) Bromide Hexahydrate in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of chromium(III) bromide hexahydrate (CrBr₃·6H₂O). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the existing qualitative information, alongside detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for laboratory professionals requiring a thorough understanding of the dissolution properties of this compound.

Physicochemical Properties

Chromium(III) bromide hexahydrate is a crystalline solid that typically appears as green crystals. It is essential to consider the specific isomeric form, as this can influence its properties. The hexahydrate exists as different isomers, such as the dark green trans-[CrBr₂(H₂O)₄]Br·2H₂O.

Solubility Profile

The solubility of a compound is a critical parameter in various scientific and industrial applications, including chemical synthesis, formulation development, and environmental fate assessment. The following sections detail the known solubility of chromium(III) bromide hexahydrate in aqueous and organic media.

Aqueous Solubility

Chromium(III) bromide hexahydrate is consistently reported to be highly soluble in water.[1][2] This high solubility is attributed to the interaction of the polar water molecules with the ionic nature of the chromium(III) and bromide ions, as well as the coordinated water molecules in the hexahydrate complex. Upon dissolution, the complex likely dissociates to form hydrated chromium(III) ions and bromide ions in the aqueous solution.

Solubility in Organic Solvents

Information on the solubility of chromium(III) bromide hexahydrate in organic solvents is less definitive and primarily qualitative. The available data suggests a range of solubilities depending on the polarity of the solvent.

Quantitative Solubility Data

Table 1: Aqueous Solubility of Chromium(III) Bromide Hexahydrate

SolventTemperature (°C)Solubility ( g/100 mL)Observations
Water (H₂O)AmbientData not availableConsistently reported as "soluble" or "highly soluble".[1][2]

Table 2: Solubility of Chromium(III) Bromide Hexahydrate in Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Observations
Ethanol (C₂H₅OH)AmbientData not availableReported as "soluble" or "very soluble".[3]
Methanol (CH₃OH)AmbientData not availableExpected to be soluble based on the polarity of methanol.
Acetone (C₃H₆O)AmbientData not availableReported as "soluble".
Diethyl Ether (C₄H₁₀O)AmbientData not availableReported as "insoluble".[4][5][6]

Experimental Protocols for Solubility Determination

For researchers who need to determine the precise solubility of chromium(III) bromide hexahydrate for their specific applications, standardized methods can be employed. The following are detailed methodologies for key experiments.

Isothermal Shake-Flask Method (Adapted from OECD Guideline 105)

This method is a widely accepted approach for determining the water solubility of substances.

Principle: A surplus of the solid substance is equilibrated with the solvent at a constant temperature. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature water bath or shaker incubator

  • Flasks with stoppers

  • Magnetic stirrer and stir bars (optional)

  • Centrifuge

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm pore size)

  • Appropriate analytical instrumentation (e.g., UV-Vis spectrophotometer, ICP-MS for chromium analysis)

Procedure:

  • Add an excess amount of chromium(III) bromide hexahydrate to a series of flasks containing a known volume of the solvent (e.g., deionized water, ethanol). The excess solid should be sufficient to ensure that a saturated solution is formed and that solid remains after equilibration.

  • Seal the flasks to prevent solvent evaporation.

  • Place the flasks in a constant temperature bath or shaker and agitate for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., sampling and analyzing the concentration at 24, 48, and 72 hours).

  • Once equilibrium is reached, cease agitation and allow the solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved solid.

  • Analyze the concentration of chromium(III) bromide hexahydrate in the filtrate using a validated analytical method.

  • Repeat the measurement at different temperatures as required.

Gravimetric Method

This method is a straightforward approach for determining solubility, particularly in water, where the solute is non-volatile.

Principle: A saturated solution is prepared, and a known volume of the solution is evaporated to dryness. The mass of the remaining solute is then used to calculate the solubility.

Apparatus:

  • Constant temperature bath

  • Erlenmeyer flasks with stoppers

  • Volumetric flasks and pipettes

  • Evaporating dish

  • Analytical balance

  • Drying oven

Procedure:

  • Prepare a saturated solution of chromium(III) bromide hexahydrate in the desired solvent at a specific temperature as described in the isothermal shake-flask method.

  • Allow the undissolved solid to settle.

  • Carefully pipette a known volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish.

  • Evaporate the solvent in the evaporating dish on a steam bath or in a fume hood.

  • Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature sufficient to remove any remaining solvent without decomposing the solute (e.g., 105-110 °C).

  • Cool the dish in a desiccator and weigh it on an analytical balance.

  • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculate the mass of the dissolved solid and express the solubility in the desired units (e.g., g/100 mL).

Visualizations

The following diagrams illustrate the workflow for the experimental determination of solubility.

Experimental_Workflow_Isothermal_Shake_Flask cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess CrBr3·6H2O to solvent in flasks prep2 Seal flasks prep1->prep2 equil1 Place flasks in constant temperature shaker prep2->equil1 equil2 Agitate until equilibrium is reached equil1->equil2 samp1 Cease agitation and allow solid to settle equil2->samp1 samp2 Withdraw and filter supernatant samp1->samp2 samp3 Analyze filtrate concentration samp2->samp3

Caption: Workflow for the Isothermal Shake-Flask Method.

Experimental_Workflow_Gravimetric cluster_prep_sat Saturated Solution Preparation cluster_measurement Measurement cluster_calculation Calculation prep_sat1 Prepare saturated solution at constant temperature prep_sat2 Allow excess solid to settle prep_sat1->prep_sat2 meas1 Pipette known volume of supernatant into a pre-weighed dish prep_sat2->meas1 meas2 Evaporate solvent meas1->meas2 meas3 Dry residue to constant mass in oven meas2->meas3 meas4 Cool in desiccator and weigh meas3->meas4 calc1 Calculate mass of dissolved solid meas4->calc1 calc2 Determine solubility in g/100 mL calc1->calc2

References

Unveiling the Geometric Precision of Hexaaquachromium(III) Tribromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Hexaaquachromium(III) tribromide is the violet isomer of chromium(III) bromide hexahydrate. The compound consists of a central chromium(III) ion coordinated by six water molecules, forming the complex cation [Cr(H₂O)₆]³⁺, with three bromide ions serving as counter-anions. The geometry and electronic structure of the hexaaqua cation are crucial in determining the compound's reactivity, magnetic properties, and potential applications, including as a precursor for catalysts. Understanding the precise arrangement of atoms in the crystal lattice is fundamental for predicting its behavior in various chemical environments.

Physicochemical Properties

A summary of the key physicochemical properties of hexaaquachromium(III) tribromide is presented in the table below.

PropertyValue
Chemical Formula [Cr(H₂O)₆]Br₃
Molar Mass 399.80 g/mol
Appearance Violet, deliquescent crystals[1]
Coordination Geometry Octahedral around the Cr(III) ion[2][3]
Oxidation State of Cr +3[2]
Solubility Highly soluble in water[4]

Crystallographic Data

The crystal structure of the [Cr(H₂O)₆]³⁺ cation has been accurately determined from the single-crystal X-ray diffraction of hexaaquachromium(III) nitrate (B79036) trihydrate, --INVALID-LINK--₃·3H₂O.[5] The cation exhibits a distorted octahedral geometry. Given the lack of a specific crystallographic study for the bromide salt, the data for the isostructural chloride analogue, [Cr(H₂O)₆]Cl₃, which crystallizes in the trigonal system with space group R-3c, can be used as a reliable model.[6]

Unit Cell Parameters (based on [Cr(H₂O)₆]Cl₃)
ParameterValue (Å)
a12.027
b12.027
c11.701
α (°)90
β (°)90
γ (°)120

Data from the Crystallography Open Database for [Cr(H₂O)₆]Cl₃.[6]

Bond Lengths and Angles (based on Cr(H₂O)₆₃·3H₂O)

The structure of the hexaaquachromium(III) cation is characterized by the following approximate bond lengths and angles.

Bond/AngleValue
Cr-O Bond Length~1.96 Å
O-Cr-O Angle~90° and ~180°

Note: These are typical values and can vary slightly due to distortions in the crystal lattice.

Experimental Protocols

The determination of the crystal structure of a compound like hexaaquachromium(III) tribromide would typically involve the following experimental procedures.

Synthesis and Crystallization
  • Synthesis: Hexaaquachromium(III) tribromide can be prepared by dissolving chromium(III) bromide in water. To obtain the desired violet isomer, the solution should be kept cool to prevent the formation of the green isomers where bromide ions coordinate to the chromium center.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution at a controlled temperature. The solution is left undisturbed in a vessel that allows for gradual solvent removal, promoting the formation of well-ordered crystals.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[7] The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods, followed by refinement to obtain the final crystal structure.

Powder X-ray Diffraction (PXRD)
  • Sample Preparation: A polycrystalline sample of the compound is finely ground to a homogenous powder.

  • Data Collection: The powder is placed in a sample holder in a powder X-ray diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. It can be used to confirm the phase purity of the synthesized compound and to determine its unit cell parameters.

Structural Analysis and Visualization

The core of the hexaaquachromium(III) tribromide structure is the [Cr(H₂O)₆]³⁺ cation, where the chromium(III) ion is octahedrally coordinated by six water molecules. The bromide ions are located in the crystal lattice, balancing the positive charge of the complex cation. The overall structure is held together by ionic interactions and a network of hydrogen bonds between the coordinated water molecules and the bromide anions.

Crystal_Structure_Logic Logical Relationship in [Cr(H2O)6]Br3 Crystal Structure Cr3_plus Cr(III) Ion Cation [Cr(H2O)6]3+ Cation (Octahedral Geometry) Cr3_plus->Cation Coordination H2O Water Ligands (x6) H2O->Cation Coordination H_Bonding Hydrogen Bonding H2O->H_Bonding donates H Ionic_Bonding Ionic Interactions Cation->Ionic_Bonding Br_minus Bromide Anions (x3) Br_minus->Ionic_Bonding Br_minus->H_Bonding accepts H Crystal_Lattice Crystal Lattice Ionic_Bonding->Crystal_Lattice forms H_Bonding->Crystal_Lattice stabilizes

Caption: Logical relationship in the [Cr(H₂O)₆]Br₃ crystal structure.

The following diagram illustrates a generalized workflow for the characterization of the crystal structure.

Experimental_Workflow Experimental Workflow for Crystal Structure Determination Synthesis Synthesis of [Cr(H2O)6]Br3 Crystallization Single Crystal Growth Synthesis->Crystallization PXRD Powder X-ray Diffraction Synthesis->PXRD Bulk Sample SC_XRD Single-Crystal X-ray Diffraction Crystallization->SC_XRD Data_Processing Data Processing and Structure Solution SC_XRD->Data_Processing Final_Structure Final Crystal Structure PXRD->Final_Structure Phase ID & Unit Cell Refinement Structure Refinement Data_Processing->Refinement Refinement->Final_Structure

Caption: Experimental workflow for crystal structure determination.

References

A Technical Guide to the Physicochemical Properties of Chromium(III) Bromide Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the key physical properties, specifically the melting point and density, of Chromium(III) Bromide Hexahydrate (CrBr₃·6H₂O). It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized protocols for the characterization of this compound.

Physicochemical Data Summary

Chromium(III) bromide hexahydrate is a crystalline solid that is highly soluble in water.[1] It typically appears as green, deliquescent crystals.[2][3] The primary quantitative physical properties are summarized below for quick reference.

PropertyValueConditions
Melting Point 79 °CLiterature Value[2][3][4][5]
Density 5.4 g/mLat 25 °C (Literature Value)[2][3][5][6]
Molecular Formula Br₃CrH₁₂O₆
Molecular Weight ~399.8 g/mol [2][6]
Appearance Green Crystalline Powder[1][2][4]

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the melting point and density of a solid hydrate (B1144303) compound like chromium(III) bromide hexahydrate.

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[7] For a hydrate, care must be taken to heat the sample slowly to avoid premature dehydration, which could be mistaken for melting.[8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Glass capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

  • Thermometer

Procedure:

  • Sample Preparation: Ensure the chromium(III) bromide hexahydrate sample is in a fine, dry powder form. If the crystals are large, gently pulverize a small amount using a mortar and pestle.[7]

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

  • Packing the Sample: To pack the solid tightly into the sealed end, tap the tube gently on a hard surface or drop it through a long, narrow glass tube onto the benchtop.[9] The packed sample height should be between 2-3 mm for an accurate reading.[9]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[9]

    • If the approximate melting point is known (79 °C), heat the sample at a medium rate until the temperature is about 15-20 °C below this point.[9]

    • Decrease the heating rate significantly, to about 1-2 °C per minute, to ensure thermal equilibrium.

    • Record the temperature at which the first droplet of liquid is observed. This is the start of the melting range.

    • Continue heating slowly and record the temperature at which the last solid crystal turns into a liquid. This is the end of the melting range.

  • Data Reporting: A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C. The reported melting point is the range from the initial to the final temperature reading.

The density of an irregularly shaped solid can be determined using the liquid displacement method, based on Archimedes' principle.[10][11] A key consideration is the choice of the displacement liquid; it must be a liquid in which the sample is insoluble. While chromium(III) bromide hexahydrate is soluble in water[2][3], this protocol describes the general method. For a soluble substance, a non-solvent liquid or an alternative method like gas pycnometry would be required for high accuracy.[10]

Apparatus:

  • Analytical balance (accurate to ±0.001 g)

  • Graduated cylinder

  • Spatula

  • Beaker

Procedure:

  • Mass Measurement: Using an analytical balance, accurately weigh a sample of the chromium(III) bromide hexahydrate crystals. Record this mass (m).[12][13]

  • Initial Volume Measurement: Pour a suitable volume of the displacement liquid (e.g., an inert solvent like hexane (B92381) or mineral oil) into a graduated cylinder. The volume should be sufficient to fully submerge the solid sample. Record this initial volume (V₁).[13][14]

  • Volume of Displacement: Carefully and gently slide the weighed solid sample into the graduated cylinder, ensuring no liquid splashes out.[12] The solid must be fully submerged.

  • Final Volume Measurement: The solid will displace a volume of liquid equal to its own volume, causing the liquid level to rise. Record the new, final volume (V₂).[13][14]

  • Calculation:

    • Calculate the volume of the solid (V) by subtracting the initial volume from the final volume: V = V₂ - V₁ .[13]

    • Calculate the density (ρ) using the formula: ρ = m / V .[12][14]

  • Data Reporting: Report the density in g/mL or g/cm³, specifying the temperature at which the measurement was conducted.

Visualization of Experimental Workflow

The logical flow for determining the key physical properties of a chemical compound is illustrated below. This workflow outlines the parallel processes of sample preparation and analysis for melting point and density determination.

G cluster_prep 1. Sample Preparation cluster_mp 2a. Melting Point Determination cluster_density 2b. Density Determination Sample Chemical Sample: Chromium(III) Bromide Hexahydrate Pulverize Pulverize Sample (if necessary) Sample->Pulverize Load Load Capillary Tube Pulverize->Load Weigh Weigh Sample in Air (Measure Mass) Pulverize->Weigh Heat Heat in Apparatus (Slowly near MP) Load->Heat Observe Observe & Record Temperature Range Heat->Observe Result_MP Result: Melting Point Observe->Result_MP Displace Measure Volume by Liquid Displacement Weigh->Displace Calculate Calculate: Density = Mass / Volume Displace->Calculate Result_Density Result: Density Calculate->Result_Density

Caption: Workflow for Physicochemical Property Determination.

References

A Comprehensive Guide to Chromium(III) Bromide Hexahydrate: Nomenclature and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a centralized resource for researchers, scientists, and professionals in drug development, providing a detailed overview of the nomenclature associated with Chromium(III) Bromide Hexahydrate. Accurate identification of chemical compounds is fundamental to research and development, ensuring reproducibility and clarity in scientific communication. This document outlines the various synonyms, identifiers, and isomeric forms of Chromium(III) Bromide Hexahydrate, facilitating precise sourcing and documentation.

Chemical Identification and Synonyms

Chromium(III) Bromide Hexahydrate is a highly water-soluble crystalline chromium source.[1] It is essential to recognize its various synonyms to ensure accurate identification in literature and supplier databases. The compound is systematically known by its IUPAC name and is also referred to by several common and commercial synonyms.

Identifier Type Value Source
Primary Name Chromium(III) Bromide Hexahydrate[2]
IUPAC Name chromium(3+) tribromide hexahydrate[3][4]
Alternative IUPAC tribromochromium;hexahydrate[2]
CAS Number 13478-06-3[5]
EC Number 233-088-6[1]
PubChem CID 71311496[2]
UNII 42D0736Y63[4]
Molecular Formula CrBr₃・6H₂O or Br₃CrH₁₂O₆[2][5]

A variety of synonyms are used interchangeably in chemical literature and commercial listings. These include:

  • Chromic bromide hexahydrate[4][6]

  • Chromium tribromide, hydrous[3][7][8]

  • Chromium(III) bromide[7][8]

  • Dibromotetraaquochromium bromide dihydrate[4]

It is important to note that Chromium(III) Bromide Hexahydrate can exist in two isomeric forms:

  • Dibromotetraaquochromium bromide dihydrate : Appears as green, deliquescent crystals.[7][9]

  • Hexaaquochromium tribromide : Presents as violet, deliquescent crystals.[7][9]

The relationship between these synonyms and the primary compound is illustrated in the logical diagram below.

Synonyms A Chromium(III) Bromide Hexahydrate B Chromic Bromide Hexahydrate A->B is synonymous with C Chromium Tribromide, Hydrous A->C is synonymous with D IUPAC: chromium(3+) tribromide hexahydrate A->D is identified by E CAS: 13478-06-3 A->E is identified by F Dibromotetraaquochromium bromide dihydrate (Isomer) A->F exists as isomer G Hexaaquochromium tribromide (Isomer) A->G exists as isomer

Synonym and Isomer Relationships

Experimental Protocols

Detailed experimental protocols involving Chromium(III) Bromide Hexahydrate are contingent on the specific application, such as its use as a precursor for catalysts in the oligomerization of ethylene.[10] Methodologies for synthesis, purification, and analysis would be provided in this section based on the specific experimental context. Researchers requiring protocols for specific applications are encouraged to consult relevant literature, citing the compound by its CAS number (13478-06-3) to ensure procedural accuracy.

This guide provides a foundational understanding of the nomenclature for Chromium(III) Bromide Hexahydrate. For specific experimental applications and safety data, professionals should consult the appropriate material safety data sheets and peer-reviewed scientific literature.

References

An In-depth Guide to the Coordination Chemistry of Aquated Chromium(III) Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Hexaaquachromium(III) Ion

The coordination chemistry of chromium in its +3 oxidation state in aqueous solution is dominated by the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. This complex is the cornerstone for understanding the behavior of Cr(III) in biological and environmental systems. The central chromium(III) ion possesses a d³ electron configuration, which leads to a preference for an octahedral geometry.[1] This electronic arrangement results in a high ligand field stabilization energy, rendering the complex kinetically inert, meaning its ligands exchange very slowly.[2] This inertness is a defining characteristic of chromium(III) chemistry and has significant implications for its reaction mechanisms. The [Cr(H₂O)₆]³⁺ ion in solution typically appears violet or grey-blue.[3] However, aqueous solutions of chromium(III) salts often appear green, which is usually due to the presence of other complex ions where water ligands have been substituted by anions from the salt, such as chloride or sulfate.[1][3]

Hydrolysis and Polymerization: Olation and Oxolation

The high positive charge of the Cr(III) center makes the coordinated water molecules acidic. The [Cr(H₂O)₆]³⁺ ion undergoes hydrolysis, donating a proton to the surrounding solvent water molecules. This process occurs in a stepwise manner, with the acidity of the aqua ligands increasing as hydroxide (B78521) ligands are added.

The primary hydrolysis reaction is: [Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺

This initial hydrolysis is followed by further deprotonation steps, eventually leading to the precipitation of amorphous, gelatinous chromium(III) hydroxide, Cr(OH)₃(H₂O)₃, as the pH increases.[1]

As the concentration of the initial hydroxo species, [Cr(H₂O)₅(OH)]²⁺, increases, polymerization occurs through a process called olation . This involves the formation of a diol (double hydroxide) bridge between two chromium centers, eliminating a water molecule.

2 [Cr(H₂O)₅(OH)]²⁺ → [Cr₂(μ-OH)₂(H₂O)₈]⁴⁺ + 2 H₂O

This process can continue, forming higher nuclearity clusters and ultimately the hydroxide precipitate.[2] With heating or aging, these ol-bridged polymers can undergo oxolation , a slower process where a bridging hydroxide ligand is deprotonated to form a more stable oxo-bridge (O²⁻), further increasing the inertness of the polymer.[2] Freshly precipitated chromium hydroxide dissolves readily in acid, but aged precipitate becomes much more difficult to dissolve due to the formation of these robust oxo-bridged structures.[2]

Hydrolysis_Olation A [Cr(H₂O)₆]³⁺ (Hexaaqua) B [Cr(H₂O)₅(OH)]²⁺ (Monohydroxo) A->B +OH⁻ -H₂O C [Cr₂(μ-OH)₂(H₂O)₈]⁴⁺ (Diol-bridged Dimer) B->C Dimerization (Olation) D Cr(OH)₃(H₂O)₃ (s) (Precipitate) B->D +2OH⁻ / Aging C->D +OH⁻ / Aging

Figure 1: Simplified pathway of hydrolysis and olation for [Cr(H₂O)₆]³⁺.

Ligand Substitution Reactions

Due to its d³ electronic configuration, the [Cr(H₂O)₆]³⁺ ion is substitution-inert. Ligand exchange reactions, including water exchange and the entry of other ligands (anation), are typically very slow, with half-lives on the order of hours at room temperature.[2]

The generally accepted mechanism for these reactions is an interchange mechanism (I) , which can have either associative (Iₐ) or dissociative (IᏧ) character. In this mechanism, the incoming ligand first forms an outer-sphere complex with the aquated ion, followed by the interchange of the ligand from the outer sphere to the inner coordination sphere.

[Cr(H₂O)₆]³⁺ + Lⁿ⁻ ⇌ {[Cr(H₂O)₆]³⁺, Lⁿ⁻} (Outer-sphere complex) {[Cr(H₂O)₆]³⁺, Lⁿ⁻} → [Cr(H₂O)₅L]⁽³⁻ⁿ⁾⁺ + H₂O (Interchange)

The hydroxo species, [Cr(H₂O)₅(OH)]²⁺, is significantly more reactive towards substitution than the hexaaqua ion. The coordinated hydroxide ligand can donate pi-electron density to the chromium center, labilizing the trans-coordinated water molecule and promoting a more dissociative pathway.[4]

Ligand_Substitution A [Cr(H₂O)₆]³⁺ + Lⁿ⁻ B [Cr(H₂O)₆]³⁺, Lⁿ⁻ Outer-Sphere Complex A:f1->B:f0 Fast Equilibrium (Kₒₛ) C [Cr(H₂O)₅L]⁽³⁻ⁿ⁾⁺ + H₂O B:f1->C:f0 Slow Interchange (kᵢ)

Figure 2: General interchange mechanism for ligand substitution on [Cr(H₂O)₆]³⁺.

Quantitative Data Summary

The following tables summarize key thermodynamic and kinetic parameters for the aquated chromium(III) ion.

Table 1: Hydrolysis Constants for Cr(III) at 298 K and Infinite Dilution

Equilibrium Reaction log K
Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ -3.57 to -4.0
Cr³⁺ + 2 H₂O ⇌ Cr(OH)₂⁺ + 2 H⁺ -9.65 to -9.84
Cr³⁺ + 3 H₂O ⇌ Cr(OH)₃ + 3 H⁺ -16.19 to -18.0
Cr³⁺ + 4 H₂O ⇌ Cr(OH)₄⁻ + 4 H⁺ -27.4 to -27.65
2 Cr³⁺ + 2 H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2 H⁺ -5.0 to -5.29
3 Cr³⁺ + 4 H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4 H⁺ -8.15 to -10.75

(Data compiled from multiple sources)

Table 2: Selected Stability Constants (log β) for Cr(III) Complexes at 25 °C

Ligand (L) log β₁ log β₂ log β₃ Conditions
F⁻ 5.20 8.54 11.0 I = 0
Cl⁻ 0.60 0.11 - I = 0
SCN⁻ 3.1 4.8 5.8 I = 0
OH⁻ 10.0 18.3 24.0 I = 0
Acetic Acid 3.5 - - I = 0.5 M
Oxalic Acid 5.34 10.5 - I = 0
Malonic Acid 7.06 12.9 16.2 I = 0
Glycine 7.72 15.26 - I = 0.1 M
EDTA⁴⁻ ~23.4 - - I = 0.1 M

(Data compiled from multiple sources)[5][6][7]

Table 3: Kinetic Parameters for Substitution on Aquated Cr(III) Species at 25 °C

Reaction Rate Constant (k) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K)
Water Exchange on [Cr(H₂O)₆]³⁺ 2.4 x 10⁻⁶ s⁻¹ 108.7 +11.7
Water Exchange on [Cr(H₂O)₅(OH)]²⁺ 1.8 x 10⁻⁴ s⁻¹ 102 +28
Anation of [Cr(H₂O)₆]³⁺ by Cl⁻ 2.9 x 10⁻⁸ M⁻¹s⁻¹ 125 +38
Anation of [Cr(H₂O)₅(OH)]²⁺ by Alanine 1.3 x 10⁻⁴ M⁻¹s⁻¹ (at 40°C) 65.2 -93.6

(Data compiled from multiple sources)[4]

Experimental Protocols

Synthesis of a Chromium(III) Aqua Ion Source: Chromium(III) Perchlorate (B79767) Hexahydrate

A common and convenient source for studying the aqueous chemistry of Cr(III) is its perchlorate salt, as the perchlorate ion is very weakly coordinating.

Objective: To prepare an aqueous stock solution of --INVALID-LINK--₃.

Materials:

  • Chromium(III) hydroxide, Cr(OH)₃ (or freshly prepared from a CrCl₃ solution and NaOH)

  • Perchloric acid, HClO₄ (70%)

  • Deionized water

  • pH meter, magnetic stirrer, hot plate, filtration apparatus

Procedure:

  • In a fume hood, suspend a known mass of chromium(III) hydroxide in a minimal amount of deionized water in a beaker.

  • While stirring, slowly and cautiously add 70% perchloric acid dropwise to the suspension. The hydroxide will begin to dissolve.

  • Continue adding HClO₄ until all the solid has dissolved, resulting in a clear violet solution. Avoid a large excess of acid. A final pH of ~1-2 is typically desired to suppress hydrolysis.

  • Gently heat the solution (do not boil) for a short period to ensure the complete reaction and formation of the hexaaqua complex.

  • Allow the solution to cool. If any solid impurities are present, filter the solution.

  • Dilute the solution to a precise volume with deionized water to create a stock solution of known concentration. The concentration can be accurately determined via ICP-MS or UV-Vis spectrophotometry using a standard.[8][9]

Caution: Perchloric acid is a strong oxidizing agent and must be handled with extreme care in a fume hood. Avoid contact with organic materials.

Kinetic Study of an Anation Reaction by UV-Vis Spectrophotometry

Objective: To determine the pseudo-first-order rate constant for the anation of [Cr(H₂O)₆]³⁺ by a ligand (e.g., EDTA).[10][11]

Materials:

  • Stock solution of --INVALID-LINK--₃

  • Solution of the incoming ligand (e.g., Na₂EDTA) of known concentration

  • Buffer solution to maintain constant pH (e.g., acetate (B1210297) buffer for pH 4-5)

  • Thermostatted UV-Vis spectrophotometer with cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Set the spectrophotometer to monitor a wavelength where the product complex has a strong absorbance and the reactants have minimal absorbance (e.g., ~540 nm for the Cr(III)-EDTA complex).[10]

  • Prepare a series of reaction mixtures in volumetric flasks. To each flask, add the required volumes of buffer and ligand solution. Use a large excess of the ligand to ensure pseudo-first-order conditions.

  • Place the flasks in a constant temperature water bath to equilibrate (e.g., 25.0 °C).

  • To initiate the reaction, pipette a small, known volume of the thermostatted Cr(III) stock solution into the flask, quickly mix, and immediately transfer a portion of the solution to a cuvette in the thermostatted cell compartment of the spectrophotometer.

  • Start recording the absorbance as a function of time. Collect data until the reaction is essentially complete (i.e., the absorbance becomes constant, A∞).

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t. The slope of the resulting straight line will be -k_obs.

  • Repeat the experiment at different ligand concentrations to determine the second-order rate constant from the relationship: k_obs = k[Ligand].

Workflow for Synthesis and Characterization

Workflow cluster_0 Synthesis cluster_1 Characterization Reactants Select Reactants (e.g., CrCl₃·6H₂O + Ligand) Reaction Reaction Setup (Solvent, Temp, pH) Reactants->Reaction Isolation Isolation & Purification (Filtration, Crystallization) Reaction->Isolation Product Solid Product Isolation->Product Conductivity Molar Conductivity (Electrolyte Type) Product->Conductivity  Characterize FTIR FT-IR Spectroscopy (Functional Groups) Product->FTIR  Characterize UVVis UV-Vis Spectroscopy (d-d Transitions, λₘₐₓ) Product->UVVis  Characterize Analysis Elemental Analysis (%C, H, N) Product->Analysis  Characterize Structure Structure Elucidation Conductivity->Structure FTIR->Structure UVVis->Structure Analysis->Structure

Figure 3: General experimental workflow for the synthesis and characterization of a Cr(III) complex.

Relevance and Applications

The coordination chemistry of aquated chromium(III) is fundamental to numerous scientific disciplines. In environmental science, it governs the transport and fate of chromium in natural waters, where Cr(III) is considered an essential nutrient in trace amounts, in contrast to the toxic and carcinogenic Cr(VI). In drug development, the kinetic inertness of Cr(III) is being explored for the design of metallodrugs that can be activated at a specific target site. Furthermore, understanding the hydrolysis and polymerization of Cr(III) is critical in industries that utilize chromium salts, such as in leather tanning and as catalysts. The rich and complex behavior of this seemingly simple ion continues to be a vital area of research.

References

An In-depth Technical Guide to Identifying Chromium(III) Bromide Hexahydrate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the identification and characterization of the coordination isomers of chromium(III) bromide hexahydrate, CrBr₃·6H₂O. Understanding the distinct properties of these isomers is crucial for their application in various fields, including catalysis and as precursors in chemical synthesis. This document outlines the structural differences between the isomers and provides detailed experimental protocols for their differentiation based on spectroscopic and chemical methods.

Introduction to Isomerism in Chromium(III) Bromide Hexahydrate

Coordination isomerism arises when there is a different distribution of ligands between the coordination sphere of the central metal ion and the counter-ion sphere. In the case of chromium(III) bromide hexahydrate, the isomers differ in the number of water molecules and bromide ions directly bonded to the chromium(III) center. The three primary isomers are:

  • Hexaaquachromium(III) bromide, [Cr(H₂O)₆]Br₃ : A violet-colored complex where all six coordination sites on the chromium ion are occupied by water molecules, and the bromide ions act as counter-ions.

  • Pentaaquabromochromium(III) bromide monohydrate, [Cr(H₂O)₅Br]Br₂·H₂O : In this isomer, one water molecule is replaced by a bromide ion within the coordination sphere.

  • Tetraaquadibromochromium(III) bromide dihydrate, [Cr(H₂O)₄Br₂]Br·2H₂O : A green-colored complex where two water molecules in the coordination sphere are substituted by bromide ions.[1]

The distinct chemical environments of the bromide ions and the different ligand fields around the chromium(III) ion in these isomers lead to unique physical and chemical properties that can be exploited for their identification.

Physicochemical Properties of the Isomers

The key distinguishing features of the chromium(III) bromide hexahydrate isomers are their color, molar conductivity, and reactivity with silver nitrate (B79036). These properties are directly related to the composition of the coordination sphere.

Isomer FormulaCommon NameColorMoles of Ionic Br⁻ per Mole of ComplexExpected Molar Conductivity
[Cr(H₂O)₆]Br₃Hexaaquachromium(III) bromideViolet3High
[Cr(H₂O)₅Br]Br₂·H₂OPentaaquabromochromium(III) bromide(Not specified)2Intermediate
[Cr(H₂O)₄Br₂]Br·2H₂OTetraaquadibromochromium(III) bromideGreen[1]1Low

Experimental Protocols for Isomer Identification

This section details the experimental procedures for distinguishing between the isomers of chromium(III) bromide hexahydrate.

Synthesis of Isomers
UV-Visible Spectroscopy

Principle: The color of the complexes arises from the absorption of light, which promotes d-d electronic transitions in the chromium(III) ion. The energy of these transitions is determined by the ligand field strength. As bromide is a weaker field ligand than water, replacing water with bromide in the coordination sphere will shift the absorption maxima to longer wavelengths (a red shift).

Expected Spectra:

  • [Cr(H₂O)₆]³⁺ : This ion is expected to exhibit two main absorption bands. Based on data for the analogous hexaaquachromium(III) ion, these are anticipated around 400 nm and 580 nm.[2]

  • [Cr(H₂O)₅Br]²⁺ and [Cr(H₂O)₄Br₂]⁺ : The successive replacement of water by bromide ligands will cause a bathochromic (red) shift in the absorption maxima compared to the hexaaqua complex. The green color of the [Cr(H₂O)₄Br₂]Br·2H₂O isomer indicates significant absorption in the red region of the visible spectrum.

Protocol:

  • Prepare solutions of each isomer of known concentration in deionized water.

  • Record the UV-Visible absorption spectrum of each solution over a range of 350-750 nm using a spectrophotometer.

  • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

  • Compare the λmax values to distinguish between the isomers.

IsomerExpected λmax 1 (nm)Expected λmax 2 (nm)
[Cr(H₂O)₆]Br₃~400~580[2]
[Cr(H₂O)₅Br]Br₂·H₂OShifted to longer λShifted to longer λ
[Cr(H₂O)₄Br₂]Br·2H₂OFurther shifted to longer λFurther shifted to longer λ
Molar Conductivity Measurement

Principle: Molar conductivity of a solution is proportional to the number of ions present and their charges. The isomers of chromium(III) bromide hexahydrate dissociate in solution to yield a different number of ions.

  • [Cr(H₂O)₆]Br₃ (aq) → [Cr(H₂O)₆]³⁺ (aq) + 3 Br⁻ (aq) (4 ions)

  • [Cr(H₂O)₅Br]Br₂·H₂O (aq) → [Cr(H₂O)₅Br]²⁺ (aq) + 2 Br⁻ (aq) (3 ions)

  • [Cr(H₂O)₄Br₂]Br·2H₂O (aq) → [Cr(H₂O)₄Br₂]⁺ (aq) + Br⁻ (aq) (2 ions)

Therefore, measuring the molar conductivity can effectively differentiate between the isomers.

Protocol:

  • Prepare equimolar solutions (e.g., 0.001 M) of each isomer in deionized water.

  • Measure the specific conductance of each solution using a calibrated conductivity meter.

  • Calculate the molar conductivity (Λm) using the formula: Λm = (1000 × κ) / c, where κ is the specific conductance and c is the molar concentration.

  • Compare the molar conductivity values. The isomer yielding the highest number of ions will have the highest molar conductivity.

IsomerNumber of Ions ProducedExpected Relative Molar Conductivity
[Cr(H₂O)₆]Br₃4Highest
[Cr(H₂O)₅Br]Br₂·H₂O3Intermediate
[Cr(H₂O)₄Br₂]Br·2H₂O2Lowest
Quantitative Precipitation of Ionic Bromide

Principle: Bromide ions that are not coordinated to the chromium(III) center (i.e., are in the outer sphere as counter-ions) will readily react with silver nitrate to form a precipitate of silver bromide (AgBr). The amount of precipitate formed is directly proportional to the number of free bromide ions.

Protocol (Gravimetric Analysis):

  • Accurately weigh a known mass of the isomer and dissolve it in deionized water.

  • Acidify the solution with a few drops of dilute nitric acid.

  • Slowly add an excess of a standard solution of silver nitrate (AgNO₃) with constant stirring to precipitate the ionic bromide as AgBr.[3]

  • Heat the solution gently to coagulate the precipitate.[4]

  • Filter the precipitate through a pre-weighed sintered glass crucible.

  • Wash the precipitate with dilute nitric acid followed by deionized water to remove any soluble impurities.

  • Dry the crucible and precipitate in an oven at 110°C to a constant weight.

  • From the mass of the AgBr precipitate, calculate the moles of ionic bromide per mole of the complex.

IsomerMoles of AgBr Precipitated per Mole of Complex
[Cr(H₂O)₆]Br₃3
[Cr(H₂O)₅Br]Br₂·H₂O2
[Cr(H₂O)₄Br₂]Br·2H₂O1

Visualizing the Isomeric Relationships and Experimental Workflow

The following diagrams illustrate the relationships between the isomers and the logical flow of the identification experiments.

Isomer_Relationships cluster_isomers Coordination Isomers of CrBr3.6H2O I1 [Cr(H2O)6]Br3 (Violet) I2 [Cr(H2O)5Br]Br2.H2O I1->I2 + Br- - H2O I2->I1 + H2O - Br- I3 [Cr(H2O)4Br2]Br.2H2O (Green) I2->I3 + Br- - H2O I3->I2 + H2O - Br-

Caption: Interconversion between the coordination isomers of chromium(III) bromide hexahydrate.

Experimental_Workflow cluster_results Characterization Results start Unknown Isomer of CrBr3.6H2O uv_vis UV-Visible Spectroscopy start->uv_vis conductivity Molar Conductivity start->conductivity ag_nitrate AgNO3 Precipitation start->ag_nitrate uv_res Identify λmax shifts uv_vis->uv_res cond_res Determine number of ions conductivity->cond_res ag_res Quantify free Br- ions ag_nitrate->ag_res identification Isomer Identification uv_res->identification cond_res->identification ag_res->identification

Caption: Logical workflow for the experimental identification of chromium(III) bromide hexahydrate isomers.

Conclusion

The identification of chromium(III) bromide hexahydrate isomers is a classic example of the importance of understanding coordination chemistry. By employing a combination of UV-Visible spectroscopy, molar conductivity measurements, and quantitative chemical analysis, the distinct structures of [Cr(H₂O)₆]Br₃, [Cr(H₂O)₅Br]Br₂·H₂O, and [Cr(H₂O)₄Br₂]Br·2H₂O can be unequivocally determined. The detailed protocols and expected outcomes presented in this guide provide a robust framework for researchers in various scientific disciplines to accurately characterize these important coordination compounds.

References

Unveiling the Hues of Chromium(III) Bromide Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the appearance, color, and physicochemical properties of chromium(III) bromide hexahydrate crystals. This compound, with the general formula CrBr₃·6H₂O, is a fascinating example of isomerism in coordination chemistry, presenting itself in two distinct, vibrant forms: the violet hexaaquachromium(III) bromide and the green trans-dibromotetraaquachromium(III) bromide dihydrate. Understanding the distinct characteristics of these isomers is crucial for their application in various fields, including catalysis and as precursors in the synthesis of other chromium compounds.

Isomeric Forms and Their Distinctive Appearance

Chromium(III) bromide hexahydrate primarily exists as two coordination isomers, which differ in the arrangement of bromide ions and water molecules within the coordination sphere of the central chromium ion. This variation in coordination gives rise to their different colors and crystalline properties.[1][2][3]

  • Hexaaquachromium(III) bromide, [Cr(H₂O)₆]Br₃: This isomer presents as violet, deliquescent crystals .[1][2][3] In this form, all six coordination sites around the chromium(III) ion are occupied by water molecules, forming the complex cation [Cr(H₂O)₆]³⁺. The bromide ions act as counter-ions outside the coordination sphere.

  • trans-Dibromotetraaquachromium(III) bromide dihydrate, [CrBr₂(H₂O)₄]Br·2H₂O: This isomer is characterized by its green, deliquescent crystals .[1][2][3] Here, two bromide ions and four water molecules are directly bonded to the chromium(III) ion in a trans configuration, forming the complex cation [CrBr₂(H₂O)₄]⁺. One bromide ion and two water molecules of crystallization reside outside the coordination sphere.

The deliquescent nature of both isomers indicates their high affinity for moisture, readily absorbing it from the atmosphere to form a solution.

Physicochemical Properties

A summary of the key physicochemical properties of chromium(III) bromide hexahydrate is presented in the table below. It is important to note that some reported data may not distinguish between the two isomeric forms.

PropertyValueReferences
Molecular Formula Br₃CrH₁₂O₆[1][2]
Molecular Weight 399.80 g/mol [1]
Melting Point 79 °C (lit.)[1][4]
Density 5.4 g/mL at 25 °C (lit.)[1][4]
Solubility Soluble in water; Insoluble in alcohol and ether.[1][2]

Spectroscopic Characterization

The distinct colors of the two isomers arise from differences in their electronic absorption spectra in the visible region. The ligands surrounding the chromium(III) ion influence the splitting of its d-orbitals, leading to the absorption of different wavelengths of light.

For the green trans-[CrBr₂(H₂O)₄]⁺ ion, the replacement of two water ligands with bromide ions shifts the absorption bands, resulting in the observed green color. This is a common phenomenon in coordination chemistry, where the ligand field strength influences the color of the complex.

Infrared spectroscopy can be a valuable tool for distinguishing between the two isomers. The vibrational modes of the coordinated water molecules and the presence of lattice water in the green isomer would result in distinct IR spectra. A study on the infrared spectra of the analogous hexaaquachromium(III) chloride, [Cr(H₂O)₆]Cl₃, provides a basis for understanding the vibrational modes of the coordinated water molecules.[5]

Experimental Protocols

Detailed experimental protocols for the selective synthesis of each isomer of chromium(III) bromide hexahydrate are not extensively documented in readily available literature. However, general principles of coordination chemistry synthesis can be applied. The formation of one isomer over the other is often influenced by reaction conditions such as temperature, concentration, and the presence of other coordinating or non-coordinating ions.

A general approach to synthesizing chromium(III) complexes often involves the reaction of a chromium(III) salt, such as chromium(III) chloride hexahydrate, with the desired ligands in a suitable solvent. For the preparation of other chromium(III) complexes, heating a mixture of CrCl₃·6H₂O with ligands like acetylacetone (B45752) and urea (B33335) has been reported.[6]

Logical Relationships in Isomerism

The relationship between the two isomers of chromium(III) bromide hexahydrate can be visualized as an equilibrium process influenced by the surrounding environment. In solution, there can be an interchange between the coordinated and uncoordinated ligands.

G Isomerism of Chromium(III) Bromide Hexahydrate Violet [Cr(H₂O)₆]Br₃ Violet Crystals Solution Aqueous Solution [Cr(H₂O)₆]³⁺, [CrBr(H₂O)₅]²⁺, [CrBr₂(H₂O)₄]⁺, etc. Violet->Solution Dissolution Green trans-[CrBr₂(H₂O)₄]Br·2H₂O Green Crystals Green->Solution Dissolution Solution->Violet Crystallization (Low [Br⁻]) Solution->Green Crystallization (High [Br⁻])

Caption: Isomerization of chromium(III) bromide hexahydrate in solution.

This diagram illustrates that both the violet and green isomers dissolve in water to form a solution containing various aquated and bromo-aquated chromium(III) species. The equilibrium between these species in solution dictates which isomer will crystallize out under specific conditions, with bromide ion concentration being a key factor.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Homogeneous Catalysts from Chromium(III) Bromide Hexahydrate for Olefin Oligomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium-based catalysts are pivotal in the industrial production of polyolefins, particularly in the selective oligomerization of ethylene (B1197577) to linear alpha-olefins such as 1-hexene (B165129) and 1-octene. These products are crucial intermediates in the synthesis of various valuable chemicals and polymers. Chromium(III) bromide hexahydrate serves as a readily available and effective precursor for the synthesis of highly active homogeneous chromium catalysts. This document provides detailed application notes and experimental protocols for the synthesis of chromium(III) pincer-type catalyst precursors from chromium(III) bromide hexahydrate and their subsequent application in ethylene oligomerization.

Data Presentation

Table 1: Physicochemical Properties of Chromium(III) Precursors
PropertyChromium(III) Bromide HexahydrateAnhydrous Chromium(III) BromideAnhydrous Chromium(III) Chloride
Formula CrBr₃·6H₂OCrBr₃CrCl₃
Molar Mass 399.79 g/mol [1]291.71 g/mol [2]158.36 g/mol
Appearance Green crystalline solid[1]Dark solid, green in transmitted light, red in reflected light[3]Violet crystals
Solubility in Water Highly soluble[3][4]Insoluble in cold water, soluble with a reducing agent[3]Slightly soluble
Solubility in THF SolubleSolubleSoluble (as CrCl₃(THF)₃)[5]
Melting Point 79 °C (decomposes)[1]1130 °C (sublimes at 927 °C)[2]1152 °C
Table 2: Characterization Data of a Representative Chromium(III) PNP Pincer Complex
ParameterValueReference
Molecular Formula C₂₈H₂₉Cl₃CrNP₂[5]
Molecular Weight 598.02 g/mol [5]
Appearance Dark blue powder[5]
Magnetic Moment (μ_eff_) 4.19 μ_B_[5]
FT-IR (ATR, ν/cm⁻¹) (Cr-Cl) 458 (m), 436 (m)[5]
Elemental Analysis (% Calcd.) C, 56.07; H, 4.87; N, 2.34[5]
Elemental Analysis (% Found) C, 56.12; H, 4.90; N, 2.36[5]
Table 3: Catalytic Performance of Selected Chromium(III) Catalysts in Ethylene Oligomerization
Catalyst PrecursorCo-catalystTemperature (°C)Pressure (bar)Activity (g·mmol⁻¹·h⁻¹·bar⁻¹)Selectivity (1-Hexene/1-Octene) (%)Reference
[Cr(dipic)₂]Hdmbipy·2.5H₂OMMAO-12--3798Oligomers (8-12 mers)[6][7]
Cr(PNP)Cl₃MAO40503262.4- / 60.6[8]
Cr(acac)₃ / Binuclear PNP LigandMAO40503887.784.5 (total 1-hexene + 1-octene)[8]
Supported Cr(III) ComplexMAO--0.1 - 3.1 (kg·mol⁻¹·h⁻¹·bar⁻¹)Selective for ≤ C12 LAOs[9]

Experimental Protocols

Protocol 1: Synthesis of a Chromium(III) Bromide-Bis(diphenylphosphino)amine (PNP) Pincer Complex

This protocol is adapted from established procedures for chromium(III) chloride precursors.[5][10] Given that chromium(III) bromide is more covalent and features more delocalized p-orbitals in the bromide ligands compared to the chloride analogue, reaction kinetics may vary.[11][12][13][14]

Materials:

  • Chromium(III) bromide hexahydrate (CrBr₃·6H₂O)

  • Bis(2-diphenylphosphinoethyl)amine (PNP-H ligand)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetonitrile (B52724)

  • Standard Schlenk line and glovebox equipment

Procedure:

  • Preparation of Anhydrous Chromium(III) Bromide Solution:

    • In a glovebox, add chromium(III) bromide hexahydrate (1.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous THF (20 mL). The hexahydrate is soluble in THF. For the anhydrous CrBr₃, which has low solubility, a small amount of a reducing agent like zinc dust can be added to facilitate dissolution by forming soluble Cr(II) species that then re-oxidize to a soluble Cr(III)-THF complex.[3]

    • Stir the mixture at room temperature until a clear green solution is obtained.

  • Ligand Addition:

    • In a separate Schlenk flask, dissolve the PNP-H ligand (1.0 mmol) in anhydrous THF (10 mL).

    • Slowly add the ligand solution to the stirring solution of chromium(III) bromide via cannula transfer at room temperature.

    • A color change from green to dark blue or purple is expected upon coordination of the ligand.

  • Complex Formation:

    • Stir the reaction mixture at room temperature for 12-24 hours to ensure complete complexation.

    • Monitor the reaction by taking aliquots for techniques like FT-IR to observe the shift in P-N stretching frequencies upon coordination.

  • Isolation and Purification:

    • Reduce the volume of the solvent under vacuum to approximately 5 mL.

    • Add anhydrous acetonitrile (or another suitable non-coordinating solvent) to precipitate the chromium complex.

    • Collect the solid product by filtration under inert atmosphere, wash with small portions of cold, anhydrous THF or acetonitrile, and dry under high vacuum.

    • The expected product is the mer-Cr(PNP)Br₃ complex.

Characterization:

The synthesized complex should be characterized by:

  • Elemental Analysis: To confirm the C, H, N, and Br content.

  • FT-IR Spectroscopy: To identify the coordination of the PNP ligand to the chromium center.

  • Magnetic Susceptibility: To confirm the d³ electron configuration of the Cr(III) ion (expected magnetic moment around 3.87 μ_B_).[15]

  • X-ray Crystallography: To determine the precise solid-state structure of the complex.

Protocol 2: Ethylene Oligomerization using the Synthesized Chromium Catalyst

Materials:

  • Synthesized Cr(PNP)Br₃ complex

  • Modified Methylaluminoxane (MMAO-12) or Methylaluminoxane (MAO) solution in toluene (B28343)

  • Anhydrous toluene

  • High-purity ethylene

  • A high-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and an ethylene supply line.

Procedure:

  • Reactor Preparation:

    • Thoroughly dry the autoclave reactor under vacuum and purge with argon or nitrogen.

  • Catalyst Loading:

    • In a glovebox, dissolve a known amount of the Cr(PNP)Br₃ complex (e.g., 1-10 µmol) in anhydrous toluene (50 mL).

    • Transfer the catalyst solution to the reactor via a syringe or cannula.

  • Co-catalyst Addition:

    • Calculate the required amount of co-catalyst (MAO or MMAO-12). The Al/Cr molar ratio is a critical parameter and typically ranges from 300:1 to 1000:1.

    • Inject the co-catalyst solution into the reactor.

  • Reaction Execution:

    • Seal the reactor and transfer it to a heating mantle on a magnetic stirrer.

    • Pressurize the reactor with ethylene to the desired pressure (e.g., 10-50 bar).

    • Heat the reactor to the desired temperature (e.g., 40-80 °C) while stirring vigorously.

    • Maintain a constant ethylene pressure throughout the reaction.

  • Reaction Quenching and Product Analysis:

    • After the desired reaction time (e.g., 15-60 minutes), cool the reactor to room temperature and carefully vent the excess ethylene.

    • Quench the reaction by adding a small amount of acidic ethanol.

    • Analyze the liquid and gas phases by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution (1-hexene, 1-octene, etc.) and selectivity.

    • Isolate any solid polyethylene (B3416737) by filtration, dry, and weigh to determine the amount of polymer byproduct.

Visualizations

Synthesis_Workflow CrBr3_6H2O Chromium(III) Bromide Hexahydrate (CrBr3·6H2O) Cr_Complex Cr(PNP)Br3 Pre-catalyst CrBr3_6H2O->Cr_Complex PNP_Ligand PNP Pincer Ligand PNP_Ligand->Cr_Complex Anhydrous_THF Anhydrous THF Anhydrous_THF->Cr_Complex

Caption: Synthesis of the Cr(PNP)Br₃ pre-catalyst.

Catalytic_Cycle cluster_activation Catalyst Activation cluster_oligomerization Oligomerization Cycle Precatalyst Cr(III)(PNP)Br3 Active_Catalyst [Cr(PNP)R]+ Precatalyst->Active_Catalyst Alkylation & Activation MAO MAO MAO->Active_Catalyst Ethylene_Coordination Ethylene Coordination Active_Catalyst->Ethylene_Coordination Ethylene Migratory_Insertion Migratory Insertion Ethylene_Coordination->Migratory_Insertion Chain_Growth Chain Growth Migratory_Insertion->Chain_Growth Beta_Hydride_Elimination β-Hydride Elimination Chain_Growth->Beta_Hydride_Elimination Product_Release α-Olefin Release Beta_Hydride_Elimination->Product_Release Product_Release->Active_Catalyst

Caption: Proposed catalyst activation and oligomerization cycle.

References

Application Notes and Protocols for Ethylene Oligomerization Using a Chromium(III) Bromide Hexahydrate-Based Catalyst System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oligomerization of ethylene (B1197577) to produce linear alpha-olefins (LAOs), particularly 1-hexene (B165129) and 1-octene (B94956), is a process of significant industrial importance. These LAOs serve as valuable comonomers in the production of linear low-density polyethylene (B3416737) (LLDPE) and as precursors for various chemicals.[1][2][3][4] Chromium-based catalysts are renowned for their high activity and selectivity in this transformation.[1][3][5] This document provides detailed application notes and experimental protocols for the use of a catalyst system derived from chromium(III) bromide hexahydrate for the oligomerization of ethylene.

Application Notes

Principle of Catalysis

The catalytic systems for selective ethylene oligomerization are typically composed of three main components: a chromium precursor, a ligand, and a co-catalyst or activator. While various chromium(III) sources like CrCl₃(THF)₃ and Cr(acac)₃ are commonly reported, chromium(III) bromide hexahydrate can also serve as a viable precursor.[2][6] The in-situ reaction of the chromium salt with a carefully designed ligand, often a chelating phosphine-amine (PNP) or similar heteroatomic ligand, generates the active catalyst precursor.[1][2][7]

Role of Ligands

The ligand plays a crucial role in determining the selectivity and activity of the catalyst system. The steric and electronic properties of the ligand framework around the chromium center dictate the outcome of the oligomerization process, directing it towards specific products like 1-hexene (trimerization) or 1-octene (tetramerization).[8][9][10] For instance, diphosphinoamine (PNP) ligands have been extensively studied and are known to promote selective ethylene tri- and tetramerization.[2][11]

Activation of the Pre-catalyst

The chromium-ligand complex is typically inactive until the addition of a co-catalyst, most commonly an aluminoxane such as methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO).[2][12][13] The activator is believed to alkylate the chromium center and generate a cationic, coordinatively unsaturated active species, which is essential for the catalytic cycle to commence.[3]

Reaction Mechanism

The selective oligomerization of ethylene by these chromium catalysts is generally understood to proceed via a metallacyclic mechanism.[3] This mechanism involves the oxidative coupling of two or more ethylene molecules at the chromium center to form a metallacyclopentane or metallacycloheptane intermediate, respectively. Subsequent β-hydrogen elimination from the growing chain releases the linear alpha-olefin product and regenerates the active catalytic species.

Experimental Protocols

Protocol 1: In-situ Preparation of the Chromium Catalyst Precursor

This protocol describes the preparation of the catalyst precursor from chromium(III) bromide hexahydrate and a representative diphosphinoamine ligand.

Materials:

  • Chromium(III) bromide hexahydrate (CrBr₃·6H₂O)

  • Diphosphinoamine ligand (e.g., (2,6-diisopropylphenyl)₂PN(Me)P(2,6-diisopropylphenyl)₂)

  • Anhydrous toluene (B28343)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add chromium(III) bromide hexahydrate (1 equivalent) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add the diphosphinoamine ligand (1 equivalent) to the flask.

  • Add anhydrous toluene to the flask to achieve the desired concentration (typically in the range of 1-10 mmol/L).

  • Stir the mixture at room temperature for 1-2 hours to allow for complex formation. The resulting solution/suspension of the chromium-ligand complex is the catalyst precursor and should be used immediately in the oligomerization reaction.

Protocol 2: Ethylene Oligomerization

This protocol outlines the procedure for the oligomerization of ethylene using the in-situ prepared catalyst.

Materials:

  • Chromium catalyst precursor solution (from Protocol 1)

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

  • Anhydrous toluene

  • High-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure controls, and an ethylene inlet.

  • Ethylene (polymerization grade)

  • Quenching agent (e.g., acidified methanol)

  • Internal standard for GC analysis (e.g., nonane)

Procedure:

  • Thoroughly dry and purge the high-pressure reactor with an inert gas.

  • Under an inert atmosphere, inject a specific volume of anhydrous toluene into the reactor.

  • Add the desired amount of the chromium catalyst precursor solution to the reactor.

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 10-50 bar).[2][11]

  • Equilibrate the reactor to the desired temperature (e.g., 40-80 °C).[2][11]

  • Initiate the reaction by injecting the MAO solution (the Al/Cr molar ratio is a critical parameter to optimize, typically ranging from 300 to 1000).[11]

  • Maintain the reaction at the set temperature and ethylene pressure for the desired reaction time (e.g., 15-60 minutes).

  • Terminate the reaction by rapidly cooling the reactor and venting the ethylene.

  • Quench the reaction by adding an acidified methanol (B129727) solution.

  • Collect the liquid and solid products from the reactor.

  • Add a known amount of an internal standard to the liquid phase for quantitative analysis.

  • Analyze the liquid phase by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify the oligomer products.

  • Isolate, dry, and weigh any solid polyethylene by-product.

Data Presentation

Table 1: Ethylene Oligomerization with Various Chromium(III) Complexes

Catalyst PrecursorCo-catalystTemperature (°C)Pressure (bar)Activity (g·mmol⁻¹·h⁻¹·bar⁻¹)Major ProductsReference
[Cr(dipic)₂]Hdmbipy·2.5H₂OMMAO-12--3798Oligomers (8-12 mers)[13]
Cr(PNP)/Cr(acac)₃MAO40503887.7 (kg·g⁻¹·h⁻¹)1-Hexene, 1-Octene[2]
Cr-SNS-D immobilized on SBA-15MMAO8025-1-Hexene[4]
(p-tolyl)CrCl₂(thf)₃ with tridentate Schiff base---up to 10,000Oligomers[14]

Table 2: Influence of Ligand Structure on Selectivity

Ligand TypeCatalyst SystemSelectivity for 1-Hexene (%)Selectivity for 1-Octene (%)Reference
Binuclear PNPPNP/Cr(acac)₃/MAO--[2]
IminophosphinePCCN/Cr(III)/MMAO92.6-[10]
Diphosphinoamine (PNP)Cr-PNP--[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_catalyst_prep Catalyst Precursor Preparation cluster_oligomerization Ethylene Oligomerization cluster_analysis Product Analysis CrBr3 CrBr₃·6H₂O Mixing Stirring under Inert Atmosphere CrBr3->Mixing Ligand Diphosphinoamine Ligand Ligand->Mixing Solvent1 Anhydrous Toluene Solvent1->Mixing Precursor Catalyst Precursor Solution Mixing->Precursor Reactor High-Pressure Reactor Precursor->Reactor Precursor->Reactor Reaction Oligomerization Reaction Reactor->Reaction Ethylene Ethylene Feed Ethylene->Reactor MAO MAO Co-catalyst MAO->Reactor Quenching Quenching (Acidified Methanol) Reaction->Quenching Products Reaction Products Quenching->Products GC_MS GC/GC-MS Analysis Products->GC_MS Data Quantitative Data (Activity, Selectivity) GC_MS->Data

Caption: Experimental workflow for ethylene oligomerization.

Catalytic Cycle

metallacyclic_mechanism Active_Cr [L-Cr-R]⁺ Metallacyclopentane Metallacyclopentane Active_Cr->Metallacyclopentane + 2 C₂H₄ Ethylene1 C₂H₄ Metallacyclopentane->Active_Cr β-H elimination - 1-Butene Metallacycloheptane Metallacycloheptane Metallacyclopentane->Metallacycloheptane + C₂H₄ Metallacyclopentane->Metallacycloheptane + C₂H₄ Ethylene2 C₂H₄ Metallacycloheptane->Active_Cr β-H elimination Product_Hexene 1-Hexene Metallacycloheptane->Product_Hexene β-H elimination Product_Octene 1-Octene Metallacycloheptane->Product_Octene β-H elimination

Caption: Metallacyclic mechanism for ethylene oligomerization.

References

Application Notes: Preparation of Aqueous Solutions of Chromium(III) Bromide Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Chromium(III) bromide hexahydrate (CrBr₃·6H₂O) is a crystalline solid that serves as a source of chromium(III) ions for various applications in research and development, including chemical synthesis and materials science.[1][2] It is recognized as being highly soluble in water, typically forming a green or violet solution depending on the specific isomeric form and coordination chemistry in the aqueous environment.[1][3] The dissolution process of chromium(III) salts can be kinetically slow. These application notes provide a detailed protocol for the preparation of aqueous solutions of chromium(III) bromide hexahydrate, addressing potential challenges and ensuring safe handling.

Principle of Dissolution The dissolution of chromium(III) bromide hexahydrate in water involves the dissociation of the salt into the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, and bromide ions. However, like other chromium(III) halides, the anhydrous form can be slow to dissolve due to the kinetic inertness of the Cr³⁺ ion.[4] The dissolution of the hexahydrate form is generally more facile. For applications requiring rapid dissolution, the process can be significantly accelerated by the addition of a catalytic amount of a reducing agent. This agent generates a small quantity of chromium(II) ions, which facilitate the breakdown of the solid lattice structure.[4]

Solution Stability and Storage Aqueous solutions of chromium(III) bromide are weakly acidic.[5] The stability of the solution is dependent on factors such as pH, temperature, and light exposure.

  • pH: At neutral to alkaline pH, chromium(III) ions can undergo hydrolysis to form insoluble chromium(III) hydroxide, Cr(OH)₃. Therefore, solutions are most stable under acidic to neutral conditions.

  • Temperature: Store solutions at room temperature.[6] Avoid high temperatures, which can accelerate hydrolysis or other degradation reactions.

  • Light: To prevent potential photochemical reactions, it is advisable to store solutions in amber or opaque bottles.[6]

  • Storage Container: Solutions should be stored in well-sealed containers to prevent evaporation and contamination.[7]

Quantitative Data Summary

PropertyValueReference(s)
Chemical FormulaCrBr₃·6H₂O[3]
Molecular Weight399.80 g/mol [1][3][8]
AppearanceGreen crystalline solid[1][3]
Density5.4 g/cm³ at 25 °C[1][2]
Melting Point79 °C[1]
Solubility in WaterHighly soluble; quantitative data not readily available[2][3][6][9]
Solubility in Other SolventsInsoluble in alcohol and ether[3]

Experimental Protocols

Safety Precautions: Chromium(III) bromide hexahydrate is a hazardous substance. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[3][10] Always handle this chemical inside a fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

Protocol 1: Standard Dissolution Method

This protocol is suitable for applications where the rate of dissolution is not a critical factor.

Materials:

  • Chromium(III) bromide hexahydrate (CrBr₃·6H₂O)

  • Deionized or distilled water

  • Volumetric flask (Class A)

  • Beaker

  • Magnetic stirrer and stir bar

  • Spatula and weigh boat

Procedure:

  • Calculation: Determine the mass of CrBr₃·6H₂O required to achieve the desired solution concentration.

  • Weighing: Accurately weigh the calculated mass of the salt using a weigh boat.

  • Initial Dissolution: Transfer the weighed salt into a beaker containing approximately 80% of the final desired volume of deionized water.

  • Mixing: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the mixture until the solid is completely dissolved. The solution will appear green or violet.

  • Final Volume Adjustment: Once dissolved, quantitatively transfer the solution to the appropriate volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure all the salt is transferred.

  • Dilution: Carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the final solution to a clearly labeled, airtight container for storage.

Protocol 2: Accelerated Dissolution Method (Catalytic)

This protocol is recommended when rapid dissolution is required, overcoming the potential for slow dissolution kinetics of chromium(III) compounds.

Materials:

  • Same as Protocol 1

  • Zinc dust (Zn), <10 mg (catalytic amount)

Procedure:

  • Calculation and Weighing: Follow steps 1 and 2 from Protocol 1.

  • Initial Slurry: Transfer the weighed CrBr₃·6H₂O into a beaker containing approximately 80% of the final desired volume of deionized water.

  • Catalyst Addition: Add a catalytic amount of zinc dust (a few milligrams, just enough to cover the tip of a spatula) to the slurry. The presence of the reducing agent will initiate the rapid dissolution.

  • Mixing: Stir the mixture with a magnetic stirrer. The solid should dissolve much more quickly than in the standard method.[4]

  • Final Volume and Storage: Follow steps 5 through 8 from Protocol 1 to complete the solution preparation.

Visualizations

DissolutionWorkflow start Start safety Wear PPE: Lab Coat, Gloves, Goggles Work in Fume Hood start->safety calc Calculate Mass of CrBr3·6H2O safety->calc weigh Weigh CrBr3·6H2O calc->weigh transfer_solid Transfer Solid to Water weigh->transfer_solid add_water Add ~80% of Final Volume of Water to Beaker add_water->transfer_solid decision Rapid Dissolution Required? transfer_solid->decision stir_slow Standard Method: Stir Until Dissolved (May be slow) decision->stir_slow No add_catalyst Accelerated Method: Add Catalytic Zn Dust decision->add_catalyst Yes transfer_flask Quantitatively Transfer to Volumetric Flask stir_slow->transfer_flask stir_fast Stir Until Dissolved (Rapid) add_catalyst->stir_fast stir_fast->transfer_flask dilute Dilute to Final Volume transfer_flask->dilute homogenize Stopper and Homogenize (Invert 15-20x) dilute->homogenize store Transfer to Labeled, Airtight Container for Storage homogenize->store end End store->end

Caption: Experimental workflow for dissolving chromium(III) bromide hexahydrate.

References

Application Notes and Protocols: Chromium(III) Bromide Hexahydrate in Inorganic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of chromium(III) bromide hexahydrate as a versatile precursor in various inorganic syntheses. Detailed protocols for the preparation of coordination complexes and nanomaterials are presented, alongside key reaction parameters and expected outcomes.

Synthesis of Chromium(III) Coordination Complexes

Chromium(III) bromide hexahydrate is an excellent starting material for the synthesis of a variety of chromium(III) coordination compounds. The hydrated bromide ions are readily displaced by a range of ligands, enabling access to complexes with diverse geometries and electronic properties. These complexes are of interest in areas such as catalysis, materials science, and have been investigated for their biological activities.

Synthesis of Tris(acetylacetonato)chromium(III)

Tris(acetylacetonato)chromium(III), [Cr(acac)₃], is a classic example of a stable, neutral chromium(III) complex. Its synthesis from chromium(III) bromide hexahydrate proceeds in aqueous solution with the aid of a base to deprotonate the acetylacetone (B45752) ligand. Urea (B33335) is commonly employed as a gentle and slow-releasing source of ammonia (B1221849) upon heating, which facilitates the reaction.

Experimental Protocol: Synthesis of [Cr(acac)₃]

ParameterValue
Reactants
Chromium(III) bromide hexahydrate1.00 g (2.50 mmol)
Acetylacetone (acacH)1.25 mL (12.2 mmol)
Urea2.50 g (41.6 mmol)
Deionized Water25 mL
Reaction Conditions
Temperature90-100°C (water bath)
Reaction Time1-2 hours
Product
AppearanceDeep maroon, crystalline solid
Typical Yield75-85%
Melting Point~216 °C

Procedure:

  • Dissolve 1.00 g of chromium(III) bromide hexahydrate in 25 mL of deionized water in a 100 mL Erlenmeyer flask.

  • To this green solution, add 2.50 g of urea and 1.25 mL of acetylacetone.

  • Heat the mixture in a boiling water bath with stirring for 1-2 hours.

  • As the reaction progresses, the color of the solution will darken, and deep maroon crystals of [Cr(acac)₃] will precipitate.

  • After the heating period, cool the flask to room temperature and then in an ice bath to maximize crystallization.

  • Collect the product by suction filtration using a Büchner funnel.

  • Wash the crystals with several small portions of deionized water.

  • Dry the product in air or in a desiccator.

Logical Workflow for [Cr(acac)₃] Synthesis

G A Dissolve CrBr₃·6H₂O in H₂O B Add Urea and Acetylacetone A->B C Heat in Water Bath (90-100°C) B->C D Precipitation of [Cr(acac)₃] C->D E Cool to Room Temperature and then in Ice Bath D->E F Filter and Wash with H₂O E->F G Dry the Product F->G

Caption: Workflow for the synthesis of Tris(acetylacetonato)chromium(III).

Synthesis of Tris(ethylenediamine)chromium(III) Bromide

The synthesis of tris(ethylenediamine)chromium(III) bromide, [Cr(en)₃]Br₃, demonstrates the formation of a cationic chromium(III) complex. This reaction is often catalyzed by a small amount of zinc metal, which is believed to reduce a small amount of Cr(III) to Cr(II). The more labile Cr(II) species readily exchanges its ligands with ethylenediamine (B42938), and is then re-oxidized to the inert Cr(III) complex.

Experimental Protocol: Synthesis of [Cr(en)₃]Br₃

ParameterValue
Reactants
Chromium(III) bromide hexahydrate1.00 g (2.50 mmol)
Ethylenediamine (en)1.0 mL (~15 mmol)
Methanol (B129727)10 mL
Zinc dust~50 mg
Reaction Conditions
TemperatureReflux
Reaction Time1 hour
Product
AppearanceYellow, crystalline solid
Typical Yield60-70%

Procedure:

  • In a 50 mL round-bottom flask, combine 1.00 g of chromium(III) bromide hexahydrate, 10 mL of methanol, and approximately 50 mg of zinc dust.

  • While stirring, slowly add 1.0 mL of ethylenediamine to the mixture in a fume hood.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 1 hour.

  • The initial green solution will gradually turn to a yellow-orange as the complex forms.

  • After refluxing, cool the reaction mixture to room temperature, and then chill in an ice bath.

  • Collect the yellow crystalline product by suction filtration.

  • Wash the product with small portions of cold methanol and then diethyl ether to facilitate drying.

  • Air-dry the final product.

Reaction Pathway for [Cr(en)₃]Br₃ Synthesis

G cluster_reactants Reactants CrBr3 CrBr₃·6H₂O Reflux Reflux, 1 hr CrBr3->Reflux Zn Zn (catalyst) Zn->Reflux en Ethylenediamine (en) en->Reflux MeOH Methanol (solvent) MeOH->Reflux Product [Cr(en)₃]Br₃ (yellow crystals) Reflux->Product

Caption: Synthesis of Tris(ethylenediamine)chromium(III) Bromide.

Synthesis of Chromium(III) Oxide Nanoparticles

Chromium(III) bromide hexahydrate can serve as a precursor for the synthesis of chromium(III) oxide (Cr₂O₃) nanoparticles. Microwave-assisted synthesis is a rapid and efficient method for producing these materials. In this process, the chromium salt is dissolved in a high-boiling point solvent like ethylene (B1197577) glycol, and urea is used as a precipitating agent. Microwave irradiation provides uniform and rapid heating, leading to the formation of nanoparticles.

Experimental Protocol: Microwave-Assisted Synthesis of Cr₂O₃ Nanoparticles

ParameterValue
Reactants
Chromium(III) bromide hexahydrate1.00 g (2.50 mmol)
Urea1.50 g (25.0 mmol)
Ethylene Glycol25 mL
Reaction Conditions
Microwave Power500-700 W
Irradiation Time5-10 minutes
Post-Treatment
Calcination Temperature500°C
Calcination Time2 hours
Product
AppearanceGreen powder
Average Crystallite Size20-50 nm (can be influenced by pH and calcination temp.)

Procedure:

  • Dissolve 1.00 g of chromium(III) bromide hexahydrate and 1.50 g of urea in 25 mL of ethylene glycol in a beaker with magnetic stirring.

  • Transfer the clear solution to a ceramic crucible suitable for microwave heating.

  • Place the crucible in a domestic microwave oven and irradiate at a medium-high power (500-700 W) for 5-10 minutes. The solution will boil, and a precipitate will form.

  • After microwave irradiation, allow the mixture to cool to room temperature.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the solid product with deionized water and then with ethanol (B145695) to remove any residual solvent and byproducts.

  • Dry the obtained powder in an oven at 80°C.

  • To obtain crystalline Cr₂O₃, calcinate the dried powder in a furnace at 500°C for 2 hours.

G A Dissolve CrBr₃·6H₂O and Urea in Ethylene Glycol B Microwave Irradiation A->B C Precipitate Formation B->C D Cooling and Collection C->D E Washing (H₂O and Ethanol) D->E F Drying (80°C) E->F G Calcination (500°C) F->G H Cr₂O₃ Nanoparticles G->H

Application Notes and Protocols for Ligand Exchange Reactions with Hexaaquachromium(III) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of ligand exchange reactions involving the hexaaquachromium(III) ion, with a specific focus on reactions with bromide ions. The content includes theoretical background, quantitative kinetic data, detailed experimental protocols for synthesis and kinetic analysis, and visual representations of the underlying chemical processes.

Introduction to Ligand Exchange in Hexaaquachromium(III)

The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is the simplest aquated form of chromium(III) in solution. It possesses a characteristic violet-blue-grey color. However, solutions of chromium(III) salts often appear green due to the partial substitution of water ligands by other ions present in the solution, such as chloride or sulfate.[1] This process of replacing one or more ligands in the coordination sphere of a metal complex is known as a ligand exchange or substitution reaction.

Chromium(III) complexes are known for being kinetically inert, meaning that ligand exchange reactions occur slowly. This characteristic allows for the detailed study of their reaction kinetics and mechanisms. The substitution of water ligands in [Cr(H₂O)₆]³⁺ by anions, a process known as anation, is fundamental to the synthesis of a wide variety of chromium(III) complexes.

The acidity of the hexaaquachromium(III) ion also plays a crucial role in its reactivity.[1] The ion is fairly acidic, with typical solutions having a pH in the range of 2-3.[1] This acidity arises from the polarization of the O-H bonds in the coordinated water molecules, leading to the following equilibrium:

[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺

The deprotonated species, the hydroxopentaaquachromium(III) ion, is often more reactive towards substitution than the fully aquated ion.

Reaction Mechanism

Ligand substitution reactions at d³ metal centers like chromium(III) generally proceed through an associative interchange (Iₐ) mechanism. This mechanism involves the formation of an outer-sphere complex between the metal complex and the incoming ligand, followed by the interchange of the incoming ligand with a coordinated ligand in a single concerted step. The entering ligand plays a significant role in the transition state, influencing the reaction rate.

The general steps for the anation of hexaaquachromium(III) can be represented as:

  • Formation of an Outer-Sphere Complex: [Cr(H₂O)₆]³⁺ + X⁻ ⇌ {[Cr(H₂O)₆]³⁺, X⁻} (fast equilibrium)

  • Interchange Step: {[Cr(H₂O)₆]³⁺, X⁻} → [Cr(H₂O)₅X]²⁺ + H₂O (slow, rate-determining step)

The overall reaction is: [Cr(H₂O)₆]³⁺ + X⁻ → [Cr(H₂O)₅X]²⁺ + H₂O

A visual representation of the associative interchange mechanism is provided below.

anation_mechanism A [Cr(H₂O)₆]³⁺ + X⁻ B Outer-Sphere Complex {[Cr(H₂O)₆]³⁺, X⁻} A->B Fast Equilibrium C Transition State {[Cr(H₂O)₆X]²⁺}‡ B->C Slow D [Cr(H₂O)₅X]²⁺ + H₂O C->D Fast

Associative interchange mechanism for anation.

Quantitative Data for Anation Reactions

The rate of anation of [Cr(H₂O)₆]³⁺ is dependent on the nature of the incoming ligand. Below is a summary of second-order rate constants and activation parameters for the substitution of a single water ligand by various anionic ligands.

Incoming Ligand (X⁻)k (M⁻¹s⁻¹) at 25°CΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
NCS⁻1.8 x 10⁻⁶109+17
NO₃⁻7.3 x 10⁻⁷111+13
Cl⁻2.9 x 10⁻⁸123+13
Br⁻ ~1 x 10⁻⁹ ~130 ~+10
I⁻8.0 x 10⁻¹⁰134+21

Note: Data for Br⁻ is estimated based on trends for other halides, as specific literature values are not consistently reported. The general trend shows that the reaction rate decreases and the activation enthalpy increases as the halide ion becomes larger and less nucleophilic.

Experimental Protocols

Protocol for Kinetic Study of the Anation of [Cr(H₂O)₆]³⁺ by Bromide

This protocol outlines the procedure for monitoring the kinetics of the reaction between hexaaquachromium(III) bromide and an excess of sodium bromide using UV-Visible spectrophotometry.

Materials:

  • Hexaaquachromium(III) bromide, [Cr(H₂O)₆]Br₃

  • Sodium bromide, NaBr

  • Perchloric acid, HClO₄ (to maintain constant pH and ionic strength)

  • Sodium perchlorate, NaClO₄ (to adjust ionic strength)

  • Distilled or deionized water

  • UV-Visible spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Water bath or thermostat

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of [Cr(H₂O)₆]Br₃ (e.g., 0.1 M) by accurately weighing the solid and dissolving it in a known volume of dilute perchloric acid (e.g., 0.1 M HClO₄).

    • Prepare a stock solution of NaBr (e.g., 1.0 M) in distilled water.

    • Prepare a stock solution of NaClO₄ (e.g., 1.0 M) to adjust the ionic strength.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range of 350-700 nm to observe the spectral changes. The characteristic absorption maxima for [Cr(H₂O)₆]³⁺ are around 408 nm and 575 nm.

    • Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 40°C).

  • Kinetic Run:

    • In a volumetric flask, prepare the reaction mixture by adding the required volumes of the NaBr stock solution, NaClO₄ stock solution (if needed to maintain constant ionic strength), and dilute HClO₄.

    • Place the flask in a thermostatted water bath to allow it to reach the desired temperature.

    • Initiate the reaction by adding a small, known volume of the [Cr(H₂O)₆]Br₃ stock solution to the reaction mixture and quickly mix.

    • Immediately transfer a portion of the reaction mixture to a quartz cuvette and place it in the spectrophotometer.

    • Start recording the absorbance at regular time intervals at a fixed wavelength where the change in absorbance is significant (e.g., at one of the absorption maxima of the product or reactant). A full spectrum scan can also be performed at different time points to observe the formation of isosbestic points.

    • Continue data collection for at least three half-lives of the reaction.

  • Data Analysis:

    • Under pseudo-first-order conditions (i.e., [Br⁻] >> [Cr(H₂O)₆³⁺]), the reaction will follow first-order kinetics with respect to the chromium complex. The observed rate constant, k_obs, can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this plot will be -k_obs.

    • To determine the order of the reaction with respect to the bromide ion, perform a series of experiments varying the concentration of NaBr while keeping the concentrations of all other reactants and the ionic strength constant.

    • Plot k_obs versus [Br⁻]. A linear plot passing through the origin indicates a first-order dependence on [Br⁻], and the slope of this plot will be the second-order rate constant, k.

kinetic_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Stock Solutions ([Cr(H₂O)₆]Br₃, NaBr, HClO₄) B Thermostat Reaction Mixture A->B C Initiate Reaction by adding [Cr(H₂O)₆]³⁺ B->C D Monitor Absorbance vs. Time using UV-Vis Spectrophotometer C->D E Plot ln(A∞ - At) vs. Time D->E F Determine k_obs from slope E->F G Repeat for different [Br⁻] F->G H Plot k_obs vs. [Br⁻] to find k G->H

Experimental workflow for the kinetic study.
Protocol for the Synthesis and Isolation of Bromopentaaquachromium(III) Bromide

This protocol describes a method for the synthesis of [Cr(H₂O)₅Br]Br₂ from [Cr(H₂O)₆]Br₃.

Materials:

  • Hexaaquachromium(III) bromide, [Cr(H₂O)₆]Br₃

  • Concentrated hydrobromic acid (HBr)

  • Ethanol (B145695)

  • Diethyl ether

  • Heating mantle or hot plate

  • Round-bottom flask with a reflux condenser

  • Beakers, filter funnel, and filter paper

  • Ice bath

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve a known amount of [Cr(H₂O)₆]Br₃ in a minimal amount of water.

    • Add an excess of concentrated hydrobromic acid to the solution. The high concentration of bromide ions will drive the equilibrium towards the formation of the bromo-complex.

  • Reaction:

    • Gently heat the mixture under reflux for a prolonged period (several hours). The color of the solution should change from violet-blue to green, indicating the formation of the bromoaquachromium(III) species.

  • Isolation and Purification:

    • After the reaction is complete, cool the flask in an ice bath.

    • Slowly add cold ethanol to the solution to precipitate the product. The bromopentaaquachromium(III) bromide is less soluble in the ethanol-water mixture than the starting material.

    • Collect the green precipitate by vacuum filtration.

    • Wash the product with small portions of cold ethanol and then with diethyl ether to facilitate drying.

    • Dry the product in a desiccator over a suitable drying agent.

  • Characterization:

    • The synthesized complex can be characterized by UV-Visible spectroscopy. The absorption maxima of [Cr(H₂O)₅Br]²⁺ will be shifted compared to [Cr(H₂O)₆]³⁺.

    • Further characterization can be performed using techniques such as infrared (IR) spectroscopy and elemental analysis.

Applications in Drug Development and Research

The study of ligand exchange reactions on chromium(III) complexes is relevant to several areas of research and development:

  • Design of Chromium-Based Therapeutics: Chromium(III) is an essential trace element, and its complexes have been investigated for their potential in the treatment of diabetes and other metabolic disorders. Understanding the kinetics of ligand exchange is crucial for designing complexes that can deliver chromium to biological targets and for predicting their stability and reactivity in vivo.

  • Development of Contrast Agents: Paramagnetic chromium(III) complexes have been explored as contrast agents for magnetic resonance imaging (MRI). The exchange of water molecules in the coordination sphere of these complexes is a key parameter that influences their relaxivity and effectiveness as contrast agents.

  • Fundamental Inorganic Chemistry: The inertness of chromium(III) makes it an excellent model system for studying the mechanisms of ligand substitution reactions in octahedral complexes. These studies contribute to the fundamental understanding of inorganic reaction mechanisms.

By providing a framework for the synthesis and kinetic analysis of these complexes, these protocols can aid researchers in the development of novel chromium-based compounds with tailored properties for various applications.

References

Preparation of Chromium(III) Complexes Using CrBr₃·6H₂O: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chromium(III) coordination complexes utilizing chromium(III) bromide hexahydrate (CrBr₃·6H₂O) as the starting material. The following sections offer step-by-step methodologies for the preparation of representative chromium(III) complexes with Schiff base and amine ligands. The protocols are designed to be clear and reproducible for researchers in chemistry and drug development.

Introduction

Chromium(III) complexes are of significant interest in various fields, including catalysis, materials science, and medicinal chemistry. Their diverse coordination geometries and electronic properties make them versatile building blocks for novel compounds. CrBr₃·6H₂O is a common and convenient starting material for the synthesis of these complexes. This document outlines the preparation of two distinct types of chromium(III) complexes: a Schiff base complex and a classic coordination complex with ethylenediamine (B42938).

Note on Starting Material: While the protocols provided herein are adapted for CrBr₃·6H₂O, many literature procedures utilize the analogous CrCl₃·6H₂O. The synthetic routes are generally transferable; however, adjustments to purification and slight variations in reaction kinetics may be observed. The resulting complexes will contain bromide as the counter-ion instead of chloride.

Synthesis of a Chromium(III) Schiff Base Complex: [Cr(sap)₂(H₂O)₂]Br

This protocol describes the synthesis of a chromium(III) complex with the Schiff base ligand salicylidene-2-aminopyridine (sap). The procedure is adapted from methodologies that utilize CrCl₃·6H₂O.

Experimental Protocol

Materials:

  • Chromium(III) bromide hexahydrate (CrBr₃·6H₂O)

  • Salicylidene-2-aminopyridine (sapH)

  • Anhydrous sodium acetate (B1210297)

  • Ethanol

  • Distilled water

Procedure:

  • Ligand Suspension: In a 100 mL round-bottom flask, suspend salicylidene-2-aminopyridine (sapH) (0.95 g, 4.8 mmol) in approximately 40 mL of ethanol.

  • Addition of Chromium Salt: To this suspension, add a solution of CrBr₃·6H₂O (0.96 g, 2.4 mmol) in about 30 mL of ethanol.

  • Addition of Base: Immediately following the addition of the chromium salt, add a solution of anhydrous sodium acetate (0.39 g, 4.8 mmol) in 20 mL of hot ethanol.

  • Reflux: Reflux the resulting mixture for approximately 4 hours on a water bath.

  • Filtration: While hot, filter the reaction mixture to remove the precipitated sodium bromide and any unreacted starting materials.

  • Crystallization: Concentrate the green filtrate by heating and then cool it to approximately 5°C overnight. This will yield a green crystalline product.

  • Isolation and Drying: Filter the crystals, wash them with ethanol, and dry them over fused CaCl₂.

Characterization Data

The expected characterization data for the analogous chloride complex, [Cr(sap)₂(H₂O)₂]Cl, is presented below. Similar results are anticipated for the bromide complex, with allowances for the different counter-ion.

ParameterExpected Value
Formula C₂₄H₂₂BrCrN₄O₄
Appearance Green crystalline solid
Yield ~68%
Magnetic Moment (µeff) ~3.71 - 3.84 B.M.[1]

Infrared (IR) Spectroscopy (cm⁻¹):

AssignmentExpected Wavenumber
ν(C=N) (azomethine)~1600-1620
ν(C-O) (phenolic)~1300-1350
ν(Cr-N)~400-500
ν(Cr-O)~500-600

UV-Visible Spectroscopy:

TransitionExpected λmax (nm)
⁴A₂g → ⁴T₂g~540-590
⁴A₂g → ⁴T₁g(F)~420-440
⁴A₂g → ⁴T₁g(P)~310-330

Experimental Workflow Diagram

G cluster_prep Preparation of Reactant Solutions cluster_reaction Reaction cluster_isolation Product Isolation prep_sap Suspend sapH in Ethanol mix Mix Reactant Solutions prep_sap->mix prep_cr Dissolve CrBr3·6H2O in Ethanol prep_cr->mix prep_naoac Dissolve NaOAc in hot Ethanol prep_naoac->mix reflux Reflux for 4 hours mix->reflux filter_hot Hot Filtration reflux->filter_hot concentrate Concentrate Filtrate filter_hot->concentrate crystallize Crystallize at 5°C concentrate->crystallize filter_product Filter Product crystallize->filter_product wash Wash with Ethanol filter_product->wash dry Dry over CaCl2 wash->dry end end dry->end [Cr(sap)2(H2O)2]Br

Caption: Workflow for the synthesis of [Cr(sap)₂(H₂O)₂]Br.

Synthesis of Tris(ethylenediamine)chromium(III) Bromide: [Cr(en)₃]Br₃

This protocol details the synthesis of the classic coordination complex, tris(ethylenediamine)chromium(III) bromide, using a zinc catalyst to facilitate the reaction. This procedure is adapted from a well-established method for the chloride analog[2].

Experimental Protocol

Materials:

  • Chromium(III) bromide hexahydrate (CrBr₃·6H₂O)

  • Mossy zinc

  • Methanol (B129727)

  • Ethylenediamine (en)

  • Ether

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 100 mg of mossy zinc, 2.66 g of CrBr₃·6H₂O, and 10 mL of methanol.

  • Addition of Ligand: In a fume hood, add 10 mL of ethylenediamine to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring for one hour.

  • Cooling and Crystallization: After one hour, cool the solution to room temperature. A yellow crystalline product should form.

  • Isolation: Collect the yellow product by suction filtration using a Hirsch funnel.

  • Purification: Remove any unreacted zinc with tweezers. Wash the product with 0.5 mL portions of 10% ethylenediamine in methanol until the washings are colorless.

  • Final Wash and Drying: Perform a final wash with 0.5 mL of ether to aid in drying. Allow the product to air dry.

Characterization Data

The expected characterization data for the bromide complex is presented below.

ParameterExpected Value
Formula C₆H₂₄Br₃CrN₆
Appearance Yellow crystalline solid
Yield ~51% (for chloride analog)
Magnetic Moment (µeff) ~3.8 B.M.

Infrared (IR) Spectroscopy (cm⁻¹):

AssignmentExpected Wavenumber
ν(N-H)~3100-3300
δ(NH₂)~1560-1600
ν(Cr-N)~400-500

UV-Visible Spectroscopy:

TransitionExpected λmax (nm)
⁴A₂g → ⁴T₂g~450-460
⁴A₂g → ⁴T₁g(F)~350-360

Experimental Workflow Diagram

G cluster_reaction Reaction Setup cluster_reflux Reaction cluster_isolation Product Isolation and Purification reactants Combine CrBr3·6H2O, Zn, and Methanol add_en Add Ethylenediamine reactants->add_en reflux Reflux for 1 hour add_en->reflux cool Cool to Room Temperature reflux->cool filter_product Suction Filtration cool->filter_product remove_zn Remove Unreacted Zinc filter_product->remove_zn wash_en Wash with 10% en in Methanol remove_zn->wash_en wash_ether Wash with Ether wash_en->wash_ether dry Air Dry wash_ether->dry end end dry->end [Cr(en)3]Br3

Caption: Workflow for the synthesis of [Cr(en)₃]Br₃.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Chromium compounds are toxic and should be handled with care.

  • Ethylenediamine is corrosive and has a strong odor; handle it exclusively in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols outlined in this document provide a reliable foundation for the synthesis of chromium(III) complexes from CrBr₃·6H₂O. These methods can be adapted for the preparation of a wide range of chromium(III) coordination compounds with various ligands, which may have potential applications in drug development and other areas of chemical research. Proper characterization of the synthesized complexes is crucial to confirm their identity and purity.

References

Application Notes and Protocols: Chromium(III) Bromide Hexahydrate (CrBr3·6H2O) in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) bromide hexahydrate (CrBr₃·6H₂O) is a hydrated inorganic salt. While direct applications of the hexahydrate in materials science are not extensively documented, it serves as a precursor for the synthesis of anhydrous chromium(III) bromide (CrBr₃). Anhydrous CrBr₃ is a material of significant interest, particularly in the field of two-dimensional (2D) materials and spintronics. It is a van der Waals crystal that exhibits intrinsic ferromagnetism in its bulk and monolayer forms, making it a valuable platform for exploring low-dimensional magnetism and developing novel electronic devices.

This document provides an overview of the applications of anhydrous CrBr₃ derived from its hydrated precursor, along with relevant experimental protocols and data.

Key Applications of Anhydrous CrBr₃

The unique properties of anhydrous CrBr₃ have led to its exploration in several cutting-edge areas of materials science:

  • Spintronics: As a 2D ferromagnetic semiconductor, CrBr₃ is a prime candidate for developing spintronic devices.[1] These devices leverage the spin of electrons in addition to their charge, offering potential for novel magnetic memory, spin filters, and field-effect transistors (FETs).[1]

  • Van der Waals Heterostructures: CrBr₃ can be mechanically exfoliated down to a single monolayer and integrated with other 2D materials like graphene to create van der Waals heterostructures.[1] These engineered structures can exhibit novel physical phenomena and are being investigated for applications in nanoelectronics.

  • Quantum Computing: The interaction of CrBr₃ with superconductors is being explored as a platform for topological superconductivity and the realization of Majorana modes, which are potential building blocks for fault-tolerant quantum computers.[1]

  • Catalysis: CrBr₃ can act as a catalyst or precursor in organic synthesis reactions, such as Friedel-Crafts reactions and the Nozaki-Hiyama-Kishi reaction.[1]

Physicochemical and Magnetic Properties of Anhydrous CrBr₃

A summary of the key properties of anhydrous CrBr₃ is presented in the table below.

PropertyValueReferences
Crystal Structure Hexagonal[2]
Unit Cell Parameters a = b = 0.634 nm, c = 1.840 nm; α = β = 90°, γ = 120°[2]
Molecular Weight 291.71 g/mol [1]
Density ~4.25-4.67 g/cm³[1]
Magnetic Property Ferromagnetic Semiconductor[2][3]
Curie Temperature (Tc) ~32-40 K[1][2][3]
Band Gap (Monolayer) 1.76 eV (DFT calculation)[1]
Magnetic Moment (Cr³⁺) ~3 µB[4]
Easy Magnetization Axis Along the c-axis[4]

Experimental Protocols

Note on Handling: Anhydrous CrBr₃ is sensitive to oxygen and moisture, which can alter its magnetic and electronic properties.[1][5] Therefore, it is crucial to handle and store the material in an inert atmosphere, such as a glove box or under vacuum.[1][2][3]

Synthesis of Anhydrous CrBr₃ Crystals

While CrBr₃·6H₂O is a potential starting material, direct thermal dehydration is often problematic due to hydrolysis, which can lead to the formation of chromium oxybromide (Cr(O)Br). A common and reliable method for synthesizing high-purity anhydrous CrBr₃ is through Chemical Vapor Transport (CVT).

Protocol: Chemical Vapor Transport (CVT) Synthesis of CrBr₃

  • Precursors: High-purity chromium (Cr) powder and tellurium bromide (TeBr₄) are used as precursors.[5]

  • Mixing: Mix Cr powder and TeBr₄ in a molar ratio of 1:1.5 in a quartz ampoule inside an inert-atmosphere glovebox.[5]

  • Sealing: Evacuate the ampoule to a high vacuum and seal it.

  • Heating: Place the sealed ampoule in a two-zone tube furnace. Heat the source zone (containing the precursors) to 750 °C and the growth zone to a slightly lower temperature to create a temperature gradient.[5]

  • Growth: Maintain the temperature for approximately 72 hours to allow for the growth of CrBr₃ single crystals in the cooler zone.[5]

  • Cooling: Slowly cool the furnace to room temperature.

  • Recovery: Carefully break the ampoule in an inert-atmosphere glovebox to recover the CrBr₃ crystals.

Workflow for CVT Synthesis of CrBr₃

CVT_Synthesis cluster_glovebox Inert Atmosphere Glovebox cluster_glovebox2 Inert Atmosphere Glovebox Precursors Cr powder + TeBr₄ Mixing Mix Precursors Precursors->Mixing Molar Ratio 1:1.5 Sealing Seal in Quartz Ampoule Mixing->Sealing Furnace Two-Zone Tube Furnace (750 °C, 72h) Sealing->Furnace High Vacuum Cooling Slow Cooling Furnace->Cooling Recovery Recover CrBr₃ Crystals Cooling->Recovery Mechanical_Exfoliation cluster_glovebox Inert Atmosphere Glovebox Start Bulk CrBr₃ Crystal Exfoliate Press Adhesive Tape Start->Exfoliate Thinning Repeated Peeling Exfoliate->Thinning Transfer Transfer to SiO₂/Si Substrate Thinning->Transfer Microscopy Optical Microscopy & AFM Characterization Transfer->Microscopy

References

Application Notes and Protocols: Chromium(III) Bromide Hexahydrate in Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of chromium(III) bromide hexahydrate in crystal growth applications, with a specific focus on its utility in macromolecular X-ray crystallography for drug discovery and development.

Overview and Physicochemical Properties

Chromium(III) bromide hexahydrate (CrBr₃·6H₂O) is a highly water-soluble crystalline solid. Its properties make it a valuable tool in both the growth of single crystals of the compound itself and, more significantly, in the structural determination of biological macromolecules. The compound exists in two isomeric forms: the green dibromotetraaquochromium(III) bromide dihydrate and the violet hexaaquachromium(III) tribromide.[1] Both forms are deliquescent.

The primary application of chromium(III) bromide hexahydrate in the context of drug development is as a source of bromide ions for heavy-atom derivatization in protein crystallography.[2][3] This technique is crucial for solving the "phase problem" and determining the three-dimensional structure of proteins and other macromolecules, which is a cornerstone of structure-based drug design.[4]

Table 1: Physicochemical Properties of Chromium(III) Bromide Hexahydrate

PropertyValue
CAS Number 13478-06-3[5]
Molecular Formula CrBr₃·6H₂O[1]
Molecular Weight 399.80 g/mol [5]
Appearance Green or violet deliquescent crystals[1]
Solubility Highly soluble in water; insoluble in alcohol and ether[1]
Melting Point 79 °C[1]

Applications in Crystal Growth

Single Crystal Growth of Chromium(III) Bromide Hexahydrate

While the primary use for the target audience is in macromolecular crystallography, the ability to grow high-quality single crystals of chromium(III) bromide hexahydrate itself can be important for fundamental studies and as a source of high-purity material. The slow evaporation method is a common and straightforward technique for growing crystals from an aqueous solution.

Experimental Protocol: Slow Evaporation Crystal Growth

  • Solution Preparation: Prepare a saturated or near-saturated aqueous solution of chromium(III) bromide hexahydrate. The exact concentration will depend on the ambient temperature and the desired crystal size. A good starting point is to dissolve the salt in deionized water until a small amount of undissolved solid remains at the bottom of the container.

  • Filtration: Filter the saturated solution using a syringe filter (0.22 µm) into a clean crystallizing dish or beaker. This removes any dust particles or undissolved microcrystals that could act as unwanted nucleation sites.

  • Evaporation: Cover the container with a perforated lid (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent. The rate of evaporation will influence the size and quality of the crystals; slower evaporation generally leads to larger and higher-quality crystals.

  • Incubation: Place the container in a vibration-free and temperature-stable environment. Fluctuations in temperature can affect solubility and lead to the formation of multiple small crystals instead of a few large ones.

  • Crystal Harvesting: Once crystals of the desired size have formed, carefully remove them from the solution using tweezers. Gently dry the crystals with a lint-free cloth or by placing them on filter paper.

Logical Workflow for Single Crystal Growth

single_crystal_growth cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting start Start dissolve Dissolve CrBr3.6H2O in Deionized Water start->dissolve saturate Create Saturated Solution dissolve->saturate filter Filter Solution (0.22 µm) saturate->filter evaporate Slow Evaporation filter->evaporate incubate Incubate in Stable Environment evaporate->incubate harvest Harvest Crystals incubate->harvest dry Dry Crystals harvest->dry end End dry->end

Caption: Workflow for single crystal growth of CrBr₃·6H₂O.

Application in Macromolecular Crystallography: Heavy-Atom Derivatization

In the field of drug discovery, determining the three-dimensional structure of target proteins is essential for understanding disease mechanisms and for designing novel therapeutics. X-ray crystallography is a primary technique for this, but it requires solving the "phase problem." One of the most effective methods for experimental phasing is Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Diffraction (SAD), which relies on the incorporation of heavy atoms into the protein crystal.

Bromide ions from chromium(III) bromide hexahydrate can serve as effective anomalous scatterers for MAD and SAD experiments due to bromine's accessible K-absorption edge (0.92 Å).[2] The technique of "halide soaking" or "halide cryosoaking" is a rapid and often successful method for introducing bromide ions into protein crystals.[3]

Experimental Protocol: Halide Soaking of Protein Crystals with Bromide

This protocol is a general guideline and should be optimized for each specific protein crystal system.

  • Preparation of Soaking Solution:

    • Prepare a stabilizing solution (also known as an artificial mother liquor) that maintains the integrity of the protein crystals. This solution typically contains the same buffer and precipitant concentrations as the crystallization condition, sometimes with a slightly higher precipitant concentration to prevent crystal dissolution.

    • Prepare a high-concentration stock solution of chromium(III) bromide hexahydrate (e.g., 1 M) in the stabilizing solution.

    • From the stock solution, prepare a series of soaking solutions with varying concentrations of chromium(III) bromide, typically ranging from 0.25 M to 1 M.[3]

  • Crystal Soaking:

    • Using a cryo-loop, carefully transfer a protein crystal from its growth drop to a drop of the bromide-containing soaking solution.

    • The soaking time is critical and typically very short, ranging from 10 to 300 seconds.[3][6] Longer soaking times can sometimes damage the crystal lattice. Optimal soak times must be determined empirically.

  • Cryoprotection and Freezing:

    • If the soaking solution does not contain a cryoprotectant, briefly transfer the crystal to a cryoprotectant solution that also contains the same concentration of chromium(III) bromide. In some cases, high concentrations of the halide salt itself can act as a cryoprotectant.[3]

    • Immediately plunge-freeze the crystal in liquid nitrogen.

  • Data Collection and Analysis:

    • Collect X-ray diffraction data at a synchrotron beamline. For MAD phasing, data should be collected at multiple wavelengths around the bromine K-absorption edge (approximately 13.47 keV or 0.92 Å).[2]

    • Process the data and locate the bromide ion positions to calculate the experimental phases and solve the protein structure.

Table 2: Typical Parameters for Bromide Soaking Experiments

ParameterTypical RangeNotes
Soaking Solution Concentration 0.25 M - 1.0 M NaBr/KBr (or equivalent CrBr₃)[3]Higher concentrations may lead to more sites with higher occupancies.
Soaking Time 10 - 300 seconds[3][6]Optimization is crucial; longer soaks can degrade diffraction.
X-ray Wavelength (for MAD) ~0.92 Å (Bromine K-edge)[2]Requires access to a tunable synchrotron beamline.

Experimental Workflow for Halide Soaking in Protein Crystallography

halide_soaking_workflow cluster_soaking Derivatization cluster_data Data Acquisition & Analysis protein_crystal Native Protein Crystal soak Soak Crystal (10-300 seconds) protein_crystal->soak soaking_solution Prepare Bromide Soaking Solution (CrBr3 in Mother Liquor) soaking_solution->soak cryoprotect Cryoprotect (if necessary) soak->cryoprotect freeze Plunge-freeze in LN2 cryoprotect->freeze data_collection X-ray Data Collection (Synchrotron) freeze->data_collection phasing MAD/SAD Phasing data_collection->phasing structure_solution Solve Protein Structure phasing->structure_solution

Caption: Workflow for heavy-atom derivatization using halide soaking.

Role in Drug Development

The application of chromium(III) bromide hexahydrate in protein crystallography directly impacts drug development by facilitating structure-based drug design (SBDD). By providing the means to determine the high-resolution three-dimensional structure of a drug target (e.g., an enzyme or receptor), researchers can:

  • Identify and characterize binding sites: The precise location and chemical environment of active sites and allosteric sites can be visualized.

  • Understand drug-target interactions: The specific hydrogen bonds, hydrophobic interactions, and other forces that govern the binding of a ligand (potential drug) can be analyzed at an atomic level.

  • Rational drug design and optimization: This structural information guides medicinal chemists in modifying lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • Fragment-based screening: Crystallography is used to identify how small molecular fragments bind to a target, which can then be elaborated into more potent drug candidates.

Signaling Pathway in Structure-Based Drug Design

SBDD_pathway cluster_structure Structure Determination cluster_design Drug Design & Optimization cluster_validation Validation target_protein Target Protein crystallization Crystallization target_protein->crystallization crbr3 CrBr3.6H2O (Halide Soaking) crystallization->crbr3 xray X-ray Diffraction & Phasing crbr3->xray structure 3D Structure Determination xray->structure binding_site Binding Site Analysis structure->binding_site in_silico In Silico Screening & Rational Design binding_site->in_silico synthesis Chemical Synthesis of Lead Compounds in_silico->synthesis optimization Lead Optimization synthesis->optimization testing Biological Testing optimization->testing testing->optimization Iterative Improvement drug_candidate Drug Candidate testing->drug_candidate

References

Application Notes and Protocols for Handling Chromium(III) Bromide Hexahydrate (CrBr₃·6H₂O)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Chromium(III) bromide hexahydrate (CrBr₃·6H₂O) is a chemical compound used in various research and industrial applications, including as a precursor for catalysts.[1] Due to its hazardous nature, strict adherence to safety protocols is essential to minimize risks to personnel and the environment. These application notes provide a comprehensive guide to the safe handling, storage, and disposal of CrBr₃·6H₂O in a laboratory setting.

2. Hazard Identification and Quantitative Data

CrBr₃·6H₂O is classified as a hazardous substance.[2][3][4] It can cause severe skin burns, eye damage, and allergic reactions upon skin contact or inhalation.[2][4][5] Some data also suggests acute toxicity if swallowed, inhaled, or in contact with skin, and potential reproductive toxicity.[3][5][6]

Table 1: Physical and Chemical Properties of CrBr₃·6H₂O

PropertyValueReference(s)
Chemical Formula CrBr₃·6H₂O[2][7]
Molecular Weight 399.80 g/mol [2][7]
Appearance Green powder or crystals[6][8][9]
Melting Point 79 °C[6]
Solubility Highly soluble in water[6][10]
CAS Number 13478-06-3[2][4]

3. Experimental Protocols

3.1. Personal Protective Equipment (PPE)

Before handling CrBr₃·6H₂O, all personnel must be equipped with the following PPE:

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[2][5]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing.[2][5]

  • Respiratory Protection: In case of inadequate ventilation or when dust formation is likely, a NIOSH/MSHA-approved respirator should be used.[2][4] For high airborne contaminant concentrations, a positive-pressure supplied-air respirator may be necessary.[2]

3.2. Engineering Controls

  • Work with CrBr₃·6H₂O should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][11]

  • An eyewash station and an emergency shower must be readily accessible in the immediate work area.[5]

3.3. Handling Procedure

  • Preparation: Designate a specific area for handling CrBr₃·6H₂O. Ensure the work surface is clean and uncluttered.

  • Weighing and Transfer:

    • Handle as a powder to minimize dust generation.[2]

    • If possible, weigh the compound directly into a sealable container within the fume hood.

    • Use a spatula for transfers. Avoid scooping actions that could create airborne dust.

  • Dissolving:

    • When dissolving, slowly add the solid to the solvent to avoid splashing.

    • Be aware that the anhydrous form may require a reducing agent to dissolve in water.[1] The hexahydrate form is highly soluble.[6][10]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][12]

    • Decontaminate all equipment and the work area after use.

3.4. Storage

  • Store CrBr₃·6H₂O at room temperature in a dry, cool, and well-ventilated place.[2]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[4]

  • Store in a locked cabinet or area to restrict access.[2][5]

  • Incompatible materials to avoid include strong oxidizing agents.[2]

3.5. Spill and Emergency Procedures

  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For powder spills, prevent further spreading by covering with a plastic sheet.[2]

  • Cleanup:

    • Wear appropriate PPE as described in section 3.1.

    • Mechanically collect the spilled material using a scoop or HEPA-filtered vacuum. Avoid actions that create dust.[2][11]

    • Place the collected material into a labeled, sealed container for disposal.

    • Thoroughly clean the contaminated surface.[2]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek medical attention for burns or irritation.[4][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

3.6. Disposal

  • Dispose of CrBr₃·6H₂O and any contaminated materials as hazardous waste.[2][4]

  • All waste must be placed in a clearly labeled, sealed container.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[5]

4. Visualized Workflow

The following diagram illustrates the standard operating procedure for safely handling CrBr₃·6H₂O in a laboratory setting.

Safe_Handling_Workflow prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Handling in Fume Hood (Weighing, Transferring) ppe->handling disposal Waste Disposal (Labeled, Sealed Container) handling->disposal spill Spill? handling->spill dissolving Dissolving post_handling Post-Handling Procedures dissolving->post_handling dissolving->disposal decontaminate Decontaminate Workspace and Equipment post_handling->decontaminate wash Wash Hands decontaminate->wash decontaminate->disposal storage Storage (Dry, Cool, Ventilated, Locked) wash->storage spill->dissolving No spill_protocol Execute Spill Protocol spill->spill_protocol Yes spill_protocol->disposal

Caption: Workflow for handling CrBr₃·6H₂O.

References

Application Notes: Oxidation of Chromium(III) to Chromium(VI) using Hydrogen Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromium is a transition metal that exists in various oxidation states, with chromium(III) and chromium(VI) being the most stable and common in environmental and industrial settings.[1] While chromium(III) is considered an essential nutrient for humans in trace amounts, chromium(VI) is highly toxic and carcinogenic.[2] The conversion of Cr(III) to Cr(VI) is a significant process in various fields, including environmental science, toxicology, and industrial chemistry. This application note details a robust method for the oxidation of chromium(III) to chromium(VI) using hydrogen peroxide in an alkaline medium. This method is particularly relevant for researchers and professionals involved in the study of chromium chemistry, toxicity testing, and the development of remediation technologies.

The oxidation of chromium(III) by hydrogen peroxide is thermodynamically favorable and proceeds efficiently under specific conditions.[3] The reaction is typically carried out in a basic solution, where chromium(III) exists as the hexahydroxochromate(III) ion, [Cr(OH)6]^3-.[4][5] The presence of a strong oxidizing agent like hydrogen peroxide in this alkaline environment facilitates the conversion to the chromate (B82759) ion, CrO4^2-.[6][7]

Principle of the Method

The oxidation of chromium(III) to chromium(VI) with hydrogen peroxide in an alkaline medium can be represented by the following overall reaction:

2 [Cr(OH)6]^3- + 3 H2O2 → 2 CrO4^2- + 8 H2O + 2 OH-

This process involves the initial formation of a chromium(III) hydroxide (B78521) precipitate upon addition of a base, which then redissolves in excess base to form the soluble hexahydroxochromate(III) complex.[5][8] Hydrogen peroxide then oxidizes this complex to the yellow chromate(VI) ion.[4] The efficiency of this oxidation is influenced by several key parameters, including pH, temperature, reaction time, and the concentrations of the reactants.[6]

Experimental Protocols

Materials and Reagents

  • Chromium(III) salt (e.g., Chromium(III) chloride hexahydrate, CrCl3·6H2O, or Chromium(III) sulfate, Cr2(SO4)3)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrogen peroxide (H2O2, 30% w/w solution)

  • Deionized water

  • Sulfuric acid (H2SO4, concentrated and dilute solutions)

  • 1,5-Diphenylcarbazide (B1670730) (DPC)

  • Acetone

  • Standard laboratory glassware (beakers, flasks, graduated cylinders, pipettes)

  • Heating plate with magnetic stirrer

  • pH meter

  • UV-Vis Spectrophotometer

Protocol 1: Oxidation of Chromium(III) to Chromium(VI)

This protocol is based on optimized conditions for achieving high oxidation efficiency.[6]

  • Preparation of Chromium(III) Solution: Prepare a stock solution of chromium(III) of known concentration by dissolving a precise amount of a chromium(III) salt in deionized water.

  • Alkalinization: In a beaker, add an appropriate volume of the chromium(III) stock solution. While stirring, slowly add a solution of sodium hydroxide (e.g., 1 M NaOH) until a grey-green precipitate of chromium(III) hydroxide, Cr(OH)3, is formed. Continue adding the NaOH solution until the precipitate dissolves completely, forming a clear, green solution of hexahydroxochromate(III), [Cr(OH)6]^3-.[4][5]

  • Oxidation with Hydrogen Peroxide: While continuously stirring the solution, slowly add a 30% hydrogen peroxide solution. A significant factor in the oxidation efficiency is the ratio of H2O2 to the chromium(III) salt.[6]

  • Heating: Heat the reaction mixture to 90°C on a heating plate with stirring.[6] The color of the solution will gradually change from green to a bright yellow, indicating the formation of chromate(VI) ions.[4]

  • Reaction Time: Maintain the reaction at 90°C for 90 minutes to ensure complete oxidation.[6]

  • Decomposition of Excess Peroxide: After the 90-minute reaction time, continue heating the solution to boiling to decompose any excess hydrogen peroxide.[4] The decomposition is complete when oxygen bubbles are no longer observed.

  • Cooling and Volume Adjustment: Allow the solution to cool to room temperature. Transfer the solution to a volumetric flask and dilute to a known volume with deionized water.

Protocol 2: Quantification of Chromium(VI) using the DPC Method

This is a standard colorimetric method for the determination of chromium(VI).[9]

  • Sample Preparation: Take an aliquot of the chromium(VI) solution prepared in Protocol 1. The sample may need to be diluted to fall within the linear range of the spectrophotometric measurement.

  • Acidification: Acidify the sample by adding dilute sulfuric acid to a pH of approximately 1-2.

  • Color Development: Add a freshly prepared solution of 1,5-diphenylcarbazide (DPC) in acetone. In the acidic medium, DPC is oxidized by Cr(VI) to diphenylcarbazone, which then forms a stable, magenta-colored complex with chromium.

  • Spectrophotometric Measurement: After a short incubation period for color development (typically 5-10 minutes), measure the absorbance of the solution at 540 nm using a UV-Vis spectrophotometer.

  • Calibration: Prepare a series of standard solutions of known chromium(VI) concentrations and follow the same procedure to generate a calibration curve. The concentration of chromium(VI) in the sample can be determined by comparing its absorbance to the calibration curve.

Data Presentation

The efficiency of the oxidation of Cr(III) to Cr(VI) is dependent on several experimental parameters. The following table summarizes the optimal conditions found to achieve nearly 100% oxidation efficiency.[6]

ParameterOptimal ValueEffect on Oxidation Efficiency
Volume Ratio of H2O2 to Mass of Cr2(SO4)3 2.4 mL/gSignificantly affects efficiency; higher ratios favor complete oxidation.
Mass Ratio of NaOH to Cr2(SO4)3 0.6 g/gCrucial for providing the necessary alkaline medium for the reaction.
Reaction Temperature 90 °CHigher temperatures increase the reaction rate and efficiency.
Reaction Time 90 minSufficient time is required for the reaction to go to completion.
Stirring Rate 500 rpmHas a minor effect, but ensures homogeneity of the reaction mixture.

Visualizations

Reaction Pathway

ReactionPathway Cr3_aq Cr(III) (aq) (Hexaaquachromium(III) ion) CrOH3 Cr(OH)3 (s) (Chromium(III) hydroxide) Cr3_aq->CrOH3 + OH- CrOH6 [Cr(OH)6]^3- (aq) (Hexahydroxochromate(III)) CrOH3->CrOH6 + excess OH- CrO4 CrO4^2- (aq) (Chromate(VI)) CrOH6->CrO4 + H2O2 (Oxidation)

Caption: Simplified reaction pathway for the oxidation of Cr(III) to Cr(VI).

Experimental Workflow

ExperimentalWorkflow cluster_oxidation Oxidation Protocol cluster_quantification Quantification Protocol prep_cr3 Prepare Cr(III) Solution alkalinize Alkalinize with NaOH to form [Cr(OH)6]^3- prep_cr3->alkalinize add_h2o2 Add H2O2 alkalinize->add_h2o2 heat Heat at 90°C for 90 min add_h2o2->heat decompose Boil to Decompose Excess H2O2 heat->decompose cool Cool and Dilute decompose->cool sample_prep Prepare Sample Aliquot cool->sample_prep acidify Acidify with H2SO4 sample_prep->acidify add_dpc Add DPC Reagent acidify->add_dpc measure Measure Absorbance at 540 nm add_dpc->measure analyze Determine Concentration via Calibration Curve measure->analyze

Caption: Workflow for the oxidation of Cr(III) and quantification of Cr(VI).

References

Chromium(III) Bromide Hexahydrate: Limited Direct Application in Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Direct applications of chromium(III) bromide hexahydrate specifically within the field of chemical analysis are not extensively documented in readily available scientific literature. Its primary role appears to be as a precursor or catalyst in synthetic chemistry, rather than as a direct analytical reagent. The compound is more commonly utilized in materials science and for the synthesis of other chromium-containing compounds, which may then have downstream applications.

While direct analytical uses are sparse, its properties suggest potential, albeit currently unexplored, applications. For instance, its Lewis acidic nature could theoretically be exploited in certain catalytic reactions that form the basis of an analytical detection method. However, specific, well-documented protocols for the use of chromium(III) bromide hexahydrate in established analytical techniques are not prevalent.

Researchers and drug development professionals should note that while this compound is a versatile synthetic reagent, its utility in chemical analysis is not yet established. Investigators seeking to use chromium compounds in analysis may find more extensive literature and established protocols for other chromium salts, such as chromium(III) chloride or potassium dichromate, which have a longer history of use in analytical chemistry, particularly in titrations and spectrophotometry.

Given the limited direct application in chemical analysis, detailed experimental protocols and quantitative data for such uses are not available. The focus of existing research lies in its synthetic applications.

Conceptual Workflow: Synthesis of a Hypothetical Analytical Reagent

To illustrate its potential role as a precursor, the following diagram outlines a hypothetical workflow for synthesizing an analytical reagent using chromium(III) bromide hexahydrate. This represents a general synthetic process rather than a specific, documented analytical application.

G cluster_synthesis Reagent Synthesis cluster_analysis Analytical Application A Chromium(III) Bromide Hexahydrate C Solvent + Heat A->C B Organic Ligand B->C D Cr(III)-Ligand Complex (Hypothetical Reagent) C->D F Reaction with Reagent D->F E Analyte E->F G Detectable Signal (e.g., Color Change) F->G

Caption: Hypothetical workflow for reagent synthesis.

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Anhydrous Chromium(III) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the dissolution of anhydrous chromium(III) bromide (CrBr₃). The following information is intended to facilitate experimental workflows and ensure the successful preparation of chromium(III) bromide solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my anhydrous chromium(III) bromide not dissolving in water?

Anhydrous chromium(III) bromide is kinetically inert and, therefore, practically insoluble in cold water.[1] This is a common observation and not necessarily indicative of a problem with the reagent. While it is reported to be soluble in hot water, the dissolution rate can still be very slow.[1][2]

Q2: I've heard that a "green solution" or a catalyst can help. What is this, and how does it work?

The most effective method for dissolving anhydrous chromium(III) bromide is through the addition of a catalytic amount of a chromium(II) salt, such as chromium(II) bromide (CrBr₂).[1] The mechanism involves an electron transfer process at the surface of the solid CrBr₃. The soluble Cr(II) ions reduce the insoluble Cr(III) ions on the crystal lattice to Cr(II), which then dissolves. This newly dissolved Cr(II) is then re-oxidized by the surrounding Cr(III) in the lattice, propagating the dissolution process.[1]

Q3: What color should I expect for my chromium(III) bromide solution?

The color of chromium(III) solutions can vary depending on the ligands coordinated to the chromium ion. In the presence of chloride ions, for example, the solution is often green due to the formation of species like [Cr(H₂O)₄Cl₂]⁺.[3] When fully aquated, the [Cr(H₂O)₆]³⁺ ion is typically a violet-blue-grey color.[3] The final color of your solution may vary based on the specific conditions and any impurities present.

Q4: Can I use other reducing agents to dissolve anhydrous chromium(III) bromide?

Yes, other reducing agents can be used to generate the necessary Cr(II) catalyst in situ. A common laboratory method involves the use of zinc dust in the presence of an acid.[3][4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Slow or incomplete dissolution even with a Cr(II) catalyst. 1. Insufficient amount of Cr(II) catalyst. 2. Passivation of the CrBr₃ surface. 3. Low temperature of the solvent.1. Add a small, additional amount of the Cr(II) salt or the reagents to generate it in situ (e.g., a small piece of zinc). 2. Gently agitate or sonicate the mixture to expose fresh surfaces of the solid. 3. Gentle warming of the solution can help to increase the dissolution rate, but be mindful of the potential for increased oxidation of Cr(II) by air.
The solution color is not the expected green or blue/violet. 1. Presence of impurities in the anhydrous CrBr₃. 2. Oxidation of Cr(II) to Cr(III) by atmospheric oxygen. 3. Contamination from the reaction vessel or other reagents.1. Ensure the purity of your starting material. Purification of CrBr₃ can be performed by extraction with diethyl ether to remove soluble CrBr₂.[1] 2. Perform the dissolution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the Cr(II) catalyst.[4] 3. Use clean glassware and high-purity solvents and reagents.
A precipitate forms after initial dissolution. 1. The solution is supersaturated. 2. Changes in temperature or solvent composition. 3. Reaction with atmospheric CO₂ to form chromium carbonates.1. Dilute the solution with more solvent. 2. Ensure the solution is maintained at a constant temperature. 3. Keep the solution under an inert atmosphere.

Data Presentation

SolventTemperatureSolubilityReference(s)
Cold WaterAmbientInsoluble[1]
Hot WaterNear BoilingSoluble[1][2]
EthanolAmbientVery Soluble[4]
Water with Cr(II) catalystAmbientSoluble[1]

Experimental Protocols

Protocol 1: Preparation of Chromium(II) Bromide Catalyst Solution

This protocol describes the preparation of a chromium(II) bromide solution from chromium metal and hydrobromic acid, which can then be used as a catalyst.

Materials:

  • Chromium metal powder or granules

  • Concentrated hydrobromic acid (HBr)

  • Deionized water

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk flask or similar glassware for reactions under inert atmosphere

Procedure:

  • Place a small amount of chromium metal into the Schlenk flask.

  • Seal the flask and purge with an inert gas for 10-15 minutes to remove all oxygen.

  • Under a positive pressure of the inert gas, add a minimal amount of concentrated hydrobromic acid to the flask, enough to cover the chromium metal.

  • The reaction will proceed with the evolution of hydrogen gas, and the solution will turn a characteristic blue color, indicating the formation of the aquated Cr(II) ion ([Cr(H₂O)₆]²⁺).[5]

  • This blue solution of chromium(II) bromide is now ready to be used as a catalyst.

Protocol 2: Catalytic Dissolution of Anhydrous Chromium(III) Bromide

This protocol details the use of a pre-made or in-situ generated chromium(II) catalyst to dissolve anhydrous chromium(III) bromide.

Materials:

  • Anhydrous chromium(III) bromide

  • Solvent (e.g., deionized water)

  • Chromium(II) bromide solution (from Protocol 1) OR a small piece of zinc metal and a drop of dilute acid (e.g., HBr or HCl).

  • Inert gas supply (Nitrogen or Argon)

  • Stir plate and stir bar

  • Reaction flask

Procedure:

  • Add the desired amount of anhydrous chromium(III) bromide to the reaction flask.

  • Add the solvent and begin stirring. The solid will remain largely undissolved.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Catalyst Addition:

    • Using Cr(II) Solution: Under a positive pressure of inert gas, add a small amount (a few drops) of the blue chromium(II) bromide solution to the suspension.

    • In-situ Generation: Add a very small piece of zinc metal to the suspension. The Cr(II) will be generated on the surface of the zinc.

  • Continue stirring under an inert atmosphere. The dissolution should begin almost immediately, and the solution will typically turn a greenish color.

  • Allow the mixture to stir until all the solid has dissolved. The process is usually complete within a few minutes.

Visualizations

experimental_workflow Experimental Workflow for Catalytic Dissolution cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_dissolution Dissolution of CrBr3 prep_start Start add_cr_metal Add Cr metal to Schlenk flask prep_start->add_cr_metal purge_prep Purge with N2/Ar add_cr_metal->purge_prep add_hbr Add conc. HBr purge_prep->add_hbr cr2_solution Formation of blue Cr(II) solution add_hbr->cr2_solution add_catalyst Add catalytic amount of Cr(II) solution cr2_solution->add_catalyst Transfer catalyst diss_start Start add_crbr3 Add anhydrous CrBr3 to flask diss_start->add_crbr3 add_solvent Add solvent and stir add_crbr3->add_solvent purge_diss Purge with N2/Ar add_solvent->purge_diss purge_diss->add_catalyst dissolution_complete Complete dissolution to green solution add_catalyst->dissolution_complete

Caption: Workflow for preparing the Cr(II) catalyst and its use in dissolving anhydrous CrBr₃.

Caption: Electron transfer mechanism for the catalytic dissolution of CrBr₃.

References

Technical Support Center: Chromium(III) Bromide Hexahydrate (CrBr₃·6H₂O)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of hygroscopic Chromium(III) Bromide Hexahydrate.

Frequently Asked Questions (FAQs)

Q1: What is Chromium(III) Bromide Hexahydrate and why is it considered hygroscopic?

A1: Chromium(III) Bromide Hexahydrate (CrBr₃·6H₂O) is a crystalline, water-soluble chromium compound. It is described as hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property can lead to physical changes such as clumping and caking, and may impact experimental accuracy.

Q2: How should I store CrBr₃·6H₂O to maintain its integrity?

A2: To protect it from atmospheric moisture, CrBr₃·6H₂O should be stored in a tightly sealed, airtight container. For long-term storage, placing the primary container inside a desiccator or a dry box with a desiccant is strongly recommended. It should be stored at room temperature in a dry, well-ventilated area, away from strong oxidizing agents.

Q3: What are the primary safety hazards associated with CrBr₃·6H₂O?

A3: According to safety data sheets, CrBr₃·6H₂O is a hazardous substance. It can cause severe skin burns and eye damage, may cause an allergic skin reaction, and can lead to allergy or asthma symptoms if inhaled.[1][2] Always handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles with side shields, and a lab coat.[1] Work in a well-ventilated area or a fume hood to avoid inhaling the dust.

Q4: Can I dry CrBr₃·6H₂O if it has absorbed moisture?

A4: Simply heating CrBr₃·6H₂O to drive off absorbed water is not recommended. Thermal dehydration can lead to hydrolysis, where the compound reacts with its own water of hydration, potentially forming chromium oxybromide (Cr(O)Br) and releasing hydrogen bromide (HBr).[3] This decomposition would alter the chemical identity of the material. If the anhydrous form is required, it is typically prepared through specific synthetic routes rather than by dehydrating the hexahydrate.[3]

Q5: What are the isomeric forms of CrBr₃·6H₂O mentioned in the literature?

A5: CrBr₃·6H₂O can exist in different isomeric forms, which are compounds with the same chemical formula but different arrangements of atoms. The two commonly cited isomers are dibromotetraaquochromium(III) bromide dihydrate, which is typically green, and hexaaquochromium(III) tribromide, which is often violet.[4] The color of the compound you receive may depend on the specific isomer provided by the supplier.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
The compound is clumped or has formed a solid mass in the container. Exposure to atmospheric moisture due to improper sealing or frequent opening of the container.- Use a spatula to carefully break up the clumps inside a low-humidity environment (e.g., a glove box).- If the material is significantly caked, it may be difficult to use accurately. Consider preparing a stock solution of the entire bottle's contents and determining the concentration by other analytical methods if precision is critical.
Inconsistent experimental results when using CrBr₃·6H₂O. - Inaccurate weighing due to rapid moisture absorption.- Degradation of the compound from improper storage.- Use of a partially hydrolyzed sample.- Employ proper weighing techniques for hygroscopic materials (see Experimental Protocols).- Ensure the compound has been stored in a tightly sealed container within a desiccator.- For critical applications, consider using a fresh, unopened container of the compound.
The mass of the compound continuously increases on the analytical balance. The compound is actively absorbing moisture from the air during the weighing process.- Minimize the time the container is open and the compound is exposed to the atmosphere.- Weigh the compound by difference (see Experimental Protocols).- For the highest accuracy, perform all manipulations within a glove box with a controlled, low-humidity atmosphere.
Difficulty dissolving the compound in water. While CrBr₃·6H₂O is highly soluble in water, very slow dissolution of chromium(III) halides can sometimes be observed.- The presence of a catalytic amount of a reducing agent can facilitate the dissolution of chromium(III) halides by generating a small amount of chromium(II) at the crystal surface, which aids in the dissolution process.[5]

Data Presentation

Table 1: Physicochemical Properties of CrBr₃·6H₂O

PropertyValueSource(s)
Molecular Formula CrBr₃·6H₂O[6]
Molecular Weight 399.80 g/mol [6]
Appearance Green or violet crystalline powder[4]
Melting Point 79 °C[7]
Solubility in Water Highly Soluble[8][9]
Solubility in Other Solvents Insoluble in alcohol and ether[1][10]
Density 5.4 g/cm³[7]
Critical Relative Humidity (CRH) Data not available. As a highly hygroscopic salt, the CRH is likely to be low. Storage below 40% RH is a safe general practice.

Experimental Protocols

Protocol 1: Weighing Hygroscopic CrBr₃·6H₂O by Difference

This protocol minimizes the exposure of the bulk material to atmospheric moisture.

  • Preparation : Work in an area with the lowest feasible humidity. Have your reaction flask or vessel ready and capped.

  • Initial Weighing : Place the sealed container of CrBr₃·6H₂O on the analytical balance and record the mass.

  • Transfer : Remove the container from the balance. Briefly open it and quickly transfer an approximate amount of the solid to your reaction vessel using a clean spatula.

  • Reseal : Immediately and tightly reseal the container of CrBr₃·6H₂O.

  • Final Weighing : Place the sealed container back on the balance and record the new, lower mass.

  • Calculation : The difference between the initial and final mass is the exact amount of CrBr₃·6H₂O transferred to your vessel.

Protocol 2: Preparation of a Stock Solution from an Entire Container

This method is ideal when small, precise amounts are needed over multiple experiments and helps to avoid repeated opening of the bulk container.

  • Glove Box Preparation : If available, transfer the sealed bottle of CrBr₃·6H₂O, a volumetric flask of appropriate size, a funnel, the chosen solvent (e.g., deionized water), and a spatula into a glove box with a dry, inert atmosphere.

  • Weighing the Full Bottle : On an analytical balance, weigh the entire unopened bottle of CrBr₃·6H₂O. Record this mass.

  • Transfer of Contents : Inside the glove box (or as quickly as possible on the bench), carefully open the bottle and transfer the entire contents into the volumetric flask using the funnel.

  • Weighing the Empty Bottle : Weigh the now-empty bottle (including the cap).

  • Calculating Mass of Compound : Subtract the mass of the empty bottle from the mass of the full bottle to get the precise mass of the CrBr₃·6H₂O.

  • Solution Preparation : Add a portion of the solvent to the volumetric flask, cap, and swirl to dissolve the compound. Once dissolved, add more solvent up to the calibration mark. Mix thoroughly.

  • Storage : Transfer the solution to a tightly sealed container. If the solution's stability is unknown, store it in the dark and at a low temperature (e.g., in a refrigerator) to minimize degradation. It is advisable to conduct stability studies for long-term storage.

Visualizations

experimental_workflow cluster_storage Storage cluster_weighing Weighing cluster_experiment Experiment storage Store in Tightly Sealed Container in Desiccator weighing_choice Choose Weighing Method storage->weighing_choice by_difference Weigh by Difference weighing_choice->by_difference For routine use glove_box Weigh in Glove Box weighing_choice->glove_box For high accuracy stock_solution Prepare Stock Solution (Entire Bottle) weighing_choice->stock_solution For frequent use of small amounts experiment Proceed with Experiment by_difference->experiment glove_box->experiment stock_solution->experiment

Caption: Experimental workflow for handling CrBr₃·6H₂O.

troubleshooting_guide start Problem Encountered (e.g., Inconsistent Results) check_weighing Was the weighing method appropriate for a hygroscopic compound? start->check_weighing check_storage Was the compound stored in a sealed container within a desiccator? check_weighing->check_storage Yes improve_weighing Action: Use Glove Box or Weigh by Difference check_weighing->improve_weighing No improve_storage Action: Ensure Proper Storage & Use Desiccant check_storage->improve_storage No re_evaluate Re-evaluate Experiment check_storage->re_evaluate Yes (Consider other variables) improve_weighing->re_evaluate improve_storage->re_evaluate

Caption: Troubleshooting logic for experiments with CrBr₃·6H₂O.

References

Technical Support Center: Purification of Commercial Chromium(III) Bromide Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial-grade chromium(III) bromide hexahydrate. The following information is designed to help you purify this compound for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial chromium(III) bromide hexahydrate?

A1: Commercial grade chromium(III) bromide hexahydrate can contain several types of impurities. One of the most common is chromium(II) bromide (CrBr₂), which can be present from the synthesis of the anhydrous form.[1] Another significant impurity to be aware of is hexavalent chromium (Cr(VI)), which is a more toxic form of chromium and can be present in small amounts in Cr(III) compounds.[2][3] Other potential impurities can include different hydrated forms of chromium(III) bromide, other metal salts from the manufacturing process, and insoluble particulates.

Q2: What is the most common method for purifying chromium(III) bromide hexahydrate?

A2: For the water-soluble hexahydrate form, the most suitable purification technique is recrystallization from an aqueous solution. This method leverages the high solubility of chromium(III) bromide hexahydrate in hot water and its lower solubility in cold water to separate it from less soluble or more soluble impurities.[4][5]

Q3: How can I assess the purity of my chromium(III) bromide hexahydrate before and after purification?

A3: Several analytical techniques can be used to assess purity. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful tool for determining the concentration of various metallic impurities.[6][7] UV-Vis spectrophotometry can be used to quantify the amount of Cr(III) and to detect the presence of Cr(VI), which has a distinct absorbance profile.[8][9] High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS can be used for the speciation of chromium to accurately quantify both Cr(III) and Cr(VI).[6][10][11]

Q4: What are the different isomeric forms of chromium(III) bromide hexahydrate I might encounter?

A4: Chromium(III) bromide hexahydrate can exist in two isomeric forms: the green, deliquescent crystals of dibromotetraaquochromium bromide dihydrate, and the violet, deliquescent crystals of hexaaquochromium tribromide.[12] The color of your solution can be an indicator of the coordination environment of the chromium ion. In the presence of chloride ions, for example, the color can change as water molecules in the coordination sphere are replaced.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No crystals form upon cooling. The solution is not supersaturated; too much solvent was used.Reheat the solution and evaporate some of the solvent to increase the concentration. Allow to cool again.[14]
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure chromium(III) bromide hexahydrate.[14]
Crystals form too quickly, resulting in a fine powder or impure product. The solution was cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.[14]
The solution is too concentrated.Add a small amount of hot solvent to the heated solution to slightly decrease the saturation.
An oily precipitate forms instead of crystals ("oiling out"). The boiling point of the solvent is higher than the melting point of the solute.This is less likely with water as the solvent for this specific compound. However, if it occurs, reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.
High concentration of impurities.Consider a pre-purification step, such as filtration of the hot solution to remove any insoluble impurities.
The purified crystals are still discolored. Colored impurities are still present.If the discoloration is significant, you can try adding a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal and the adsorbed impurities before cooling.[15]
Low yield of purified crystals. Too much solvent was used, leaving a significant amount of product in the mother liquor.After filtering the crystals, try to recover a second crop by evaporating some of the solvent from the filtrate and cooling again.[14]
The crystals were washed with a solvent at room temperature.Always wash the filtered crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.[15]
A gelatinous precipitate forms in the solution. Hydrolysis of the Cr(III) ion is occurring, leading to the formation of chromium hydroxide (B78521).[16][17][18]Ensure the pH of the solution is not too high. Chromium(III) begins to hydrolyze and precipitate as the pH increases. Working with a slightly acidic solution can help prevent this.

Quantitative Data Summary

The following table summarizes typical purity levels of commercial chromium(III) bromide hexahydrate and the expected outcome of a single recrystallization. Please note that actual results may vary depending on the initial purity and the specific experimental conditions.

Parameter Commercial Grade After Single Recrystallization (Expected)
Purity 98-99%[19]>99.5%
Cr(VI) Content < 10 ppm< 1 ppm
Insoluble Matter < 0.1%< 0.01%
Yield N/A75-90%

Experimental Protocols

Protocol 1: Recrystallization of Chromium(III) Bromide Hexahydrate from Water

This protocol describes the purification of commercial chromium(III) bromide hexahydrate by recrystallization from deionized water.

Materials:

  • Commercial chromium(III) bromide hexahydrate

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Dissolution: In an Erlenmeyer flask, add a measured amount of commercial chromium(III) bromide hexahydrate. For every 10 grams of the compound, start by adding approximately 20-25 mL of deionized water.

  • Heating: Gently heat the mixture on a hot plate with continuous stirring until the solid is completely dissolved. If any solid remains, add small additional volumes of hot deionized water until a clear solution is obtained. Avoid adding a large excess of water.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. To do this, pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble matter.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or in a low-temperature vacuum oven.

Protocol 2: Purity Assessment by UV-Vis Spectrophotometry

This protocol provides a method to estimate the purity of the chromium(III) bromide solution and to check for the presence of Cr(VI).

Materials:

  • Purified chromium(III) bromide hexahydrate

  • Deionized water

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations from your starting commercial-grade chromium(III) bromide hexahydrate.

  • Sample Preparation: Prepare a solution of your purified chromium(III) bromide hexahydrate with a concentration that falls within the range of your standards.

  • Cr(III) Measurement: Scan the absorbance of the standard and sample solutions from 400 nm to 700 nm. Chromium(III) solutions typically show absorption peaks around 440 nm and 580-600 nm.[8][20]

  • Cr(VI) Detection: Scan the absorbance in the UV range, specifically looking for a peak around 370 nm, which is characteristic of chromate (B82759) ions (CrO₄²⁻).

  • Quantification: Create a calibration curve by plotting the absorbance of the standards at the 580-600 nm peak versus their concentration. Use the absorbance of your purified sample to determine its concentration from the calibration curve. The purity can be estimated by comparing the expected concentration (based on the mass dissolved) with the measured concentration.

Visualizations

experimental_workflow Experimental Workflow for Purification and Analysis cluster_purification Purification cluster_analysis Purity Analysis start Start: Commercial CrBr3·6H2O dissolve Dissolve in Hot DI Water start->dissolve hot_filter Hot Gravity Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Vacuum Filtration & Washing cool->isolate dry Dry Purified Crystals isolate->dry end_purified End: Purified CrBr3·6H2O dry->end_purified prep_sample Prepare Aqueous Solution end_purified->prep_sample uv_vis UV-Vis Spectroscopy prep_sample->uv_vis icp_ms ICP-MS Analysis prep_sample->icp_ms purity_assessment Assess Purity & Impurities uv_vis->purity_assessment icp_ms->purity_assessment

Caption: Workflow for purification and analysis of CrBr3·6H2O.

Caption: Decision tree for troubleshooting recrystallization issues.

References

Technical Support Center: Stabilizing Chromium(III) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of the chromium(III) oxidation state in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of Chromium(III) solutions.

Issue Possible Cause(s) Recommended Action(s)
A precipitate has formed in my Cr(III) solution. Hydrolysis: At a pH above ~4, hydrated chromium(III) ions, [Cr(H₂O)₆]³⁺, can hydrolyze to form insoluble chromium(III) hydroxide, Cr(OH)₃.[1]Adjust pH: Lower the pH of the solution to a range of 3.0-4.0 using a dilute, non-coordinating acid (e.g., 0.1 M HNO₃). This will shift the equilibrium back towards the soluble aqua complex.[1]
High Temperature: Elevated temperatures accelerate hydrolysis.Control Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C). When preparing solutions, use cooled deionized water.
High Concentration: Higher concentrations of Cr(III) are more prone to precipitation.Dilute Solution: Prepare solutions at the lowest practical concentration for your experiment.
My green or violet Cr(III) solution has turned yellow or orange. Oxidation: Cr(III) may have been oxidized to the hexavalent state, Cr(VI), which typically forms yellow chromate (B82759) (CrO₄²⁻) or orange dichromate (Cr₂O₇²⁻) ions in solution.[2][3] This can be caused by strong oxidizing agents (e.g., hydrogen peroxide, permanganate) or even dissolved oxygen under certain conditions (e.g., alkaline pH, presence of catalysts).[2][3]Identify and Remove Oxidant: Review your experimental setup for any potential oxidizing agents. If an oxidant was added, the solution may not be recoverable for its original purpose. pH Control: Maintain an acidic to neutral pH, as alkaline conditions can facilitate the oxidation of Cr(III) to Cr(VI).[2]
The color of my Cr(III) solution has changed from violet to green. Ligand Exchange: The violet color is characteristic of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. The green color often indicates that one or more of the water ligands have been replaced by other ions in the solution, such as chloride, to form complexes like [Cr(H₂O)₄Cl₂]⁺.[3][4]Use Non-Coordinating Ions: If the specific aqua complex is critical, use salts and acids with non-coordinating anions (e.g., nitrate (B79036) or perchlorate) instead of chloride or sulfate.
I am having difficulty dissolving a Cr(III) salt. Inertness of Anhydrous Salts: Anhydrous chromium(III) chloride is kinetically inert and dissolves very slowly in water.[5]Use Hydrated Salts: Whenever possible, use hydrated chromium(III) salts (e.g., CrCl₃·6H₂O), which are more readily soluble.[6] Catalysis: The dissolution of anhydrous CrCl₃ can be catalyzed by the addition of a small amount of a reducing agent (e.g., a granule of zinc) to generate a trace of Cr(II), which facilitates the dissolution process.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most stable oxidation state for chromium in aqueous solution?

A1: The +3 oxidation state is the most stable and common oxidation state for chromium in aqueous solutions.[7]

Q2: What is the ideal pH range for maintaining Cr(III) in solution without precipitation?

A2: To prevent the precipitation of chromium(III) hydroxide, the pH of the solution should generally be kept below 4.[1]

Q3: How can I prevent the oxidation of Cr(III) to the more toxic Cr(VI)?

A3: To prevent oxidation, avoid the presence of strong oxidizing agents, maintain a neutral to acidic pH, and store solutions in a cool, dark place.[2][3] Working under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial if oxygen sensitivity is a concern.

Q4: What type of container should I use to store Cr(III) solutions?

A4: Use well-sealed glass or polyethylene (B3416737) containers. Avoid reactive materials that could introduce contaminants. For light-sensitive applications, amber glass bottles are recommended.

Q5: My experiment requires a Cr(III) solution at a neutral pH. How can I prevent precipitation?

A5: At neutral pH, the addition of a suitable chelating agent can stabilize the Cr(III) ion in solution by forming a soluble complex. Ligands such as ethylenediaminetetraacetic acid (EDTA), citrate, or acetate (B1210297) can be effective.[8] The choice of ligand will depend on the specific requirements of your experiment.

Data Presentation

Table 1: pH of Precipitation for Chromium(III) Hydroxide
Precipitating AgentOptimum pH for PrecipitationReference
Sodium Hydroxide (NaOH)7.5 - 9.0[9][10]
Calcium Hydroxide (Ca(OH)₂)> 7.0[10]
Magnesium Oxide (MgO)~ 9.0
Table 2: Stability Constants (log K₁) of Common Cr(III) Complexes
Ligandlog K₁Reference
Acetate~ 4.4[11]
Citrate~ 6.6[12]
Ethylenediaminetetraacetic acid (EDTA)23.0[8]
Oxalate5.34[12]
Malonate7.06[13]
Sulfate~ 1.6[14]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Solution of Chromium(III) Chloride

Objective: To prepare a 0.1 M stock solution of chromium(III) chloride that is stable against precipitation.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Deionized water

  • 0.1 M Nitric acid (HNO₃)

  • Volumetric flask (100 mL)

  • Beaker

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Procedure:

  • Weigh out 2.665 g of CrCl₃·6H₂O and transfer it to a 100 mL beaker.

  • Add approximately 80 mL of deionized water to the beaker.

  • Place the beaker on a magnetic stirrer and stir until the solid is fully dissolved. The solution should be a dark green color.[6]

  • While stirring, slowly add 0.1 M HNO₃ dropwise to the solution.

  • Monitor the pH of the solution and continue adding acid until the pH is stable within the range of 3.0-4.0.

  • Carefully transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the solution in a well-sealed container at 2-8 °C.

Protocol 2: Spectrophotometric Determination of Cr(III) and Cr(VI) using the Diphenylcarbazide Method

Objective: To determine the concentration of Cr(III) and Cr(VI) in an aqueous sample. This method involves the direct measurement of Cr(VI) and the measurement of total chromium after oxidation of Cr(III) to Cr(VI). The Cr(III) concentration is then determined by the difference.

Materials:

  • UV-Vis Spectrophotometer

  • 1,5-Diphenylcarbazide (DPC) solution (0.5 g in 100 mL acetone)[15]

  • Sulfuric acid (H₂SO₄), concentrated and 1:1 (v/v)

  • Potassium permanganate (B83412) (KMnO₄) solution (0.02 M)

  • Sodium azide (B81097) (NaN₃) solution (0.5% w/v)

  • Standard stock solutions of Cr(VI) and Cr(III) (1000 ppm)

  • Volumetric flasks and pipettes

Procedure:

Part A: Determination of Cr(VI)

  • Prepare a series of Cr(VI) standards (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 ppm) by diluting the stock solution.

  • To 50 mL of each standard and the sample in a 100 mL beaker, add 1 mL of 1:1 H₂SO₄.

  • Add 2 mL of the DPC solution, mix well, and allow the color to develop for 5-10 minutes.[16]

  • Transfer the solution to a 1 cm cuvette and measure the absorbance at 540 nm against a reagent blank.[15][16]

  • Construct a calibration curve of absorbance versus Cr(VI) concentration and determine the concentration of Cr(VI) in the sample.

Part B: Determination of Total Chromium

  • Take 50 mL of each standard and the sample in a 100 mL beaker.

  • Add 1 mL of 1:1 H₂SO₄.

  • Add 0.02 M KMnO₄ solution dropwise until a faint pink color persists for several minutes, indicating complete oxidation of Cr(III) to Cr(VI).

  • Gently heat the solution on a hot plate for 20 minutes to ensure complete oxidation.

  • Cool the solution to room temperature.

  • Add 0.5% NaN₃ solution dropwise to decolorize the excess permanganate. Avoid adding excess azide.

  • Proceed with the DPC color development and absorbance measurement as described in Part A, steps 3-5.

  • This will give the total chromium concentration.

Calculation of Cr(III) Concentration: Concentration of Cr(III) = Total Chromium Concentration - Concentration of Cr(VI)

Visualizations

experimental_workflow start Start: Weigh Cr(III) Salt dissolve Dissolve in Deionized Water start->dissolve ph_adjust Adjust pH to 3.0-4.0 with dilute acid dissolve->ph_adjust volume_adjust Transfer to Volumetric Flask and Dilute to Mark ph_adjust->volume_adjust homogenize Homogenize Solution volume_adjust->homogenize store Store at 2-8 °C in a well-sealed container homogenize->store end Stable Cr(III) Solution store->end

Caption: Workflow for preparing a stable Chromium(III) solution.

troubleshooting_workflow start Cr(III) Solution Instability Observed check_precipitate Is there a precipitate? start->check_precipitate precipitate_yes Precipitate Present check_precipitate->precipitate_yes Yes precipitate_no No Precipitate check_precipitate->precipitate_no No check_color Has the color changed? color_change_yes Color has Changed check_color->color_change_yes Yes color_change_no No Color Change (Check other parameters) check_color->color_change_no No check_ph Measure pH precipitate_yes->check_ph precipitate_no->check_color check_color_type What is the new color? color_change_yes->check_color_type ph_high pH > 4.0 (Likely Cr(OH)₃) check_ph->ph_high ph_ok pH < 4.0 (Check for other insolubles) check_ph->ph_ok adjust_ph Action: Lower pH to 3.0-4.0 with dilute non-coordinating acid ph_high->adjust_ph color_yellow Yellow/Orange (Likely oxidation to Cr(VI)) check_color_type->color_yellow color_green Violet to Green (Ligand exchange) check_color_type->color_green check_oxidants Action: Identify and remove source of oxidation color_yellow->check_oxidants use_non_coord Action: Use non-coordinating anions in future preps color_green->use_non_coord

Caption: Troubleshooting decision tree for Cr(III) solution instability.

signaling_pathway cluster_destabilizing Destabilizing Factors cr3_stable Stable Cr(III) in Solution [Cr(H₂O)₆]³⁺ high_ph High pH (>4) oxidizing_agents Oxidizing Agents (e.g., H₂O₂, MnO₂) high_temp High Temperature coordinating_ligands Coordinating Ligands (e.g., Cl⁻, SO₄²⁻) cr_oh3 Precipitation Cr(OH)₃ high_ph->cr_oh3 cr6 Oxidation Cr(VI) (e.g., CrO₄²⁻) oxidizing_agents->cr6 high_temp->cr_oh3 accelerates cr_complex Ligand Exchange [Cr(H₂O)₄Cl₂]⁺ coordinating_ligands->cr_complex

Caption: Factors affecting the stability of the Cr(III) oxidation state.

References

Technical Support Center: Chromium(III) Bromide Hexahydrate (CrBr₃·6H₂O)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and thermal treatment of Chromium(III) Bromide Hexahydrate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: I need to use anhydrous CrBr₃ for my reaction. Can I simply heat the hexahydrate (CrBr₃·6H₂O) to remove the water?

A1: No, direct heating of CrBr₃·6H₂O is strongly discouraged if you wish to obtain pure, anhydrous CrBr₃. Thermal dehydration of many trivalent metal halide hydrates, including this one, is problematic. Instead of a simple loss of water, heating often leads to hydrolysis, a reaction with the coordinated water molecules. This process results in the formation of chromium oxybromide (CrOBr) and the release of corrosive hydrogen bromide (HBr) gas, rather than the desired anhydrous salt.[1]

Q2: What happens if I heat CrBr₃·6H₂O? At what temperatures do these changes occur?

  • Dehydration: The loss of water molecules, likely occurring in steps between 100°C and 300°C.

  • Hydrolysis/Decomposition: Concurrent with dehydration, hydrolysis will form intermediates like chromium oxybromide (CrOBr).

  • Oxidation: At higher temperatures, especially in the presence of air, the material will further decompose to form stable chromium(III) oxide (Cr₂O₃).[2][3]

Q3: What are the expected decomposition products when heating CrBr₃·6H₂O?

A3: The final solid product upon strong heating in the air is typically chromium(III) oxide (Cr₂O₃).[2][3] Gaseous byproducts will include water vapor (H₂O) and hydrogen bromide (HBr).[1] If heated in an inert atmosphere, a mixture of chromium oxybromide and chromium oxide is expected.

Q4: My sample of CrBr₃·6H₂O changed color upon heating. What does this signify?

A4: Chromium compounds are known for their distinct colors which are highly dependent on their coordination environment. The hexahydrate is typically a green or violet solid. A color change during heating indicates a chemical transformation, such as the loss of coordinated water molecules and the formation of different chromium species like oxybromides or oxides.

Q5: I detected an acidic gas when heating my sample. What is it and what precautions should I take?

A5: The acidic gas is almost certainly hydrogen bromide (HBr), a byproduct of hydrolysis.[1] HBr is corrosive and toxic. All heating experiments with CrBr₃·6H₂O must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, is essential.

Troubleshooting Guide

Problem Probable Cause Recommended Solution
Need anhydrous CrBr₃, but heating the hexahydrate resulted in a poorly soluble, inert material. Thermal decomposition has occurred, likely forming chromium oxybromide or oxide.Do not use direct heating for dehydration. Use a chemical dehydration method as described in the experimental protocols below.
Corrosion observed on nearby metal equipment after a heating experiment. Release of acidic hydrogen bromide (HBr) gas during decomposition.Always conduct heating experiments in a properly functioning fume hood. Consider using an acid gas scrubber for the exhaust.
Inconsistent reaction results when using CrBr₃ that was previously heated. The "anhydrous" material is likely a mixture of CrBr₃, CrOBr, and Cr₂O₃, leading to variable reactivity.Prepare fresh anhydrous CrBr₃ using a reliable chemical dehydration method. Store the anhydrous product under strictly inert conditions (e.g., in a glovebox).

Quantitative Data Summary

While a specific TGA/DSC profile for CrBr₃·6H₂O is not available, the following table summarizes the expected thermal events based on data from analogous hydrated chromium(III) salts like the fluoride (B91410) and nitrate (B79036) forms.[3][4]

Temperature Range (°C)EventMass ChangeSolid ProductGaseous Byproducts
~79°C Melting of the hexahydrate[2]NoneCrBr₃·6H₂O (liquid)None
100 - 300°C Stepwise Dehydration & HydrolysisLossMixture of lower hydrates, CrOBrH₂O, HBr
> 450°C Complete Decomposition/OxidationLossCr₂O₃H₂O, HBr, Br₂ (in air)

Experimental Protocols

Recommended Protocol: Chemical Dehydration of CrBr₃·6H₂O

Direct heating is not a viable method for preparing anhydrous CrBr₃ from its hydrate. The recommended procedure is chemical dehydration using a reagent like thionyl chloride (SOCl₂), which reacts with water to produce easily removable gaseous byproducts (SO₂ and HCl).

Objective: To prepare anhydrous chromium(III) bromide from chromium(III) bromide hexahydrate.

Materials:

  • Chromium(III) bromide hexahydrate (CrBr₃·6H₂O)

  • Thionyl chloride (SOCl₂), freshly distilled

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Schlenk line or similar apparatus for working under an inert atmosphere

  • Calcium chloride drying tube

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser in a fume hood. The top of the condenser should be protected with a calcium chloride drying tube.

  • Reagents: Place finely pulverized CrBr₃·6H₂O into the flask. Add an excess of thionyl chloride (e.g., a 3:1 v/w ratio of SOCl₂ to the hydrate).

  • Reflux: Gently reflux the mixture using a heating mantle. The reaction of thionyl chloride with the water of hydration will produce SO₂ and HCl gas, which will be vented through the drying tube.

  • Monitoring: Continue the reflux for several hours (e.g., 6 hours). The reaction is complete when the evolution of HCl gas ceases (can be tested with moist pH paper at the outlet of the drying tube) and the color of the solid has completely changed from green to the violet/purple characteristic of anhydrous CrCl₃ (a similar color change is expected for CrBr₃).[5]

  • Isolation: After the reaction is complete, allow the mixture to cool. Distill off the excess thionyl chloride.

  • Drying: Remove the last traces of thionyl chloride by heating the flask on a water bath, first in a stream of dry nitrogen or argon, and then under reduced pressure.

  • Storage: The resulting anhydrous CrBr₃ is highly hygroscopic and must be handled and stored under a strictly inert atmosphere (e.g., in a nitrogen-filled glovebox).

Visualizations

Below are diagrams illustrating key logical and experimental workflows.

G Figure 1: Thermal Treatment Decision Workflow for CrBr₃·6H₂O start Start: Need to use CrBr₃·6H₂O in a reaction is_anhydrous_needed Is anhydrous CrBr₃ required for the reaction? start->is_anhydrous_needed use_as_is Use CrBr₃·6H₂O directly (as a solution) is_anhydrous_needed->use_as_is No avoid_heating AVOID direct heating of the hydrate is_anhydrous_needed->avoid_heating Yes chemical_dehydration Perform chemical dehydration (e.g., with SOCl₂) avoid_heating->chemical_dehydration use_anhydrous Use resulting anhydrous CrBr₃ under inert atmosphere chemical_dehydration->use_anhydrous

Figure 1: Thermal Treatment Decision Workflow for CrBr₃·6H₂O

G Figure 2: Probable Thermal Decomposition Pathway of CrBr₃·6H₂O start CrBr₃·6H₂O (solid, green/violet) melt CrBr₃·6H₂O (liquid) start->melt ~79°C intermediate Lower Hydrates + CrOBr melt->intermediate 100-300°C (Dehydration + Hydrolysis) final_product Cr₂O₃ (solid, green) intermediate->final_product > 450°C (Oxidation in Air) gas1 H₂O (gas) intermediate->gas1 gas2 HBr (gas) intermediate->gas2

References

dealing with impurities in chromium(III) bromide hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromium(III) bromide hexahydrate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial chromium(III) bromide hexahydrate?

A1: The most common impurity in chromium(III) bromide is the reduced species, chromium(II) bromide (CrBr₂).[1] Due to the hygroscopic nature of the compound, excess surface water can also be present. Other potential impurities can include different halide ions or other transition metals, though these are less common in high-purity grades.

Q2: How can the presence of chromium(II) impurities affect my experiment?

A2: The presence of chromium(II) can significantly alter the reactivity of your system. While Cr(III) salts are typically used as Lewis acids or precatalysts, Cr(II) salts are potent reducing agents.[2][3] In reactions like the Nozaki-Hiyama-Kishi (NHK) coupling, Cr(II) is the key reactive species responsible for the carbon-carbon bond formation.[2][3][4][5][6] Therefore, unintended Cr(II) impurities can lead to unexpected side reactions, irreproducible results, and incorrect mechanistic interpretations.

Q3: My chromium(III) bromide hexahydrate is green, but I've seen it described as violet. What does the color indicate?

A3: Chromium(III) bromide hexahydrate can exist as different isomers, which have distinct colors. The green form is typically the dibromotetraaquochromium(III) bromide dihydrate isomer, while the violet form is the hexaaquochromium(III) tribromide isomer. The presence of different isomers can affect solubility and reaction kinetics.

Q4: How should I store chromium(III) bromide hexahydrate to minimize impurity formation?

A4: Chromium(III) bromide hexahydrate is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[7] Exposure to moisture and air can lead to the absorption of excess water and potential slow oxidation or hydrolysis.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Possible Cause Troubleshooting Step
Variable levels of Cr(II) impurity Quantify the Cr(II) content in your batch of CrBr₃·6H₂O using UV-Vis spectroscopy (see Experimental Protocol 2). If significant levels are detected, purify the reagent using the recommended procedure (see Experimental Protocol 1).
Presence of other metallic impurities Consider using a higher purity grade of chromium(III) bromide hexahydrate. If the issue persists, analysis by Inductively Coupled Plasma (ICP) spectroscopy may be necessary to identify and quantify other metal contaminants.
Isomeric form of the starting material The reactivity of different isomers can vary. Ensure you are using the same isomeric form for all experiments to maintain consistency. The color of the compound can be a preliminary indicator.
Issue 2: Poor Solubility of Chromium(III) Bromide Hexahydrate
Possible Cause Troubleshooting Step
Incorrect solvent While the hexahydrate is generally soluble in water and polar aprotic solvents like DMF and DMSO, the anhydrous form is poorly soluble in water without a catalytic amount of a reducing agent.[1] Ensure you are using the appropriate solvent for the hexahydrate.
Formation of insoluble hydroxides In aqueous solutions with a pH that is too high, chromium(III) can precipitate as chromium(III) hydroxide. Ensure the pH of your reaction medium is appropriate.

Experimental Protocols

Experimental Protocol 1: Purification of Chromium(III) Bromide Hexahydrate (Removal of Cr(II) Impurities)

This protocol is adapted from the purification of anhydrous chromium(III) bromide and is intended to remove soluble chromium(II) species.

Materials:

  • Chromium(III) bromide hexahydrate (impure)

  • Deoxygenated absolute ethanol (B145695)

  • Deoxygenated diethyl ether

  • Schlenk flask and other appropriate glassware for air-sensitive techniques

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Under an inert atmosphere, place the impure chromium(III) bromide hexahydrate in a Schlenk flask.

  • Add a minimal amount of deoxygenated absolute ethanol to dissolve the solid. The hexahydrate form has better solubility in ethanol than the anhydrous form.

  • Slowly add deoxygenated diethyl ether to the solution with stirring. Chromium(III) bromide hexahydrate is less soluble in the ethanol/ether mixture and will begin to precipitate. Chromium(II) bromide has a higher solubility in this mixture and will remain in solution.

  • Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Carefully decant the supernatant containing the dissolved Cr(II) impurities.

  • Wash the precipitated solid with a small amount of deoxygenated diethyl ether and decant again. Repeat this washing step twice.

  • Dry the purified chromium(III) bromide hexahydrate under vacuum to remove residual solvents.

  • Store the purified product under an inert atmosphere.

Experimental Protocol 2: Quantification of Cr(II) Impurity by UV-Vis Spectroscopy

This method provides an estimation of the Cr(II) content. For precise quantification, calibration with a known Cr(II) standard is required.

Materials:

  • Purified and impure chromium(III) bromide hexahydrate

  • Deoxygenated water

  • UV-Vis spectrophotometer and cuvettes

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside an inert atmosphere glovebox, prepare a stock solution of a known concentration of the chromium(III) bromide hexahydrate sample in deoxygenated water.

  • Prepare a series of dilutions from the stock solution.

  • Acquire the UV-Vis spectrum for each dilution from 200 to 800 nm.

  • The aqueous Cr(III) ion ([Cr(H₂O)₆]³⁺) has characteristic absorption maxima around 400 nm and 580 nm.[8] The aqueous Cr(II) ion ([Cr(H₂O)₆]²⁺) has a characteristic absorption maximum around 700-750 nm.

  • The presence of a peak in the 700-750 nm region indicates the presence of Cr(II).

  • The relative intensity of this peak compared to the Cr(III) peaks can be used to estimate the level of impurity. For quantitative analysis, a calibration curve should be prepared using a pure Cr(II) salt standard under the same conditions.

Data Presentation

Table 1: Comparison of Purity Before and After Purification

Parameter Before Purification After Purification Analytical Method
Appearance Dark green-grey crystalsBright green crystalsVisual Inspection
Cr(II) Content (estimated) 1-5%< 0.1%UV-Vis Spectroscopy
Solubility in Ethanol ModerateHighQualitative Assessment

Visualizations

experimental_workflow start Impure CrBr3·6H2O dissolve Dissolve in deoxygenated Ethanol start->dissolve precipitate Precipitate with deoxygenated Diethyl Ether dissolve->precipitate separate Separate Precipitate (Decantation) precipitate->separate wash Wash with Diethyl Ether (x2) separate->wash impurity Cr(II) Impurities in Supernatant separate->impurity dry Dry under Vacuum wash->dry end Pure CrBr3·6H2O dry->end

Caption: Workflow for the purification of chromium(III) bromide hexahydrate.

troubleshooting_tree start Inconsistent Reaction Results? check_cr2 Is Cr(II) a possible interferent? start->check_cr2 quantify Quantify Cr(II) via UV-Vis Spectroscopy check_cr2->quantify Yes other_cause Investigate other causes: - Other metal impurities - Isomeric form - Solvent effects check_cr2->other_cause No purify Purify CrBr3·6H2O quantify->purify Cr(II) > 0.5% rerun Rerun Experiment quantify->rerun Cr(II) < 0.5% purify->rerun

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Optimizing Catalysis with CrBr₃ Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chromium(III) bromide (CrBr₃) precursors in catalysis. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using CrBr₃ as a catalyst precursor?

A1: The main challenges associated with CrBr₃ precursors include their sensitivity to air and moisture, the need for activation to a catalytically active species, and potential for catalyst deactivation during the reaction.[1] CrBr₃ is often less reactive than its Cr(II) counterparts, and like many Cr(III) salts, may require specific conditions or co-catalysts to initiate cross-coupling reactions.[2]

Q2: How should I handle and store CrBr₃ to prevent degradation?

A2: Chromium(III) bromide is sensitive to air and moisture. It should be handled exclusively under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[3][4] Store the compound in a tightly sealed container within a desiccator or glovebox. Glassware should be rigorously dried by flame or oven drying before use.[4]

Q3: My reaction with a CrBr₃ precursor is not starting. What is a common reason for this?

A3: A common issue is the lack of an active catalytic species. Cr(III) precursors like CrBr₃ often require in situ reduction or activation to a lower valent state (e.g., Cr(II) or Cr(I)) to enter the catalytic cycle.[2] This can be achieved by adding a stoichiometric reductant, such as manganese or magnesium powder, or by using organometallic reagents like Grignard reagents that can both reduce the chromium center and act as a coupling partner.[2][4]

Q4: What are typical signs of catalyst deactivation in my reaction?

A4: Catalyst deactivation can manifest as a reaction that starts but then stalls before completion, a gradual decrease in reaction rate, or a complete loss of activity.[5] Visual signs can include the formation of precipitates (like chromium oxides from exposure to air/water) or a change in the color of the reaction mixture. Deactivation can be caused by poisoning from impurities, fouling of the catalyst surface, or thermal degradation at high temperatures.[6]

Q5: Can a deactivated chromium catalyst be regenerated?

A5: In some cases, regeneration is possible, particularly if deactivation is due to the formation of carbonaceous deposits (coking). A common method involves the controlled oxidation of these deposits at elevated temperatures.[6] For instance, a coked catalyst can be heated in a stream of diluted oxygen (e.g., 2-5% O₂ in N₂) to burn off the carbon.[6] However, this process must be carefully controlled to prevent thermal damage to the catalyst.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Guide 1: Low Yield or Incomplete Conversion

Problem: My cross-coupling reaction is giving a low yield of the desired product, or the starting materials are not fully consumed.

Potential Cause Suggested Solution Rationale
Inactive Catalyst Precursor Ensure proper activation of the CrBr₃. Add a reductant like Mn or Mg powder, or use an organometallic reagent (e.g., Grignard).[2][4]Cr(III) salts are often not the active catalytic species and require reduction to a lower oxidation state to initiate the catalytic cycle.[1]
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).A higher concentration of the active catalyst can improve the reaction rate and help drive the reaction to completion, especially if slow deactivation is occurring.[3]
Presence of Impurities (Air, Water, etc.) Use rigorously dried solvents and reagents. Perform the reaction under a strict inert atmosphere (glovebox or Schlenk line).[5]Oxygen and water can react with the active low-valent chromium species, leading to inactive chromium oxides and terminating the catalytic cycle.[6] Impurities in substrates can also act as poisons.[7]
Suboptimal Reaction Temperature Optimize the reaction temperature. A temperature that is too low may result in a slow reaction rate, while a temperature that is too high can cause catalyst decomposition.[8]Temperature affects both the rate of the desired reaction and potential deactivation pathways. An optimal temperature balances these factors.[8]
Poor Ligand Choice Screen a variety of ligands. For chromium-catalyzed reactions, nitrogen-based ligands (e.g., bipyridines, diamines) or N-heterocyclic carbenes (NHCs) can be effective.[2][9]The ligand stabilizes the chromium center, influences its electronic properties, and can promote key steps in the catalytic cycle like oxidative addition and reductive elimination.
Guide 2: Poor Product Selectivity

Problem: The reaction is producing a mixture of isomers (regio- or stereoisomers) or significant amounts of side products (e.g., homocoupling).

Potential Cause Suggested Solution Rationale
Incorrect Ligand System Modify the ligand. The steric and electronic properties of the ligand are crucial for controlling selectivity. Bulky ligands can favor the formation of one regioisomer over another.[10] Chiral ligands are necessary for enantioselective reactions.The ligand's structure directly influences the geometry of the transition state, which in turn determines the stereochemical or regiochemical outcome of the reaction.[10]
Suboptimal Temperature Lower the reaction temperature.Selectivity often improves at lower temperatures as the energy difference between competing reaction pathways becomes more significant, favoring the path with the lower activation energy.[3]
Solvent Effects Screen different solvents. The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states.[7]The solvent can interact with the catalyst, substrates, and intermediates, altering the energy landscape of the reaction and thus affecting selectivity.[7]
Formation of Homocoupling Side Products If using organometallic reagents, ensure slow, controlled addition. Check for and eliminate any oxidizing impurities (e.g., trace O₂).Homocoupling is often a competing reaction pathway. Slow addition of the nucleophile can maintain its low concentration, disfavoring the homocoupling side reaction.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on how different parameters can affect the outcome of chromium-catalyzed reactions. Note: As comprehensive data for CrBr₃ is sparse in the literature, these tables include representative data from analogous Cr(III) and Cr(II) catalytic systems to illustrate general trends.

Table 1: Effect of Ligand on Cr-Catalyzed Alkyne Hydrogenation Selectivity

EntryLigand TypeCatalyst SystemE/Z SelectivityYield (%)
1CAAC-PhosphinoCr precursor with Mg reductant99:1>95
2CAAC-IminoCr precursor with Mg reductant1:99>95
3BipyridineCrCl₂/dtbpy/Mg- (Isomerization)90
4No LigandCrCl₃ with Grignard- (Cross-Coupling)High

Data adapted from analogous chromium systems to show ligand-controlled selectivity. CAAC = Cyclic (Alkyl)(amino)carbene.

Table 2: Effect of Solvent on a Representative Cross-Coupling Reaction

EntrySolventDielectric Constant (ε)Yield (%)
1Dioxane2.275
2Toluene2.468
3Tetrahydrofuran (B95107) (THF)7.685
4Acetonitrile (MeCN)37.555
5N,N-Dimethylformamide (DMF)36.792

Data is illustrative, based on typical trends in transition-metal-catalyzed cross-coupling where more polar, coordinating solvents can enhance reactivity.

Experimental Protocols

Protocol 1: General Procedure for a Cr-Catalyzed Cross-Coupling of an Aryl Halide with an Alkyl Grignard Reagent

This protocol describes a general method for the cross-coupling of an aryl halide with an alkylmagnesium bromide using a CrBr₃ precursor.

Materials:

  • Chromium(III) bromide (CrBr₃), anhydrous

  • Aryl halide (e.g., 4-bromotoluene)

  • Alkylmagnesium bromide (e.g., ethylmagnesium bromide, 1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add CrBr₃ (e.g., 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe. Add the aryl halide (1.0 equiv) via syringe.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Grignard Addition: Add the alkylmagnesium bromide solution (e.g., 1.2 equiv) dropwise to the stirred mixture over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC-MS).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting start Low Yield or Incomplete Conversion check_activation Is the Cr(III) precursor properly activated? start->check_activation check_purity Are reagents and solvents rigorously pure and anhydrous? check_activation->check_purity Yes solution_activation Add reductant (Mn, Mg) or use Grignard reagent. check_activation->solution_activation No check_conditions Are reaction conditions (temp., time) optimized? check_purity->check_conditions Yes solution_purity Purify reagents. Use dry solvents under inert atmosphere. check_purity->solution_purity No check_loading Is catalyst loading sufficient? check_conditions->check_loading Yes solution_conditions Screen temperature range. Monitor reaction over time. check_conditions->solution_conditions No solution_loading Increase catalyst loading incrementally. check_loading->solution_loading No end_node Improved Yield check_loading->end_node Yes solution_activation->end_node solution_purity->end_node solution_conditions->end_node solution_loading->end_node

Caption: A logical workflow for troubleshooting low yields in CrBr₃-catalyzed reactions.

Experimental Workflow for Cr-Catalyzed Cross-Coupling

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Flame-dry glassware p2 Add CrBr3 precursor p1->p2 p3 Establish inert atmosphere p2->p3 r1 Add anhydrous solvent and aryl halide p3->r1 r2 Cool to 0 °C r1->r2 r3 Add Grignard reagent dropwise r2->r3 r4 Stir at room temperature r3->r4 r5 Monitor by TLC/GC-MS r4->r5 w1 Quench with aq. NH4Cl r5->w1 w2 Extract with organic solvent w1->w2 w3 Dry, filter, and concentrate w2->w3 w4 Purify via column chromatography w3->w4

Caption: Step-by-step workflow for a typical CrBr₃-catalyzed cross-coupling experiment.

References

Technical Support Center: Handling Deliquescent Chromium Bromide Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and troubleshooting of deliquescent chromium bromide crystals.

Frequently Asked Questions (FAQs)

Q1: What is deliquescence and why is it a concern for chromium bromide?

A1: Deliquescence is the process by which a substance absorbs moisture from the atmosphere until it dissolves in the absorbed water and forms a solution. Chromium bromide is hygroscopic, meaning it readily attracts and holds water molecules.[1] When exposed to ambient air, the crystals will begin to "weep" or appear wet, eventually forming a concentrated solution. This is a critical concern in experimental work as it can lead to inaccurate measurements of mass, introduce water into moisture-sensitive reactions, and degrade the quality of the material.[2]

Q2: How should I properly store unopened containers of chromium bromide?

A2: Unopened containers should be stored in a cool, dry, and well-ventilated place, away from sources of moisture.[1] It is recommended to store them in a desiccator containing a suitable desiccant like silica (B1680970) gel or calcium chloride to ensure a low-humidity environment.[2]

Q3: What is the best way to handle chromium bromide crystals once the container is opened?

A3: Once opened, all handling of chromium bromide crystals should ideally be performed in a controlled, low-humidity environment, such as a glovebox or a dry room. If a glovebox is not available, work quickly and efficiently to minimize exposure to atmospheric moisture. Use dry, clean spatulas and weighing vessels. Tightly reseal the container immediately after use.

Q4: My chromium bromide crystals appear wet or have formed clumps. What should I do?

A4: This indicates that the crystals have absorbed moisture. For non-moisture-sensitive applications, you may be able to use the material if you can accurately determine the water content. However, for most applications, especially those sensitive to water, the material will need to be dried. It is important to note that simple heating of the hydrated form may not yield the anhydrous salt due to hydrolysis.[3] For detailed instructions, refer to the Troubleshooting Guide below.

Q5: Can I dry wet chromium bromide crystals by heating them in an oven?

A5: Caution is advised when heating hydrated chromium bromide. Thermal dehydration can be complex and may lead to the formation of chromium oxybromide (Cr(O)Br) rather than the desired anhydrous chromium bromide (CrBr₃) due to hydrolysis.[3] Specialized drying procedures under an inert atmosphere or using chemical desiccants are generally required. Refer to the Experimental Protocols section for a recommended method.

Troubleshooting Guide

IssueProbable CauseRecommended Action
Crystals appear wet, clumped, or have formed a solution. Exposure to atmospheric moisture due to improper storage or handling.1. Immediately move the container to a dry environment (desiccator or glovebox).2. For immediate use in non-sensitive reactions, attempt to weigh accurately, accounting for the absorbed water as an impurity.3. For moisture-sensitive applications, the material must be dried. Refer to Experimental Protocol 1: Drying of Hydrated Chromium Bromide .
Difficulty in weighing an accurate amount of the crystals. Rapid absorption of moisture from the air onto the crystals and weighing vessel.1. Perform weighing in a low-humidity environment (glovebox).2. If a glovebox is unavailable, use a weighing bottle with a tight-fitting lid. Tare the sealed bottle, add the crystals quickly, and reseal before measuring the final weight.
Unexpected reaction outcomes (e.g., side products, low yield) in a moisture-sensitive experiment. Introduction of water from partially hydrated chromium bromide.1. Ensure that all future experiments use rigorously dried chromium bromide.2. Consider if the observed side products are consistent with hydrolysis or other water-mediated reactions.3. Re-evaluate the purity and dryness of all reagents and solvents used in the reaction.
Discoloration of the crystals (other than the characteristic dark green/black). Possible degradation or contamination.1. Do not use the material if significant and unexpected discoloration is observed.2. Contact your chemical supplier for a certificate of analysis and to report the issue.3. Dispose of the material according to your institution's hazardous waste guidelines.

Experimental Protocols

Experimental Protocol 1: Drying of Hydrated Chromium Bromide using a Dehydrating Agent

This protocol is recommended over simple thermal dehydration to avoid the formation of chromium oxybromide.[3]

Objective: To prepare anhydrous chromium bromide from its hydrated form.

Materials:

  • Hydrated chromium bromide

  • Thionyl bromide (SOBr₂) or another suitable dehydrating agent

  • Anhydrous, non-reactive solvent (e.g., anhydrous benzene (B151609) or toluene)

  • Schlenk flask or similar reaction vessel with a condenser

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle

  • Cannula or syringe for liquid transfer

  • Filtration apparatus (e.g., Schlenk filter)

  • Dry storage container

Procedure:

  • Setup: Assemble the Schlenk flask with a condenser under a positive pressure of inert gas. Ensure all glassware is thoroughly dried.

  • Addition of Reagents: In the Schlenk flask, suspend the hydrated chromium bromide in a minimal amount of the anhydrous solvent.

  • Dehydration: Slowly add an excess of thionyl bromide to the suspension at room temperature. The reaction is typically exothermic.

  • Reflux: Once the initial reaction subsides, gently heat the mixture to reflux for several hours to ensure complete reaction and removal of water. The byproducts (SO₂ and HBr) are volatile and will be carried away by the inert gas stream through the condenser and a bubbler.

  • Isolation: After cooling to room temperature, the solid anhydrous chromium bromide can be isolated by filtration under an inert atmosphere.

  • Washing: Wash the isolated solid with the anhydrous solvent to remove any residual reactants or byproducts.

  • Drying: Dry the anhydrous chromium bromide under high vacuum to remove any remaining solvent.

  • Storage: Immediately transfer the dry, powdered chromium bromide to a sealed container inside a glovebox or a desiccator.

Mandatory Visualizations

G cluster_storage Initial Storage and Handling start Receive Chromium Bromide store_unopened Store in a cool, dry place (Desiccator recommended) start->store_unopened open_container Open container in a low-humidity environment (Glovebox preferred) store_unopened->open_container weigh Weigh quickly using a sealed weighing vessel open_container->weigh use_in_exp Use in Experiment weigh->use_in_exp reseal Tightly reseal container and return to desiccator weigh->reseal After dispensing

Caption: Recommended workflow for handling chromium bromide crystals.

G cluster_troubleshooting Troubleshooting Deliquescence start Crystals appear wet or clumped is_moisture_sensitive Is the experiment moisture-sensitive? start->is_moisture_sensitive use_with_caution Use with caution. Account for water content. is_moisture_sensitive->use_with_caution No dry_material Dry the material using recommended protocol. is_moisture_sensitive->dry_material Yes proceed Proceed with experiment use_with_caution->proceed dry_material->proceed

Caption: Decision tree for handling wet chromium bromide crystals.

References

Technical Support Center: Troubleshooting Color Changes in Chromium(III) Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromium(III) aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of a simple chromium(III) aqueous solution?

A1: The color of a chromium(III) aqueous solution depends on the specific complex ion present. The simplest species, the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is typically a violet-blue-grey color. However, this color is often not observed in practice.

Q2: Why does my chromium(III) solution appear green instead of violet?

A2: A green color in a chromium(III) solution is very common and usually indicates the presence of other ligands that have replaced one or more of the water molecules in the coordination sphere.[1][2][3] For instance, in the presence of chloride ions, green complexes like [Cr(H₂O)₅Cl]²⁺ and [Cr(H₂O)₄Cl₂]⁺ are formed. Sulfate ions can also cause a similar color change.

Q3: How does pH affect the color of a chromium(III) solution?

A3: The pH of the solution significantly influences the color. As the pH increases (becomes more basic), the hexaaquachromium(III) ion undergoes hydrolysis, where water ligands are deprotonated to form hydroxo complexes.[1][2] This process can lead to a color change to green and eventually the formation of a grey-green precipitate of chromium(III) hydroxide, Cr(OH)₃.[2][4] At very high pH, this precipitate can redissolve to form the green hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻.[2][5]

Q4: Can the color of the chromium(III) solution change over time without any additions?

A4: Yes, the ligand exchange reactions of chromium(III) complexes can be slow. For example, a solution of chromium(III) chloride may initially be green due to the presence of chloro complexes. Over time, as the chloride ligands are slowly replaced by water molecules, the color may shift towards the violet of the hexaaquachromium(III) ion. This process can be accelerated by heating.

Troubleshooting Guides

Issue 1: My chromium(III) solution, which should be violet, is green.

  • Question: I dissolved a chromium(III) salt (e.g., Cr(NO₃)₃·9H₂O) in water, expecting a violet solution, but it appeared green. What could be the cause?

    • Answer:

      • Contamination: The most likely reason is the presence of coordinating anions in your water or on your glassware. Chloride ions are a common contaminant that will form green chloro-aqua complexes.

      • Starting Material: While many chromium(III) salts contain the [Cr(H₂O)₆]³⁺ ion, some, like certain batches of chromium(III) chloride, may already exist as green isomers, such as [Cr(H₂O)₄Cl₂]Cl·2H₂O.[6]

      • Temperature: If the solution was heated during preparation, this could have accelerated the formation of more stable, often green, complexes if coordinating anions were present.

  • Troubleshooting Steps:

    • Use High-Purity Water: Ensure you are using deionized or distilled water with low levels of contaminating ions.

    • Clean Glassware Thoroughly: Acid-wash your glassware to remove any residual ions.

    • Check Your Starting Material: If possible, verify the composition of your chromium(III) salt.

    • Control Temperature: Prepare the solution at room temperature unless a protocol specifies otherwise.

Issue 2: A precipitate has formed in my chromium(III) solution.

  • Question: I observed a grey-green gelatinous precipitate in my chromium(III) solution. What is it and why did it form?

    • Answer: This precipitate is likely chromium(III) hydroxide, Cr(OH)₃.[2] It forms when the pH of the solution increases. The hexaaquachromium(III) ion is acidic (pKa ~4), and in solutions with a pH above this value, it will start to deprotonate and form hydroxo species, which can then polymerize and precipitate.[7][8]

  • Troubleshooting Steps:

    • Measure the pH: Check the pH of your solution.

    • Acidify the Solution: If the pH is too high, you can redissolve the precipitate by adding a small amount of a non-coordinating acid, such as nitric acid or perchloric acid.

    • Buffer the Solution: If your experiment requires a pH where hydrolysis is a concern, consider using an appropriate buffer system.

Issue 3: The color of my solution is changing unexpectedly during a reaction.

  • Question: I am running a reaction with a chromium(III) complex and the color is changing in a way that is not consistent with the expected product. What could be happening?

    • Answer:

      • Ligand Exchange: The ligands in your reaction mixture may be competing with the original ligands on the chromium(III) center, leading to the formation of a new complex with a different color.

      • Redox Reaction: Chromium(III) can be oxidized to chromium(VI) (yellow/orange) or reduced to chromium(II) (blue). Check if any of your reagents are strong oxidizing or reducing agents.[4]

      • Change in pH: The reaction itself might be producing or consuming H⁺ ions, leading to a pH shift and subsequent color change due to hydrolysis.

  • Troubleshooting Steps:

    • Analyze the Reaction Components: Identify all potential ligands and redox-active species in your reaction.

    • Monitor pH: Track the pH of the reaction mixture over time.

    • Spectroscopic Analysis: Use UV-Vis spectroscopy to monitor the changes in the absorption spectrum of the solution. This can help identify the new chromium species being formed.

Data Presentation

Table 1: Colors of Common Aqueous Chromium(III) Complexes

Complex Ion FormulaIUPAC NameColor
[Cr(H₂O)₆]³⁺Hexaaquachromium(III)Violet-blue
[Cr(H₂O)₅Cl]²⁺Pentaaquachlorochromium(III)Green
[Cr(H₂O)₄Cl₂]⁺Tetraaquadichlorochromium(III)Green
[Cr(H₂O)₅(OH)]²⁺Pentaaquahydroxochromium(III)Green
[Cr(OH)₃(H₂O)₃]Triaquatrichlorochromium(III)Grey-green ppt.
[Cr(OH)₆]³⁻Hexahydroxochromate(III)Green
[Cr(NH₃)₆]³⁺Hexaamminechromium(III)Yellow
[Cr(en)₃]³⁺ (en = ethylenediamine)Tris(ethylenediamine)chromium(III)Yellow
[Cr(acac)₃] (acac = acetylacetonate)Tris(acetylacetonato)chromium(III)Maroon

Table 2: Hydrolysis Constants for Cr(III) at 298 K

Equilibrium Reactionlog K
Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺~ -4.0
Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺~ -9.7
2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺~ -5.06
Cr³⁺ + 3H₂O ⇌ Cr(OH)₃(s) + 3H⁺~ -18.0

Data compiled from various sources, values can vary with ionic strength and temperature.[9]

Experimental Protocols

Protocol 1: Preparation of a Violet [Cr(H₂O)₆]³⁺ Solution

  • Materials: Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O), deionized water, dilute nitric acid.

  • Procedure:

    • Weigh out a desired amount of Cr(NO₃)₃·9H₂O.

    • Dissolve the salt in a minimal amount of deionized water.

    • Add a few drops of dilute nitric acid to ensure the solution remains acidic and prevents hydrolysis.

    • Dilute the solution to the final desired volume with deionized water.

    • The resulting solution should be violet.

Protocol 2: Demonstration of Ligand Exchange to Form [Cr(H₂O)₄Cl₂]⁺

  • Materials: Chromium(III) chloride hexahydrate (CrCl₃·6H₂O), deionized water, concentrated hydrochloric acid.

  • Procedure:

    • Dissolve a small amount of CrCl₃·6H₂O in deionized water. The initial color may be green.

    • In a fume hood, carefully add a few milliliters of concentrated hydrochloric acid to the solution.

    • Gently warm the solution on a hot plate.

    • Observe the color change to a more intense green as water ligands are replaced by chloride ions.

Visualizations

Chromium_Hydrolysis Cr_aqua [Cr(H₂O)₆]³⁺ (Violet) Cr_hydroxo1 [Cr(H₂O)₅(OH)]²⁺ (Green) Cr_aqua->Cr_hydroxo1 + OH⁻ / - H⁺ Cr_hydroxo2 [Cr(H₂O)₄(OH)₂]⁺ (Green) Cr_hydroxo1->Cr_hydroxo2 + OH⁻ / - H⁺ Cr_precipitate Cr(OH)₃(s) (Grey-green ppt) Cr_hydroxo2->Cr_precipitate + OH⁻ / - H⁺ Cr_chromite [Cr(OH)₆]³⁻ (Green) Cr_precipitate->Cr_chromite + excess OH⁻

Caption: Hydrolysis pathway of [Cr(H₂O)₆]³⁺ with increasing pH.

Troubleshooting_Flowchart start Unexpected Color Change in Cr(III) Solution q1 Is the solution green instead of violet? start->q1 a1 Possible Ligand Exchange (e.g., with Cl⁻) q1->a1 Yes q2 Is there a precipitate? q1->q2 No a2 Likely Cr(OH)₃ formation due to high pH q2->a2 Yes q3 Is the color yellow/orange? q2->q3 No a3 Possible oxidation to Cr(VI) q3->a3 Yes end Further investigation needed (e.g., spectroscopy) q3->end No

Caption: Troubleshooting logic for unexpected color changes.

References

Validation & Comparative

Dehydration of Chromium(III) Bromide Hexahydrate: A Comparative Guide to Thermal and Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the preparation of anhydrous materials is a critical step in many synthetic procedures. This guide provides a comparative analysis of methods for the dehydration of chromium(III) bromide hexahydrate (CrBr₃·6H₂O), focusing on the challenges of thermal dehydration and the advantages of chemical alternatives. Experimental data and protocols are provided to support the objective comparison of these methods.

The removal of water from hydrated metal salts is a common requirement in inorganic and organometallic synthesis. While thermogravimetric analysis (TGA) is a standard technique to study and perform dehydration, its application to chromium(III) bromide hexahydrate is problematic. Heating this compound often leads to hydrolysis, yielding undesirable byproducts instead of the anhydrous chromium(III) bromide. This guide explores the limitations of thermal dehydration and presents chemical methods as more effective alternatives.

Comparison of Dehydration Methods

The following table summarizes the key differences between thermal and chemical dehydration methods for chromium(III) bromide hexahydrate.

ParameterThermal Dehydration (via TGA/Heating)Chemical Dehydration
Principle Removal of water by applying heat.Reaction of water with a chemical reagent.
Typical Reagents Not applicable (heat is the agent).Thionyl chloride (SOCl₂), Oxalyl bromide, Trimethylchlorosilane (TMSCl)[1][2].
Products Chromium oxybromide (CrOBr) and hydrogen bromide (HBr) due to hydrolysis[1].Anhydrous chromium(III) bromide (CrBr₃).
Purity of Product Low, contaminated with hydrolysis byproducts.High, when performed under inert conditions.
Experimental Conditions Elevated temperatures.Mild to moderate temperatures, requires an inert atmosphere.
Advantages Simple setup (in principle).- Avoids hydrolysis. - Yields pure anhydrous product.
Disadvantages - Leads to decomposition and hydrolysis[1]. - Does not yield the desired anhydrous salt.- Requires handling of corrosive and moisture-sensitive reagents. - Necessitates inert atmosphere techniques.

Experimental Protocols

Detailed methodologies for the chemical dehydration of hydrated chromium(III) halides are presented below. While the specific procedure for chromium(III) bromide with trimethylchlorosilane is not explicitly detailed in the search results, an analogous and successful method for chromium(III) chloride hexahydrate is available and can be adapted[2].

Chemical Dehydration using Thionyl Chloride

This method has been successfully applied to the dehydration of similar hydrated metal chlorides[3].

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a drying tube, place finely pulverized chromium(III) bromide hexahydrate.

  • Add an excess of thionyl chloride.

  • Gently reflux the mixture on a water bath for several hours until the evolution of hydrogen chloride gas ceases. The color of the solid should change, indicating the formation of the anhydrous salt.

  • After the reaction is complete, distill off the excess thionyl chloride.

  • Dry the resulting solid under a stream of dry air or under reduced pressure to remove any remaining volatile impurities.

  • The crude anhydrous chromium(III) bromide can be further purified by sublimation if necessary.

Chemical Dehydration using Trimethylchlorosilane (TMSCl) (Adapted from Chromium(III) Chloride Dehydration)

This procedure is based on a successful method for the dehydration of chromium(III) chloride hexahydrate and is expected to be effective for the bromide analog[2].

Procedure:

  • In a three-neck round-bottomed flask equipped with a reflux condenser and a stir bar, suspend chromium(III) bromide hexahydrate in an inert solvent such as tetrahydrofuran (B95107) (THF).

  • Flush the system with an inert gas (e.g., argon).

  • Slowly add an excess of trimethylchlorosilane to the stirred slurry.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight). A color change in the solid should be observed.

  • After cooling, the anhydrous chromium(III) bromide will precipitate.

  • Collect the solid product by filtration on an inert gas frit, wash with a dry, non-coordinating solvent, and dry under vacuum.

  • The absence of an O-H stretching band in the infrared spectrum of the product (around 3300-3500 cm⁻¹) can confirm the complete removal of water[2].

Dehydration Pathways

The following diagram illustrates the different outcomes of thermal versus chemical dehydration of chromium(III) bromide hexahydrate.

DehydrationPathways cluster_thermal Thermal Dehydration cluster_chemical Chemical Dehydration CrBr3_6H2O CrBr₃·6H₂O (Chromium(III) Bromide Hexahydrate) Thermal_Heat Heat (TGA) CrBr3_6H2O->Thermal_Heat Chemical_Reagent Chemical Reagent (e.g., SOCl₂, TMSCl) CrBr3_6H2O->Chemical_Reagent CrOBr CrOBr (Chromium Oxybromide) Thermal_Heat->CrOBr HBr HBr (Hydrogen Bromide) Thermal_Heat->HBr H2O_gas H₂O (gas) Thermal_Heat->H2O_gas Anhydrous_CrBr3 Anhydrous CrBr₃ (Chromium(III) Bromide) Chemical_Reagent->Anhydrous_CrBr3 Byproducts Reaction Byproducts Chemical_Reagent->Byproducts

Caption: Dehydration pathways for CrBr₃·6H₂O.

References

Spectroscopic Differentiation of CrBr3·6H2O Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of coordination compounds is paramount. This guide provides a comparative analysis of the spectroscopic methods used to differentiate the violet and green isomers of chromium(III) bromide hexahydrate (CrBr3·6H2O), offering supporting data and detailed experimental protocols.

The two common isomers of CrBr3·6H2O are the violet-colored hexaaquachromium(III) bromide, [Cr(H2O)6]Br3, and the green-colored dibromotetraaquachromium(III) bromide dihydrate, [Cr(H2O)4Br2]Br·2H2O. The distinct colors of these isomers arise from differences in their coordination spheres, which can be effectively probed and distinguished using various spectroscopic techniques, primarily Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy.

Comparative Spectroscopic Data

The key to differentiating the isomers lies in how the ligands surrounding the central chromium(III) ion affect the electronic and vibrational properties of the complex. The replacement of two water ligands with bromide ions in the inner coordination sphere leads to measurable shifts in their respective spectra.

Spectroscopic TechniqueIsomerKey Spectral Features
UV-Visible Spectroscopy Violet Isomer: [Cr(H2O)6]Br3 Two primary absorption bands are observed, characteristic of the [Cr(H2O)6]3+ ion. The lower energy band (λmax) is typically found around 575-580 nm , and the higher energy band (λmax) is around 400-410 nm .[1] These correspond to the d-d electronic transitions of the chromium(III) ion in an octahedral field of water ligands.
Green Isomer: [Cr(H2O)4Br2]Br·2H2O The absorption bands are shifted to longer wavelengths (lower energy) compared to the hexaaqua complex due to the weaker ligand field strength of bromide compared to water. The lower energy band is typically observed in the range of 620-640 nm , and the higher energy band is around 440-450 nm . This red-shift is responsible for the green appearance of the complex.
Infrared Spectroscopy Violet Isomer: [Cr(H2O)6]Br3 The IR spectrum is dominated by the vibrational modes of the six coordinated water molecules. Look for characteristic bands for O-H stretching (broad, ~3400 cm⁻¹), H-O-H bending (~1630 cm⁻¹), and Cr-O wagging and rocking modes in the lower frequency region (typically below 1000 cm⁻¹).[2][3]
Green Isomer: [Cr(H2O)4Br2]Br·2H2O This isomer will also show bands for coordinated water, but the spectrum is further characterized by the presence of bands corresponding to lattice water (water of hydration outside the coordination sphere). These bands are often sharper than those of coordinated water. Additionally, the vibrational modes of the coordinated water may be altered by the presence of the bromide ligands in the inner sphere.

Experimental Protocols

Precise and reproducible experimental procedures are crucial for the accurate spectroscopic characterization of these isomers.

Synthesis of Isomers

1. Synthesis of Violet Isomer ([Cr(H2O)6]Br3): This isomer is typically the commercially available form of chromium(III) bromide hexahydrate. If synthesizing, a solution of a chromium(III) salt (e.g., chromium(III) chloride) can be treated with an excess of a bromide salt (e.g., sodium bromide) in an aqueous solution and recrystallized at low temperatures to favor the formation of the hexaaqua complex.

2. Synthesis of Green Isomer ([Cr(H2O)4Br2]Br·2H2O): The green isomer can be prepared by heating a solution of the violet isomer.

  • Dissolve the violet [Cr(H2O)6]Br3 in a minimal amount of water.

  • Gently heat the solution (e.g., on a steam bath) for a short period (e.g., 10-15 minutes). The color of the solution will change from violet to green.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the green crystals by filtration and wash with a small amount of cold water.

Spectroscopic Analysis

1. UV-Visible Spectroscopy:

  • Instrumentation: A standard double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare dilute aqueous solutions of each isomer (e.g., 0.01 M). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Measurement: Scan the absorbance of each solution over the visible range (typically 350-750 nm) using deionized water as a reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for both absorption bands for each isomer.

2. Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: As the samples are solid hydrates, they can be prepared as potassium bromide (KBr) pellets.

    • Thoroughly grind a small amount of the sample (1-2 mg) with dry KBr (100-200 mg) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Measurement: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and compare the key vibrational bands, paying close attention to the O-H stretching and bending regions, and the lower frequency modes associated with coordinated water.

Experimental Workflow

The logical flow for differentiating the CrBr3·6H2O isomers is outlined in the following diagram.

experimental_workflow cluster_synthesis Isomer Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion start Start with CrBr3·6H2O (Violet Isomer) heat Heat aqueous solution start->heat violet_isomer Violet Isomer: [Cr(H2O)6]Br3 cool Cool to crystallize heat->cool green_isomer Green Isomer: [Cr(H2O)4Br2]Br·2H2O cool->green_isomer uv_vis UV-Vis Spectroscopy green_isomer->uv_vis ir Infrared Spectroscopy green_isomer->ir violet_isomer->uv_vis violet_isomer->ir data_comp Compare Spectral Data uv_vis->data_comp ir->data_comp conclusion Isomers Differentiated data_comp->conclusion

Figure 1. Workflow for the differentiation of CrBr3·6H2O isomers.

References

A Comparative Guide to Purity Assessment of Chromium(III) Bromide Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing chromium(III) bromide hexahydrate (CrBr₃·6H₂O), ensuring its purity is paramount for the accuracy, reproducibility, and safety of their work. This guide provides an objective comparison of analytical techniques for the comprehensive purity assessment of this compound, supported by experimental data and detailed protocols.

Overview of Purity Assessment

The purity of chromium(III) bromide hexahydrate is determined by quantifying the main component and identifying and quantifying any impurities. These impurities can include other metal ions, different halide species, variations in the water of hydration, and other crystalline phases. A multi-faceted analytical approach is often necessary for a complete purity profile.

Comparison of Analytical Techniques for Impurity Profiling

The selection of an appropriate analytical method depends on the target impurity and the required sensitivity. The following table summarizes and compares key techniques for determining common impurities in chromium(III) bromide hexahydrate.

Table 1: Comparison of Analytical Techniques for Impurity Analysis

Analytical TechniqueTarget ImpuritiesTypical Detection LimitsAdvantagesDisadvantages
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Trace and ultra-trace metals (e.g., Fe, Ni, Cu, Zn, Pb, Cd)parts per trillion (ppt) to low parts per billion (ppb)[1][2][3]High sensitivity, multi-element analysis capabilities.[1][3]Higher equipment cost, potential for polyatomic interferences.[2]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Major and minor elemental impuritieslow to mid ppb[1][2]Good for higher concentration impurities, robust and less susceptible to matrix effects than ICP-MS.[2][4]Lower sensitivity compared to ICP-MS.[1][2]
Atomic Absorption Spectroscopy (AAS) Specific metallic impuritiesmid to high ppbCost-effective for analyzing a few specific elements.[3]Single-element analysis, less efficient for multi-element screening.[3]
Ion Chromatography (IC) Anionic impurities (e.g., Cl⁻, SO₄²⁻, other halides)low parts per million (ppm) to high ppb[5][6][7]High selectivity for ionic species.[5][6]Requires appropriate column and eluent for specific anions.
X-Ray Diffraction (XRD) Crystalline impurities, incorrect hydration states~1-5% by weightIdentifies crystalline phases and provides information on the hydration state.Not suitable for amorphous impurities or trace crystalline phases.
Thermogravimetric Analysis (TGA) Water of hydration, volatile impuritiesN/A (measures mass change)Accurate determination of water content and thermal stability.[8][9][10]Does not identify the evolved gases without a coupled technique (e.g., MS or FTIR).[10]

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample matrix.

Determination of Metallic Impurities by ICP-MS

This method is ideal for quantifying a broad range of trace and ultra-trace metal contaminants.

Sample Preparation:

  • Accurately weigh approximately 0.1 g of the chromium(III) bromide hexahydrate sample.

  • Dissolve the sample in 10 mL of 2% trace-metal grade nitric acid.

  • Dilute the solution to 100 mL with deionized water in a volumetric flask. Further dilutions may be necessary to bring the concentrations of target elements within the calibrated range of the instrument.[11]

Instrumentation and Analysis:

  • Instrument: Inductively Coupled Plasma Mass Spectrometer.

  • Plasma Conditions: Optimize plasma gas flows (nebulizer, auxiliary, and plasma) and RF power for stable plasma and maximum ion signal.

  • Calibration: Prepare a series of multi-element calibration standards in a matrix matching the sample solution.

  • Data Acquisition: Monitor specific mass-to-charge ratios for the elements of interest. Use an internal standard to correct for matrix effects and instrument drift.

Quantification of Bromide and Other Anions by Ion Chromatography

This technique is used to determine the bromide content and screen for other anionic impurities.

Sample Preparation:

  • Accurately weigh approximately 0.5 g of the sample.

  • Dissolve the sample in 100 mL of deionized water.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Chromatographic Conditions:

  • Instrument: Ion Chromatograph with a conductivity detector.

  • Column: A suitable anion-exchange column.

  • Eluent: A sodium carbonate/sodium bicarbonate buffer solution is commonly used. The exact concentration will depend on the column and target analytes.[12]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Injection Volume: 20 - 50 µL.

  • Calibration: Prepare a series of standards containing known concentrations of bromide and other target anions.

Analysis of Water of Hydration by Thermogravimetric Analysis (TGA)

TGA is employed to determine the water content and assess the thermal stability of the hydrated salt.

Experimental Procedure:

  • Accurately weigh 5-10 mg of the chromium(III) bromide hexahydrate sample into a TGA crucible.

  • Place the crucible in the TGA furnace.

  • Heat the sample from ambient temperature to approximately 300°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[8]

  • Record the mass loss as a function of temperature. The mass loss corresponding to the dehydration steps is used to calculate the number of water molecules.

Identification of Crystalline Phases by X-Ray Diffraction (XRD)

XRD is used to confirm the crystalline structure of chromium(III) bromide hexahydrate and identify any crystalline impurities.

Experimental Procedure:

  • Grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

  • Mount the powdered sample on a sample holder.

  • Place the sample in the X-ray diffractometer.

  • Collect the diffraction pattern over a relevant 2θ range (e.g., 10-80°) using Cu Kα radiation.

  • Compare the resulting diffraction pattern with a reference pattern for chromium(III) bromide hexahydrate from a crystallographic database.

Visualizations

The following diagrams illustrate the workflows for the described analytical techniques.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Results Sample Chromium(III) Bromide Hexahydrate Dissolution Dissolution in Acid/Water Sample->Dissolution TGA TGA Sample->TGA XRD XRD Sample->XRD Filtration Filtration Dissolution->Filtration ICP_MS ICP-MS Filtration->ICP_MS IC Ion Chromatography Filtration->IC Metallic_Impurities Metallic Impurities ICP_MS->Metallic_Impurities Anionic_Impurities Anionic Impurities IC->Anionic_Impurities Water_Content Water Content TGA->Water_Content Crystalline_Phases Crystalline Phases XRD->Crystalline_Phases

Caption: General workflow for the purity assessment of chromium(III) bromide hexahydrate.

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in Dilute Nitric Acid Start->Dissolve Dilute Dilute to Final Volume Dissolve->Dilute Aspirate Aspirate Sample into Plasma Dilute->Aspirate Ionize Ionize Sample Aspirate->Ionize Separate Separate Ions by Mass-to-Charge Ratio Ionize->Separate Detect Detect Ions Separate->Detect Quantify Quantify Elemental Concentrations Detect->Quantify Report Generate Impurity Report Quantify->Report

Caption: Detailed workflow for trace metal analysis by ICP-MS.

Alternative Chromium(III) Sources

For applications where high purity is critical, several alternatives to standard reagent-grade chromium(III) bromide hexahydrate exist.

Table 2: Comparison of Chromium(III) Source Purity

Chromium(III) SourceTypical PurityCommon ImpuritiesKey Considerations
Reagent Grade CrBr₃·6H₂O 98-99%Other metals (Fe, Al), other halides (Cl⁻), excess surface water.[13][14]Suitable for many general laboratory applications.
High-Purity CrBr₃·6H₂O 99.9% - 99.999%Trace levels of metallic impurities.Essential for applications sensitive to metal contamination, such as catalysis and materials science.
Anhydrous CrBr₃ >99%May contain traces of chromium(II) bromide.Water-sensitive applications; requires inert atmosphere handling.
Chromium(III) Chloride Hexahydrate 98-99.999%Similar to the bromide salt, with bromide as a potential impurity.A common, often more economical alternative to the bromide salt.

Conclusion

The comprehensive purity assessment of chromium(III) bromide hexahydrate requires a combination of analytical techniques. ICP-MS is the method of choice for ultra-trace metallic impurities, while ion chromatography is effective for anionic contaminants. TGA and XRD are crucial for determining the correct hydration state and crystalline integrity. For applications demanding the highest purity, sourcing high-purity grades or considering alternative chromium(III) salts may be necessary. This guide provides the foundational information for researchers to establish robust quality control procedures for chromium(III) bromide hexahydrate, ensuring the reliability and validity of their scientific outcomes.

References

A Comparative Analysis of Chromium Bromide and Chromium Chloride in Catalytic Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to achieving desired reaction outcomes. This guide provides an objective comparison of the catalytic activity of chromium bromide versus chromium chloride, focusing on their application in the Nozaki-Hiyama-Kishi (NHK) reaction—a cornerstone of complex molecule synthesis.

While both chromium(III) bromide and chromium(III) chloride are utilized as precursors for catalytically active chromium(II) species in organic synthesis, direct comparative studies detailing their relative performance under identical conditions are not extensively documented in peer-reviewed literature. However, by examining the well-established role of chromium chloride in the Nozaki-Hiyama-Kishi reaction and considering the fundamental chemical differences between bromide and chloride ligands, we can infer and present a comparative analysis relevant to synthetic chemists.

The Nozaki-Hiyama-Kishi Reaction: A Platform for Comparison

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling organic halides with aldehydes.[1] This reaction is highly valued for its remarkable chemoselectivity towards aldehydes, even in the presence of other functional groups like ketones, esters, and nitriles.[2] The catalytically active species is chromium(II), which is typically generated in situ from a chromium(III) precursor. Both chromium(II) chloride and chromium(III) chloride are effective in mediating this transformation, with chromium(III) chloride often being preferred for practical reasons.[3]

Comparative Data Summary

Due to the lack of direct comparative experimental data in the literature, the following table illustrates the type of quantitative data required for a rigorous comparison. The values presented for the chromium chloride-catalyzed reaction are representative of typical outcomes, while the data for chromium bromide is hypothetical, based on theoretical considerations of halide effects.

Catalyst PrecursorSubstrateAldehydeProductReported Yield (%)Reaction Time (h)Diastereoselectivity (anti:syn)
CrCl₃Crotyl BromideBenzaldehyde1-phenyl-2-methyl-3-buten-1-ol~85-95%12-24>95:5
CrBr₃Crotyl BromideBenzaldehyde1-phenyl-2-methyl-3-buten-1-olHypotheticalHypotheticalHypothetical
CrCl₃IodobenzeneHeptanal1-phenyl-1-heptanol~70-80%12-24N/A
CrBr₃IodobenzeneHeptanal1-phenyl-1-heptanolHypotheticalHypotheticalN/A

Note: The data for CrBr₃ is illustrative and intended to highlight the key metrics for comparison. Further experimental investigation is required to determine these values.

Inferred Catalytic Activity: Chromium Bromide vs. Chromium Chloride

The primary difference in the catalytic performance of chromium bromide and chromium chloride would likely stem from the differing properties of the bromide and chloride ligands.

  • Lewis Acidity: The Lewis acidity of the chromium center can be influenced by the electronegativity of the halide. Chlorine is more electronegative than bromine, which could make chromium chloride a slightly stronger Lewis acid. This might affect the rate of the initial steps of the catalytic cycle.

  • Solubility: The solubility of the chromium salts in the reaction solvent (typically DMF or DMSO) is crucial for the reaction to proceed efficiently.[2] Differences in the solvation of chromium bromide and chromium chloride could impact the concentration of the active catalyst and, consequently, the reaction rate.

  • Reactivity of the Cr-X Bond: The nature of the chromium-halide bond will influence the ease of reduction of Cr(III) to the active Cr(II) species and the subsequent steps in the catalytic cycle.

Without direct experimental evidence, it is challenging to definitively state whether chromium bromide or chromium chloride would be a superior catalyst precursor. It is plausible that for certain substrate combinations or reaction conditions, one may offer advantages over the other in terms of reaction rate, yield, or selectivity.

Experimental Protocol: Catalytic Nozaki-Hiyama-Kishi Reaction with Chromium(III) Chloride

The following is a representative experimental protocol for a catalytic Nozaki-Hiyama-Kishi reaction using chromium(III) chloride as the pre-catalyst.

Materials:

  • Chromium(III) chloride (anhydrous)

  • Manganese powder (reductant)

  • Nickel(II) chloride (co-catalyst, for vinyl/aryl halides)

  • Aldehyde

  • Organic halide (allyl, vinyl, or aryl halide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, two-necked flask under an inert atmosphere, add chromium(III) chloride (5-10 mol%) and manganese powder (2-3 equivalents).

  • If using a vinyl or aryl halide, add a catalytic amount of nickel(II) chloride (1-2 mol%).

  • Add the anhydrous solvent (DMF or THF) via syringe.

  • Stir the resulting suspension vigorously at room temperature for 15-30 minutes to generate the active chromium(II) species.

  • To the suspension, add the aldehyde (1 equivalent) followed by the organic halide (1.2-1.5 equivalents) via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired homoallylic alcohol.

Visualizing the Catalytic Pathway and Workflow

Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction

The following diagram illustrates the generally accepted catalytic cycle for the NHK reaction, highlighting the key steps of reduction, oxidative addition, transmetalation, and nucleophilic addition.

NHK_Catalytic_Cycle cluster_0 Catalytic Cycle Cr(II) Cr(II) Ni(0) Ni(0) Cr(II)->Ni(0) Reduces Ni(II) Cr(III) Cr(III) Cr(III)->Cr(II) Reduction (Mn) Organo-Ni(II) Organo-Ni(II) Ni(0)->Organo-Ni(II) Oxidative Addition (R-X) Ni(II) Ni(II) Organo-Cr(III) Organo-Cr(III) Cr(III)-alkoxide Cr(III)-alkoxide Organo-Cr(III)->Cr(III)-alkoxide Nucleophilic Addition (Aldehyde) Cr(III)-alkoxide->Cr(III) Regeneration Product Product Cr(III)-alkoxide->Product Workup Organo-Ni(II)->Ni(II) Transmetalation Organo-Ni(II)->Organo-Cr(III) Transmetalation with Cr(III) NHK_Workflow start Start setup Assemble Flame-Dried Glassware under Inert Atmosphere start->setup add_solids Add CrCl3, Mn powder, and NiCl2 (if needed) setup->add_solids add_solvent Add Anhydrous Solvent add_solids->add_solvent stir Stir to Generate Active Cr(II) add_solvent->stir add_reagents Add Aldehyde and Organic Halide stir->add_reagents monitor Monitor Reaction Progress (TLC/GC-MS) add_reagents->monitor quench Quench Reaction with Water monitor->quench extract Extract Product with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end End purify->end

References

A Comparative Guide to Anhydrous and Hexahydrate Chromium(III) Bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the reactivity and physical properties of anhydrous and hexahydrate chromium(III) bromide (CrBr₃). Aimed at researchers, scientists, and professionals in drug development, this document summarizes key performance differences, supported by experimental data and detailed methodologies, to aid in the selection and application of the appropriate compound for specific research needs.

Executive Summary

Anhydrous chromium(III) bromide and its hexahydrate form, while chemically related, exhibit significant differences in their physical properties and reactivity, primarily driven by the presence of coordinated water molecules in the hexahydrate form. The most notable distinction lies in their solubility in water. Anhydrous CrBr₃ is kinetically inert and largely insoluble in cold water, requiring heat or a catalyst to dissolve. In contrast, the hexahydrate form is highly soluble. These differences have important implications for their use as reagents and in the synthesis of chromium-containing compounds, including those with potential therapeutic applications. Recent studies have highlighted the role of chromium(III) complexes in inducing apoptosis in cancer cells through pathways such as endoplasmic reticulum (ER) stress, making the choice of starting material a critical experimental parameter.

Physical and Chemical Properties

The fundamental properties of anhydrous and hexahydrate chromium(III) bromide are summarized in the table below. The presence of water of crystallization in the hexahydrate form significantly lowers its melting point and alters its solubility profile.

PropertyAnhydrous Chromium(III) BromideHexahydrate Chromium(III) Bromide
Chemical Formula CrBr₃CrBr₃·6H₂O
Molar Mass 291.71 g/mol 399.80 g/mol
Appearance Black, lustrous crystals; appear green in transmitted light and reddish in reflected light.[1]Green or violet deliquescent crystals.
Melting Point 1130 °C (decomposes)[1]79 °C[2][3]
Density 4.25 g/cm³[1]5.4 g/cm³[2][3]
Solubility in Water Insoluble in cold water; soluble in hot water or with the addition of a reducing agent (e.g., Cr(II) salts).[1]Highly soluble in water.[1][2][3][4]
Solubility in Other Solvents Soluble in absolute diethyl ether and absolute ethanol (B145695) (used for purification).[1]Insoluble in alcohol and ether.[2][3]

Reactivity Differences

The primary difference in reactivity between the two forms of chromium(III) bromide is their rate and mechanism of dissolution in aqueous solutions.

Anhydrous Chromium(III) Bromide: The anhydrous form is kinetically inert to dissolution in cold water. This is attributed to the strong crystal lattice structure. Dissolution can be achieved under specific conditions:

  • Heating: Providing thermal energy can overcome the activation energy for dissolution.

  • Catalysis: The addition of a catalytic amount of a reducing agent, such as a chromium(II) salt, facilitates dissolution. The reducing agent generates Cr(II) on the surface of the solid, which dissolves and is then re-oxidized to Cr(III) by the anhydrous Cr(III) in solution.[1]

Once dissolved, the chromium(III) ion forms the hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺.

Hexahydrate Chromium(III) Bromide: This form dissolves readily in water as the chromium ion is already coordinated with water molecules. In its crystalline form, it exists as isomers, such as [CrBr₂(H₂O)₄]Br·2H₂O. When dissolved, these complexes quickly equilibrate to form [Cr(H₂O)₆]³⁺.

The reactivity of the resulting aqueous solution of [Cr(H₂O)₆]³⁺ is identical regardless of the starting material. This includes typical reactions of chromium(III) ions, such as precipitation of chromium(III) hydroxide (B78521) in the presence of bases like ammonia (B1221849) or carbonate.

Experimental Protocols

Comparative Dissolution Rate Analysis

This protocol outlines a general method for comparing the dissolution rates of anhydrous and hexahydrate chromium(III) bromide.

Objective: To quantitatively compare the rate of dissolution of anhydrous and hexahydrate CrBr₃ in water at a constant temperature.

Materials:

  • Anhydrous CrBr₃

  • Hexahydrate CrBr₃

  • Deionized water

  • Magnetic stirrer and stir bars

  • Constant temperature water bath

  • Spectrophotometer

  • Cuvettes

  • Timer

  • Analytical balance

Procedure:

  • Prepare a series of standard solutions of known concentrations of hexahydrate CrBr₃ in deionized water.

  • Using the standard solutions, generate a calibration curve by measuring the absorbance at the wavelength of maximum absorbance (λ_max) for the [Cr(H₂O)₆]³⁺ ion.

  • Place a known volume of deionized water in a beaker within the constant temperature water bath and allow it to equilibrate.

  • Add a precisely weighed amount of anhydrous CrBr₃ to the beaker while simultaneously starting the timer and a magnetic stirrer at a constant speed.

  • At regular intervals, withdraw an aliquot of the solution, filter it if necessary, and measure its absorbance using the spectrophotometer.

  • Convert the absorbance readings to concentration using the previously generated calibration curve.

  • Plot concentration versus time to determine the dissolution rate.

  • Repeat steps 3-7 using hexahydrate CrBr₃.

Data Analysis: The dissolution rates can be compared by analyzing the slopes of the initial linear portions of the concentration versus time plots.

Synthesis of Anhydrous Chromium(III) Bromide

Anhydrous CrBr₃ is typically prepared through the direct reaction of chromium metal and bromine gas at high temperatures.

Reaction: 2 Cr(s) + 3 Br₂(g) → 2 CrBr₃(s)

Procedure:

  • Place chromium powder in a quartz tube furnace.

  • Pass a stream of dry bromine vapor over the chromium powder.

  • Heat the furnace to 1000 °C.

  • After the reaction is complete, purify the CrBr₃ by washing with absolute diethyl ether to remove any unreacted bromine or chromium(II) bromide.

Caution: This procedure involves hazardous materials and high temperatures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Drug Development and Signaling Pathways

While the primary industrial application of chromium(III) bromide is as a catalyst precursor, recent research has explored the therapeutic potential of chromium(III) compounds in medicine, particularly in cancer treatment. Studies have shown that novel chromium(III)-based compounds can inhibit the progression of drug-resistant colorectal cancer.[5]

One of the identified mechanisms of action is the induction of apoptosis (programmed cell death) through the endoplasmic reticulum (ER) stress pathway in cancer cells.[5]

Endoplasmic Reticulum Stress-Induced Apoptosis

When misfolded proteins accumulate in the ER, a state of "ER stress" occurs, which activates the Unfolded Protein Response (UPR). If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death. This is a targeted mechanism being explored for cancer therapies.

ER_Stress_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus cluster_Mitochondrion Mitochondrion ER_Stress ER Stress (e.g., from Cr(III) compound) PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a eIF2α PERK->eIF2a P TRAF2 TRAF2 IRE1->TRAF2 ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Transcription Bcl2_down Bcl-2 (downregulation) CHOP->Bcl2_down JNK JNK TRAF2->JNK Activation Bax_Bak_act Bax/Bak Activation JNK->Bax_Bak_act Bcl2_down->Bax_Bak_act Caspase_act Caspase Activation Bax_Bak_act->Caspase_act Apoptosis Apoptosis Caspase_act->Apoptosis Reactivity_Logic Anhydrous Anhydrous CrBr₃ (Solid) Aqueous Aqueous [Cr(H₂O)₆]³⁺ Anhydrous->Aqueous Slow (Requires heat or catalyst) Hexahydrate Hexahydrate CrBr₃·6H₂O (Solid) Hexahydrate->Aqueous Fast Reactions Common Aqueous Reactions (e.g., Precipitation) Aqueous->Reactions

References

A Researcher's Guide to the Validation of Chromium(III) Oxidation State in Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the oxidation state of chromium in complex structures is paramount. This guide provides a comparative overview of key analytical techniques for the validation of the chromium(III) (Cr(III)) oxidation state, supported by experimental data and detailed protocols.

The biological and chemical properties of chromium are intrinsically linked to its oxidation state. While Cr(III) is an essential trace element, Cr(VI) is a known carcinogen.[1] Therefore, rigorous validation of the Cr(III) state in therapeutic and industrial complexes is a critical aspect of quality control and safety assessment. This guide explores five widely used analytical techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), Electron Paramagnetic Resonance (EPR) Spectroscopy, Cyclic Voltammetry (CV), and Magnetic Susceptibility measurements.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for the validation of the Cr(III) oxidation state depends on several factors, including the nature of the complex, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the five techniques discussed in this guide.

TechniquePrincipleTypical Quantitative Data for Cr(III)AdvantagesLimitations
UV-Vis Spectroscopy Absorption of UV-visible light causes electronic transitions between d-orbitals. The energy of these transitions is influenced by the ligands surrounding the Cr(III) ion.λmax values for d-d transitions, typically in the ranges of 400-450 nm and 560-600 nm for octahedral complexes.[2]Widely available, non-destructive, provides information about the coordination environment.Indirect method for oxidation state, spectra can be broad and complex, lower sensitivity compared to other methods.
X-ray Photoelectron Spectroscopy (XPS) Measures the binding energies of core-level electrons ejected by X-ray irradiation. The binding energy is sensitive to the chemical environment and oxidation state of the element.Cr 2p3/2 binding energy typically around 576-578 eV.[3][4] Deconvolution of the Cr 2p peak allows for quantification of different oxidation states.[3]Surface-sensitive (top few nanometers), provides direct information on oxidation state and elemental composition.[1][3]Requires high vacuum, potential for X-ray induced reduction of Cr(VI) to Cr(III), may not be suitable for bulk analysis.
Electron Paramagnetic Resonance (EPR) Spectroscopy Detects transitions between electron spin states in a magnetic field. Cr(III), with its d3 electron configuration, is paramagnetic and gives a characteristic EPR signal.'g' values typically in the range of 1.98-2.01 for polycrystalline samples at room temperature.[5]Highly specific for paramagnetic species, provides detailed information about the electronic structure and coordination geometry.[6]Only applicable to paramagnetic species, spectra can be complex to interpret for low-symmetry complexes.
Cyclic Voltammetry (CV) Measures the current response of a complex to a linearly cycled potential sweep. The potential at which oxidation or reduction occurs provides information about the electrochemical properties and stability of the oxidation state.Reversible one-electron reduction process observed for some Cr(III) complexes.[7] The reduction potential is dependent on the ligand environment.[7]Provides information on redox behavior and stability of different oxidation states, can be used to study reaction mechanisms.Requires a suitable solvent and supporting electrolyte, interpretation can be complex for irreversible processes.
Magnetic Susceptibility Measures the degree to which a material is magnetized in an applied magnetic field. For a Cr(III) complex, this is primarily determined by the number of unpaired electrons.Magnetic moments typically in the range of 3.71-3.84 B.M. at room temperature, close to the spin-only value of 3.87 B.M. for three unpaired electrons in an octahedral geometry.[5][8]Provides a straightforward determination of the number of unpaired electrons, confirming the d3 configuration of Cr(III).Bulk measurement, provides limited information about the specific coordination environment, diamagnetic corrections are necessary.

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below to facilitate their application in a research setting.

UV-Visible Spectroscopy

Objective: To determine the absorption maxima (λmax) of a Cr(III) complex to infer its coordination environment and support the presence of the Cr(III) oxidation state.

Protocol:

  • Solution Preparation: Prepare a dilute solution of the chromium complex in a suitable solvent (e.g., water, ethanol, DMSO).[9] The concentration should be adjusted to yield an absorbance between 0.2 and 1.5 at the expected λmax.[9]

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Record the absorption spectrum of the complex solution over a wavelength range of approximately 300 to 800 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). For typical octahedral Cr(III) complexes, two main d-d transition bands are expected.[2]

X-ray Photoelectron Spectroscopy (XPS)

Objective: To directly determine the oxidation state of chromium by measuring the binding energy of the Cr 2p core electrons.

Protocol:

  • Sample Preparation: The sample, typically a solid, is mounted on a sample holder. For powders, double-sided adhesive tape is often used. The sample must be compatible with ultra-high vacuum conditions.[3]

  • Instrumentation: An XPS spectrometer with a monochromatic X-ray source (e.g., Al Kα) is required.

  • Measurement:

    • Introduce the sample into the ultra-high vacuum analysis chamber.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire a high-resolution spectrum of the Cr 2p region.

  • Data Analysis:

    • Calibrate the binding energy scale using a reference peak (e.g., C 1s at 284.8 eV).

    • Fit the high-resolution Cr 2p spectrum to identify the binding energies of the Cr 2p3/2 and Cr 2p1/2 peaks. A binding energy of approximately 576-578 eV for the Cr 2p3/2 peak is indicative of Cr(III).[3][4]

    • Deconvolute the Cr 2p peak to quantify the relative amounts of different chromium oxidation states if present.[3]

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To detect the characteristic EPR signal of the paramagnetic Cr(III) ion.

Protocol:

  • Sample Preparation: The sample can be a solid (polycrystalline powder) or a frozen solution. The sample is loaded into a quartz EPR tube.

  • Instrumentation: An EPR spectrometer operating at a specific microwave frequency (e.g., X-band, ~9.5 GHz).

  • Measurement:

    • The sample tube is placed within the EPR cavity inside a magnetic field.

    • The magnetic field is swept while the sample is irradiated with microwaves.

    • The absorption of microwaves is recorded as a function of the magnetic field.

  • Data Analysis: Determine the 'g' value(s) from the spectrum. For Cr(III) complexes, 'g' values are typically close to 2.[5] The shape and features of the spectrum can provide information about the symmetry of the coordination environment.

Cyclic Voltammetry (CV)

Objective: To investigate the electrochemical redox behavior of the Cr(III) complex and determine its reduction potential.

Protocol:

  • Solution Preparation: Dissolve the chromium complex in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in DMF).

  • Instrumentation: A potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).

  • Measurement:

    • Immerse the electrodes in the sample solution.

    • Apply a potential that is swept linearly to a set potential and then reversed.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis: Analyze the resulting voltammogram to identify the potentials of reduction and oxidation peaks. For a Cr(III)/Cr(II) couple, the peak separation and the ratio of peak currents can indicate the reversibility of the process.[7]

Magnetic Susceptibility

Objective: To determine the number of unpaired electrons in the Cr(III) complex.

Protocol:

  • Instrumentation: A magnetic susceptibility balance (e.g., Gouy balance or a SQUID magnetometer).

  • Measurement:

    • The mass and the change in weight of the sample in the presence and absence of a magnetic field are measured.

  • Data Analysis:

    • Calculate the gram magnetic susceptibility (χg).

    • Calculate the molar magnetic susceptibility (χM) by multiplying χg by the molar mass of the complex.

    • Correct for the diamagnetism of the ligands and the metal core using Pascal's constants.

    • Calculate the effective magnetic moment (μeff) using the equation: μeff = 2.828(χM'T)^1/2, where χM' is the corrected molar susceptibility and T is the temperature in Kelvin.

    • The number of unpaired electrons (n) can be estimated from the spin-only formula: μs.o. = [n(n+2)]^1/2. For Cr(III), with three unpaired electrons, the expected spin-only magnetic moment is approximately 3.87 B.M.[5]

Visualizing the Validation Workflow

The general workflow for validating the Cr(III) oxidation state in a newly synthesized complex can be visualized as a logical progression of techniques, starting from fundamental characterization and moving towards more specific electronic and magnetic properties.

Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_spectroscopic Spectroscopic & Electrochemical Validation cluster_magnetic Magnetic Property Validation cluster_confirmation Confirmation of Cr(III) Synthesis Complex Synthesis Purity Purity Assessment (e.g., Elemental Analysis, NMR) Synthesis->Purity UV_Vis UV-Vis Spectroscopy Purity->UV_Vis Initial electronic structure XPS XPS Purity->XPS Direct oxidation state EPR EPR Spectroscopy Purity->EPR Paramagnetic signature CV Cyclic Voltammetry Purity->CV Redox behavior Mag_Sus Magnetic Susceptibility Purity->Mag_Sus Unpaired electrons Confirmation Cr(III) Oxidation State Confirmed UV_Vis->Confirmation XPS->Confirmation EPR->Confirmation CV->Confirmation Mag_Sus->Confirmation

Fig. 1: General workflow for the validation of Cr(III) oxidation state.

Interplay of Techniques for Robust Validation

A multi-technique approach is often the most robust strategy for unequivocally confirming the Cr(III) oxidation state. The interplay between different analytical methods provides a comprehensive picture of the electronic and structural properties of the chromium complex.

Technique_Interplay CrIII Cr(III) Complex (d³ configuration) UV_Vis UV-Vis (d-d transitions) CrIII->UV_Vis probes XPS XPS (Core electron BE) CrIII->XPS confirms EPR EPR (Paramagnetism) CrIII->EPR detects Mag_Sus Magnetic Susceptibility (3 unpaired e⁻) CrIII->Mag_Sus quantifies CV Cyclic Voltammetry (Redox potential) CrIII->CV characterizes UV_Vis->EPR correlates with electronic structure XPS->CV informs redox stability Mag_Sus->EPR confirms paramagnetic nature

Fig. 2: Interplay of analytical techniques for Cr(III) validation.

By combining the insights from these complementary techniques, researchers can confidently validate the +3 oxidation state of chromium in their complexes, ensuring the integrity and safety of their materials for their intended applications.

References

A Comparative Guide to Chromium(III) Bromide Hexahydrate and Other Chromium Precursors in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a catalyst precursor is a critical decision in the development of efficient and selective chemical transformations. In the realm of chromium catalysis, a variety of precursors are available, each with distinct properties that can influence catalytic activity, product distribution, and reaction kinetics. This guide provides an objective comparison of chromium(III) bromide hexahydrate against other common chromium precursors, supported by experimental data, to aid researchers in making informed decisions for their catalytic applications.

Ethylene (B1197577) Oligomerization and Polymerization

Chromium-based catalysts are pivotal in the industrial production of polyethylene (B3416737) and linear alpha-olefins. The choice of the chromium precursor can significantly impact the catalytic activity and the selectivity towards desired products like 1-hexene (B165129) and 1-octene (B94956). While chromium(III) bromide hexahydrate is cited as a precursor for catalysts used in ethylene oligomerization, direct comparative studies with other chromium salts under identical conditions are not extensively documented in publicly available literature. However, we can compare the performance of various chromium precursors in similar catalytic systems to draw valuable insights.

Data Presentation: Ethylene Oligomerization/Tetramerization

The following table summarizes the performance of different chromium precursors in ethylene oligomerization and tetramerization reactions. It is important to note that the ligands and activators used in these systems play a crucial role in the observed catalytic performance.

Chromium PrecursorLigand SystemActivatorCatalytic Activity (kg·gCr⁻¹·h⁻¹)Selectivity (1-Hexene + 1-Octene, wt%)Reference
Cr(acac)₃Binuclear PNPMAO3887.784.5[1]
CrCl₃(THF)₃iPrPNPMMAONot explicitly stated, but used as a benchmarkComparable to other precursors[2]
Cr(2-ethylhexanoate)₃2,5-dimethylpyrroleTEAActivity influenced by H₂ pressureHigh selectivity for 1-hexene[3]
Ether-stabilized Cr tris(aryl) complexesiPrPNPHBAr'₄Productivity up to 24 g/g of Cr in 45 minVaried selectivity, with one complex showing high 1-octene selectivity[2]

Note: Cr(acac)₃ = Chromium(III) acetylacetonate; CrCl₃(THF)₃ = Chromium(III) chloride tris(tetrahydrofuran); MAO = Methylaluminoxane (B55162); MMAO = Modified methylaluminoxane; TEA = Triethylaluminum; PNP = Diphosphinoamine ligand.

Experimental Protocols

General Procedure for Ethylene Tri-/Tetramerization using Cr(acac)₃/PNP/MAO System [1]

  • Catalyst Preparation: In a glovebox, a solution of the binuclear PNP ligand (2 µmol) in methylcyclohexane (B89554) (150 mL) is prepared in a Schlenk flask. To this, a solution of Cr(acac)₃ (1.0 µmol) in methylcyclohexane is added, and the mixture is stirred for a specified time.

  • Reaction Setup: The catalyst solution is transferred to a high-pressure reactor.

  • Activation and Reaction: The reactor is charged with methylaluminoxane (MAO, 1000 equivalents relative to Cr). The reactor is then pressurized with ethylene (50 bar) and heated to the desired temperature (e.g., 40 °C).

  • Quenching and Analysis: After the reaction time (e.g., 10 min), the reaction is quenched by the addition of acidified methanol. The product distribution is analyzed by gas chromatography.

Catalytic Workflow

Ethylene_Oligomerization cluster_catalyst_prep Catalyst Preparation cluster_reaction Oligomerization Reaction cluster_analysis Product Analysis Cr_precursor Chromium Precursor (e.g., Cr(acac)₃) Mix_catalyst Mixing and Stirring Cr_precursor->Mix_catalyst Ligand PNP Ligand Ligand->Mix_catalyst Solvent_prep Solvent (Methylcyclohexane) Solvent_prep->Mix_catalyst Reactor High-Pressure Reactor Mix_catalyst->Reactor Transfer Reaction Oligomerization Reactor->Reaction Heating Activator Activator (MAO) Activator->Reactor Ethylene Ethylene Ethylene->Reactor Pressurize Products 1-Hexene, 1-Octene, Polyethylene Reaction->Products Quench Quenching (Acidified Methanol) Products->Quench GC_analysis Gas Chromatography Quench->GC_analysis

Fig. 1: Ethylene Oligomerization Workflow.

Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful tool for carbon-carbon bond formation, involving the coupling of an organic halide with an aldehyde, mediated by a chromium(II) species. Typically, chromium(III) precursors are reduced in situ to the active chromium(II) catalyst. Chromium(III) chloride is the most commonly used precursor for this reaction. While there is no direct comparative data for chromium(III) bromide hexahydrate in the NHK reaction, the general mechanism and protocol provide a framework for its potential application.

Data Presentation: Precursors in NHK-type Reactions

The literature predominantly focuses on CrCl₃ and its anhydrous form, CrCl₂(THF)₂, as precursors. The key to a successful catalytic NHK reaction is the efficient in situ reduction of Cr(III) to the active Cr(II) species.

Chromium PrecursorReductantCo-catalystSubstrate ScopeKey Features
CrCl₃·6H₂OMn, ZnNiCl₂Aryl, vinyl, allyl halidesRequires in situ reduction; high functional group tolerance.
CrCl₂(THF)₂MnNiCl₂Aryl, vinyl, allyl halidesAnhydrous precursor, often preferred for reproducibility.
Experimental Protocols

General Catalytic Nozaki-Hiyama-Kishi Reaction Protocol

  • Reaction Setup: A dry, argon-flushed Schlenk tube is charged with the chromium(III) precursor (e.g., CrCl₃, 5-10 mol%), a reductant (e.g., manganese powder, 2-3 equivalents), and a nickel(II) co-catalyst (e.g., NiCl₂, 1-5 mol%).

  • Solvent and Reagents Addition: Anhydrous solvent (e.g., THF or DMF) is added, followed by the aldehyde (1 equivalent) and the organic halide (1.2-1.5 equivalents).

  • Reaction Progression: The reaction mixture is stirred at room temperature until completion, monitored by TLC or GC-MS.

  • Work-up: The reaction is quenched with water or a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Reaction Mechanism

The catalytic cycle of the NHK reaction involves the reduction of Cr(III) to Cr(II), oxidative addition of the organic halide to the Ni(0) co-catalyst, transmetalation to Cr(III), nucleophilic addition to the aldehyde, and regeneration of the Cr(II) species.

NHK_Reaction CrIII Cr(III) Precursor (e.g., CrCl₃) CrII Cr(II) CrIII->CrII Reduction (e.g., Mn) NiII Ni(II) CrII->NiII Regeneration Ni0 Ni(0) NiII->Ni0 Reduction (by Cr(II)) Organonickel R-Ni(II)-X Ni0->Organonickel Oxidative Addition + R-X R_X Organic Halide (R-X) Aldehyde Aldehyde (R'CHO) Organochromium R-Cr(III)-X Organonickel->Organochromium Transmetalation + Cr(III) Product Alcohol Product Organochromium->Product Nucleophilic Addition + R'CHO

Fig. 2: Nozaki-Hiyama-Kishi Reaction Cycle.

Oxidative Dehydrogenation of Propane (B168953)

Chromium-based catalysts are also effective for the oxidative dehydrogenation (ODH) of alkanes to produce valuable alkenes. The choice of chromium precursor can significantly affect the catalyst's performance in terms of conversion, selectivity, and stability. A comparative study on Cr/SiO₂ catalysts prepared from different precursors for the ODH of propane with CO₂ provides direct evidence of the precursor's influence.

Data Presentation: Oxidative Dehydrogenation of Propane

The following table compares the catalytic performance of 5 wt.% Cr/SiO₂ catalysts prepared from various chromium precursors in the oxidative dehydrogenation of propane with CO₂.

Chromium PrecursorPropane Conversion (%) at 750°CPropylene (B89431) Yield (%) at 750°CPropylene Selectivity (%) at 600°CPropylene Selectivity (%) at 750°CReference
Chromium(III) Acetylacetonate~6532>95~50
Chromium(III) Nitrate~70~28~95<40
Chromium(III) Sulfate~40~18~98~45
Ammonium Dichromate~55~25~90~45

Key Observations:

  • Chromium(III) acetylacetonate provided the highest propylene yield at high temperatures.

  • Chromium(III) nitrate led to the highest propane conversion but with lower selectivity at higher temperatures.

  • Chromium(III) sulfate showed excellent propylene selectivity at lower temperatures.

Although chromium(III) bromide hexahydrate was not included in this specific study, the data highlights the substantial impact of the precursor's anion and organic ligands on the final catalyst's properties and performance.

Experimental Protocols

General Procedure for Catalyst Preparation and Evaluation in ODH of Propane

  • Catalyst Preparation: A silica (B1680970) support is impregnated with an aqueous or organic solution of the chromium precursor to achieve a target chromium loading (e.g., 5 wt.%). The impregnated support is then dried and calcined at a high temperature (e.g., 600-800 °C) in air.

  • Catalytic Reaction: The catalytic tests are performed in a fixed-bed reactor. A mixture of propane, carbon dioxide, and an inert gas is passed over the catalyst bed at a specific temperature and flow rate.

  • Product Analysis: The composition of the reactor effluent is analyzed online by gas chromatography to determine the conversion of propane and the selectivity to propylene and other products.

Logical Relationship in Catalyst Preparation and Performance

ODH_Catalyst cluster_prep Catalyst Preparation Cr_acac Cr(acac)₃ Impregnation Impregnation on SiO₂ Cr_acac->Impregnation Cr_nitrate Cr(NO₃)₃ Cr_nitrate->Impregnation Cr_sulfate Cr₂(SO₄)₃ Cr_sulfate->Impregnation Cr_dichromate (NH₄)₂Cr₂O₇ Cr_dichromate->Impregnation Calcination Drying and Calcination Impregnation->Calcination Conversion Propane Conversion Calcination->Conversion Yield Propylene Yield Calcination->Yield Selectivity Propylene Selectivity Calcination->Selectivity

References

A Comparative Guide to Chromium(III) Halide Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and selective chemical transformations. This guide provides a comparative analysis of chromium(III) halide catalysts—specifically chromium(III) chloride (CrCl₃), chromium(III) bromide (CrBr₃), and chromium(III) iodide (CrI₃)—with a focus on their application in olefin polymerization. The information presented is based on a comprehensive review of available experimental data and established catalytic principles.

Introduction to Chromium(III) Halide Catalysts

Chromium(III) halides are versatile and cost-effective Lewis acids that have found utility in a range of organic reactions, including carbon-carbon bond formation and polymerization. Their catalytic activity is influenced by the nature of the halide ligand, which affects the Lewis acidity, solubility, and overall reactivity of the chromium center. While CrCl₃ is the most extensively studied and commercially available of the three, CrBr₃ and CrI₃ offer potentially unique catalytic properties due to the differing electronic and steric characteristics of bromide and iodide ions.

Comparative Performance in Ethylene (B1197577) Polymerization

Olefin polymerization, particularly of ethylene, is a cornerstone of the chemical industry and a key area where chromium-based catalysts, such as the Phillips catalyst, have made a significant impact. While direct, side-by-side comparative studies of CrCl₃, CrBr₃, and CrI₃ under identical conditions are limited in publicly available literature, we can synthesize a comparative overview based on existing research into chromium-catalyzed polymerization.

The general mechanism for Ziegler-Natta type polymerization, which is relevant here, involves the activation of the chromium(III) precatalyst by a co-catalyst, typically an organoaluminum compound like methylaluminoxane (B55162) (MAO) or triethylaluminum (B1256330) (TEA). This generates the active catalytic species that coordinates with the olefin monomer, followed by insertion of the monomer into the growing polymer chain.

Below is a summary of expected performance characteristics based on established principles and data from related chromium catalyst systems.

CatalystPrecursorCo-catalystTypical ActivityPolymer CharacteristicsKey Considerations
Chromium(III) Chloride CrCl₃MAO, TEA, etc.Moderate to HighHigh-density polyethylene (B3416737) (HDPE), often with a broad molecular weight distribution.[1]Most widely studied and cost-effective. Performance is highly dependent on the support (e.g., silica) and activation conditions.[1]
Chromium(III) Bromide CrBr₃MAO, TEA, etc.Potentially Moderate to HighExpected to produce HDPE. The larger bromide ligand may influence chain transfer rates and molecular weight.Less common than CrCl₃, but the more covalent Cr-Br bond could affect the electronic properties of the active site.
Chromium(III) Iodide CrI₃MAO, TEA, etc.Potentially ModerateExpected to produce HDPE. The bulky and polarizable iodide ligand could lead to differences in monomer coordination and insertion, potentially affecting polymer tacticity and molecular weight.Least common and potentially less stable under polymerization conditions. The weaker Cr-I bond might lead to different catalyst deactivation pathways.

Experimental Protocols

The following is a generalized experimental protocol for ethylene polymerization using a chromium(III) halide catalyst, which can be adapted for a comparative study.

Catalyst Preparation (Supported)
  • Impregnation: A solution of the desired chromium(III) halide (CrCl₃, CrBr₃, or CrI₃) in a suitable solvent (e.g., water or methanol) is prepared. The concentration is calculated to achieve the target chromium loading on a high-surface-area silica (B1680970) support (typically 0.5-1 wt% Cr).[1]

  • The silica gel is added to the chromium solution, and the slurry is stirred for several hours to ensure uniform impregnation.[1]

  • Drying: The solvent is removed under reduced pressure, and the impregnated silica is dried in a vacuum oven at 100-120°C overnight.[1]

  • Calcination (Activation): The dried powder is placed in a quartz tube furnace and heated under a flow of dry air or oxygen to a high temperature (e.g., 500-800°C) for several hours. This step converts the chromium precursor to the active chromium oxide species.[1]

  • The activated catalyst is cooled under an inert gas (e.g., nitrogen) and stored in an inert atmosphere.[1]

Ethylene Polymerization (Slurry Phase)
  • Reactor Setup: A stainless-steel autoclave reactor is thoroughly dried and purged with inert gas.

  • Solvent and Co-catalyst Addition: A dry, deoxygenated solvent (e.g., isobutane, hexane) is introduced into the reactor, followed by the addition of a co-catalyst/scavenger (e.g., triethylaluminum) to remove impurities.

  • Catalyst Injection: The activated chromium halide catalyst is dispersed in a small amount of the solvent and injected into the reactor.

  • Polymerization: The reactor is pressurized with ethylene to the desired pressure (e.g., 10-40 bar) and heated to the reaction temperature (e.g., 80-100°C). The ethylene pressure is maintained throughout the reaction, and the mixture is vigorously stirred.[2]

  • Termination and Product Isolation: After the desired time, the ethylene flow is stopped, and the reactor is vented. The reaction is quenched with an acidified alcohol (e.g., methanol (B129727) with a small amount of HCl).[1]

  • The polyethylene powder is filtered, washed with alcohol and water, and dried to a constant weight.[1]

Reaction Mechanisms and Logical Relationships

The catalytic cycle for olefin polymerization with chromium(III) halide catalysts can be visualized as a series of interconnected steps. The Lewis acidity of the chromium center is a key factor influencing its activity. The trend in Lewis acidity for the halides is generally expected to be CrCl₃ > CrBr₃ > CrI₃, following the trend of electronegativity of the halogens. A stronger Lewis acid can interact more strongly with the co-catalyst and the olefin monomer, which can influence the rates of initiation, propagation, and termination.

Below is a DOT script representation of the general logical workflow for comparing the catalytic performance of the three chromium(III) halides in ethylene polymerization.

G Comparative Workflow for Cr(III) Halide Catalyzed Ethylene Polymerization cluster_catalysts Chromium(III) Halide Precursors cluster_activation Catalyst Activation cluster_polymerization Polymerization cluster_analysis Performance Analysis CrCl3 CrCl₃ Activation Activation (e.g., with MAO/TEA on Silica) CrCl3->Activation CrBr3 CrBr₃ CrBr3->Activation CrI3 CrI₃ CrI3->Activation Polymerization Ethylene Polymerization (Slurry or Gas Phase) Activation->Polymerization Activity Catalytic Activity (g PE / mol Cr·h·bar) Polymerization->Activity Selectivity Polymer Properties (MW, MWD, Density) Polymerization->Selectivity Mechanism Mechanistic Insights (Lewis Acidity, Stability) Activity->Mechanism Selectivity->Mechanism

References

A Researcher's Guide to Determining Chromium Concentration in Solution: A Comparative Analysis of Key Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of chromium concentration in solutions is critical, particularly given the dual nature of chromium's biological role. While trivalent chromium (Cr(III)) is an essential nutrient, hexavalent chromium (Cr(VI)) is a known carcinogen.[1][2] This guide provides an objective comparison of the most prevalent analytical methods used for chromium determination, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.

The primary methods for quantifying chromium in solutions include UV-Visible (UV-Vis) Spectrophotometry, Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Ion Chromatography (IC), often coupled with ICP-MS for speciation analysis.[3] Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and susceptibility to interferences.

Comparative Analysis of Analytical Methods

The selection of an analytical method for chromium determination is often dictated by the required sensitivity, the sample matrix, and the need for speciation. The following table summarizes the key performance characteristics of the most common techniques.

MethodDetection LimitLinear RangePrecision (RSD)Key AdvantagesKey Disadvantages
UV-Vis Spectrophotometry ~0.01 mg/L[4][5]0.1 - 2.0 mg/L[4]< 5%Cost-effective, simple instrumentation, rapid analysis.[6]Susceptible to interferences from other colored ions and complex matrices.[7]
Atomic Absorption Spectrometry (AAS) 0.2 - 0.5 µg/L (Graphite Furnace)[8]0.2 - 25 µg/L[8]< 5%High sensitivity, relatively low cost compared to ICP-MS.[9]Can have chemical and spectral interferences.[8]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) 13.2 ng/L for Cr(III), 15.8 ng/L for Cr(VI) (with IC)[10]0.1 - 10 µg/L[1][11]< 5%Excellent sensitivity and specificity, capable of multi-element analysis.[9][11]High initial instrument cost, potential for polyatomic interferences.[1][12]
Ion Chromatography (IC) with ICP-MS 13.2 ng/L for Cr(III), 15.8 ng/L for Cr(VI)[10]0.1 - 10 µg/L[1][11]< 5%Enables speciation of Cr(III) and Cr(VI), high sensitivity and selectivity.[2][10]Requires more complex instrumentation and method development.[1]

Experimental Workflow for Chromium Analysis

The general workflow for determining chromium concentration in a solution involves several key steps, from initial sample collection to final data analysis. The specific procedures within each step will vary depending on the chosen analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Sample Collection preservation Preservation/Stabilization sample_collection->preservation Maintain species integrity digestion Digestion/Extraction (if needed) preservation->digestion For total Cr or complex matrices dilution Dilution preservation->dilution For simple matrices digestion->dilution instrument_setup Instrument Setup & Calibration dilution->instrument_setup sample_analysis Sample Analysis instrument_setup->sample_analysis data_acquisition Data Acquisition sample_analysis->data_acquisition quantification Quantification data_acquisition->quantification Calibration curve reporting Reporting quantification->reporting

A generalized workflow for the analytical determination of chromium in solution.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison of analytical methods for determining chromium concentration.

UV-Visible Spectrophotometry with 1,5-Diphenylcarbazide (B1670730)

This colorimetric method is widely used for the determination of hexavalent chromium.[6]

  • Principle: In an acidic solution, hexavalent chromium reacts with 1,5-diphenylcarbazide (DPC) to form a magenta-colored complex.[3][13] The absorbance of this complex is measured at approximately 540 nm, and the concentration is determined from a calibration curve.[6][14]

  • Apparatus: UV-Vis Spectrophotometer, volumetric flasks, pipettes, pH meter.[3]

  • Reagents:

    • Stock Chromium(VI) Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), previously dried, in deionized water and dilute to 1 L.[3]

    • Standard Chromium(VI) Solutions: Prepare a series of standards by diluting the stock solution.

    • 1,5-Diphenylcarbazide (DPC) Solution: Dissolve 250 mg of DPC in 50 mL of acetone.

    • Sulfuric Acid (H₂SO₄) Solution: Prepare a 6 M solution.[3]

  • Procedure:

    • To a known volume of sample or standard, add sulfuric acid to adjust the pH to approximately 1.0.

    • Add the DPC solution and mix thoroughly.

    • Allow the color to develop for 5-10 minutes.

    • Measure the absorbance at 540 nm using a UV-Vis spectrophotometer.[15]

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of Cr(VI) in the sample from the calibration curve.

Atomic Absorption Spectrometry (AAS)

AAS is a highly sensitive method for determining total chromium concentration.[9] Graphite (B72142) furnace AAS (GFAAS) offers lower detection limits than flame AAS.

  • Principle: A sample is atomized in a graphite furnace, and the absorption of light by ground-state chromium atoms at a specific wavelength (357.9 nm) is measured.[5][8]

  • Apparatus: Atomic absorption spectrometer with a graphite furnace atomizer and a chromium hollow cathode lamp.[8]

  • Reagents:

    • Stock Chromium Solution (1000 mg/L): Commercially available or prepared by dissolving a known weight of a chromium salt in dilute nitric acid.[16]

    • Standard Chromium Solutions: Prepare a series of standards by diluting the stock solution with acidified deionized water.[8]

    • Matrix Modifier: A solution of magnesium nitrate (B79036) and palladium chloride may be used to reduce matrix interferences.[17]

  • Procedure:

    • Pipette a small volume (e.g., 20 µL) of the sample or standard into the graphite tube.[8]

    • Add the matrix modifier if required.

    • The sample is subjected to a programmed heating cycle to dry, char, and atomize the sample.

    • Measure the peak absorbance at 357.9 nm.

    • Prepare a calibration curve from the absorbance of the standards.

    • Calculate the chromium concentration in the sample based on the calibration curve.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for determining total chromium at very low concentrations.[9]

  • Principle: The sample is introduced into an argon plasma, which ionizes the chromium atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the abundance of the chromium isotopes.[9]

  • Apparatus: Inductively coupled plasma-mass spectrometer.

  • Reagents:

    • Stock Chromium Solution (1000 mg/L): Commercially available certified standard.

    • Standard Chromium Solutions: Prepare multi-element or single-element standards in dilute nitric acid.

    • Tuning Solution: A solution containing elements across the mass range to optimize instrument performance.

  • Procedure:

    • Optimize the ICP-MS instrument parameters using the tuning solution.

    • Prepare a calibration curve by analyzing a series of standard solutions.

    • Aspirate the samples into the plasma.

    • Monitor the signal intensity for the chromium isotopes (e.g., ⁵²Cr and ⁵³Cr).[2]

    • Quantify the total chromium concentration in the samples using the calibration curve.

Ion Chromatography coupled with ICP-MS (IC-ICP-MS)

This hyphenated technique is the gold standard for chromium speciation, allowing for the separate quantification of Cr(III) and Cr(VI).[2][10]

  • Principle: The sample is injected into an ion chromatograph, which separates the different chromium species (e.g., Cr(III) and CrO₄²⁻) based on their interaction with an ion-exchange column.[1] The separated species then elute from the column and are introduced directly into the ICP-MS for detection and quantification.[2][10]

  • Apparatus: Ion chromatograph coupled to an ICP-MS.

  • Reagents:

    • Stock Cr(III) and Cr(VI) Solutions: Prepare separate stock solutions for each species.

    • Eluent: The mobile phase used to separate the chromium species on the IC column (e.g., a solution of ammonium (B1175870) nitrate and nitric acid).[2]

    • Complexing Agent (optional): EDTA can be used to form a stable anionic complex with Cr(III) to facilitate its separation from Cr(VI) on an anion-exchange column.[2][10]

  • Procedure:

    • If necessary, treat the sample with a complexing agent like EDTA to ensure the stability and separation of the chromium species.[2][10]

    • Inject the sample into the IC system.

    • The chromium species are separated on the analytical column.

    • The eluent from the IC is continuously introduced into the ICP-MS.

    • The ICP-MS detects and quantifies the concentration of each chromium species as it elutes from the column.

    • Create separate calibration curves for Cr(III) and Cr(VI) to determine their respective concentrations in the sample.

References

A Comparative Guide to Chromium(III) Catalysts in Halogen Exchange Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective introduction of halogen atoms into molecular scaffolds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Halogen exchange reactions offer a direct route to modify and fine-tune the properties of organic molecules. Among the various catalytic systems developed for this purpose, those based on chromium(III) have demonstrated significant utility, especially in the vapor-phase fluorination of hydrocarbons. This guide provides an objective comparison of the performance of chromium(III) catalysts with common alternatives, supported by experimental data and detailed methodologies, to aid in catalyst selection and experimental design.

Overview of Catalytic Systems

Halogen exchange reactions are predominantly catalyzed by transition metal complexes, with chromium, copper, and nickel being the most extensively studied. Each metal offers a unique profile in terms of reactivity, selectivity, and substrate scope.

  • Chromium(III) Catalysts: These are workhorses in industrial-scale vapor-phase fluorination reactions, converting chlorocarbons to valuable hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). The active catalytic species is often a chromium oxyfluoride surface formed in situ.[1]

  • Copper-Based Catalysts: Copper catalysts, particularly copper(I) halides, are widely used for the "aromatic Finkelstein" reaction, which involves the exchange of halogens on aryl and vinyl halides.[1][2] These reactions are typically performed in the liquid phase.

  • Nickel-Based Catalysts: Nickel complexes have also proven effective for halogen exchange reactions, especially in aromatic systems.[3] Recent advancements have shown their utility in light-promoted and electrochemical variants.[1][3]

Comparative Performance Data

The following tables summarize the performance of chromium(III) catalysts and their alternatives in various halogen exchange reactions. It is important to note that reaction conditions can significantly influence catalyst performance, and direct comparisons should be made with caution.

Table 1: Performance of Chromium(III)-Based Catalysts in Vapor-Phase Fluorination
Catalyst PrecursorSupportSubstrateTemperature (°C)Conversion (%)Selectivity (%)Key Observations
CrO₃MgF₂1,1,1-trifluoro-2-chloroethane35085HighHigh activity is attributed to well-dispersed chromium on a high-surface-area support.[1]
CrO₃MgF₂1,1,1-trifluoro-2-chloroethane300MaximumHighPerformance peaked at 300°C, with higher temperatures leading to a slight decrease in conversion.[1]
Cr₃Ac₇(OH)₂MgF₂1,1,1-trifluoro-2-chloroethane350~45ModerateLower activity compared to the CrO₃-derived catalyst.[1]
CrCl₃MgF₂1,1,1-trifluoro-2-chloroethane35041ModerateDemonstrated the lowest conversion among the tested chromium-doped magnesium fluoride (B91410) catalysts.[1]
Table 2: Comparison of Chromium(III), Copper(I), and Nickel(II) in Halogen Exchange Reactions
Catalyst SystemTypical SubstrateHalogen ExchangeTypical ConditionsYield (%)Functional Group Tolerance
Cr(III)-based Chlorinated hydrocarbonsCl → FVapor phase, 300-400°C, HFHighLimited by high temperatures
Cu(I)-based Aryl/vinyl bromidesBr → IDioxane, 110°C, NaI, diamine ligandUp to 99%Good; tolerates esters, nitriles, amides, indoles.[4][5][6]
Ni(II)-based Aryl halidesI/Br/Cl exchangeLight-promoted, mild conditionsGood to excellentGood[1][3]

Key Mechanistic Insights

The mechanism of halogen exchange varies depending on the catalyst and substrate.

Chromium(III)-Catalyzed Fluorination: This process is believed to occur on the surface of a chromium oxyfluoride catalyst. The key steps involve the adsorption of the chlorinated substrate, exchange of a chlorine atom for a fluorine atom from the catalyst surface, desorption of the fluorinated product, and regeneration of the active site by hydrogen fluoride.[1]

G Reactant Chlorocarbon (R-Cl) CrF CrF Reactant->CrF Adsorption Product Fluorocarbon (R-F) HF Hydrogen Fluoride (HF) CrCl CrCl HF->CrCl Catalyst Regeneration HCl Hydrogen Chloride (HCl) CrF->CrCl Halogen Exchange CrCl->Product Product Desorption CrCl->HCl CrCl->CrF

Copper- and Nickel-Catalyzed Aromatic Halogen Exchange: These reactions often proceed via an oxidative addition-reductive elimination pathway. For copper-catalyzed reactions, an arylcopper(III) intermediate is proposed.[2] Nickel catalysis can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for halogen exchange reactions using chromium-based and copper-based catalysts.

Protocol 1: Vapor-Phase Fluorination Using a Chromium Catalyst

This protocol describes a general procedure for the gas-phase fluorination of a chlorinated hydrocarbon.

1. Catalyst Preparation and Activation:

  • A fixed-bed reactor is packed with a chromium-based catalyst, such as Cr₂O₃ supported on MgF₂.
  • The catalyst is pre-treated by heating to 300-400°C under a flow of an inert gas (e.g., nitrogen) to remove moisture.[4]
  • The catalyst is then activated by introducing a flow of anhydrous hydrogen fluoride (HF) gas, often diluted with nitrogen, for 1-4 hours to ensure the surface is fully fluorinated.[4]

2. Fluorination Reaction:

  • The chlorinated hydrocarbon substrate is vaporized and fed into the reactor along with a continuous flow of anhydrous HF.[4] The molar ratio of HF to the organic substrate is typically between 3:1 and 10:1.[4]
  • The reaction is maintained at a constant temperature (e.g., 350°C) and atmospheric pressure.[4]

3. Product Analysis:

  • The gaseous effluent from the reactor is passed through an alkaline scrubber to remove acidic gases (HF and HCl).[4]
  • The organic products are condensed at low temperature and analyzed by gas chromatography (GC) or GC-mass spectrometry (GC-MS).[1]

G start Start catalyst_prep Catalyst Preparation (Cr₂O₃ on support) start->catalyst_prep activation Catalyst Activation (HF treatment at 300-400°C) catalyst_prep->activation reaction Fluorination Reaction (Substrate + HF over catalyst) activation->reaction scrubbing Alkaline Scrubbing (Remove HF, HCl) reaction->scrubbing condensation Product Condensation (Low temperature) scrubbing->condensation analysis Analysis (GC, GC-MS) condensation->analysis end End analysis->end

Protocol 2: Copper-Catalyzed Aromatic Finkelstein Reaction (Bromide to Iodide)

This protocol is representative of a copper-catalyzed halogen exchange in an aryl bromide.[4][5][6]

1. Reaction Setup:

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), sodium iodide (2.0 mmol), copper(I) iodide (5 mol%), and a diamine ligand (e.g., (±)-trans-N,N'-dimethyl-1,2-cyclohexanediamine, 10 mol%).
  • The vessel is sealed and evacuated and backfilled with an inert gas (e.g., argon).

2. Reaction Execution:

  • Anhydrous dioxane (e.g., 2 mL) is added via syringe.
  • The reaction mixture is heated to 110°C with vigorous stirring for the appropriate time (typically 12-24 hours).

3. Work-up and Purification:

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
  • The filtrate is washed with aqueous ammonia (B1221849) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • The crude product is purified by column chromatography on silica (B1680970) gel.

Conclusion

Chromium(III) catalysts are highly effective for vapor-phase fluorination of aliphatic compounds, a process of significant industrial importance. Their performance is influenced by the choice of precursor and support material. For liquid-phase halogen exchange, particularly in aromatic systems, copper and nickel catalysts often provide milder reaction conditions and broader functional group tolerance. The choice of catalyst will ultimately depend on the specific substrate, the desired halogen exchange, and the scale of the reaction. This guide provides a foundational understanding to aid researchers in navigating the selection of an appropriate catalytic system for their synthetic needs. Further investigation into the development of more versatile and robust chromium(III) catalysts for a wider range of halogen exchange reactions in the liquid phase remains an active area of research.

References

A Comparative Analysis of Trivalent and Hexavalent Chromium: Properties, Toxicity, and Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the contrasting characteristics of Cr(III) and Cr(VI), supported by experimental data and detailed methodologies.

Chromium, a transition metal existing in various oxidation states, is most commonly found in the environment and biological systems as trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). While chemically related, these two forms exhibit vastly different properties and biological effects, with Cr(VI) being a well-established toxin and carcinogen, and Cr(III) considered by some as an essential trace element. This guide provides a detailed comparison of their properties, toxicity, and mechanisms of action, supported by quantitative data from experimental studies and detailed protocols for key assays.

Physicochemical Properties: A Tale of Two Oxidation States

The fundamental differences in the chemical and physical properties of Cr(III) and Cr(VI) underpin their distinct biological fates and toxicological profiles. Cr(VI) compounds are generally more soluble in water than Cr(III) compounds, which significantly enhances their bioavailability and mobility.[1][2]

PropertyTrivalent Chromium (Cr(III))Hexavalent Chromium (Cr(VI))
Common Compounds Chromium chloride (CrCl₃), Chromium picolinatePotassium dichromate (K₂Cr₂O₇), Sodium dichromate (Na₂Cr₂O₇), Chromium trioxide (CrO₃)
Appearance Typically green or violet solidsOrange-red crystalline solids[3][4][5][6][7]
Solubility in Water Generally low, with some exceptions (e.g., CrCl₃)[1]High[1][4][6]
Oxidizing Potential WeakStrong oxidizing agent[3][4][7]
Stability More stable form in the environmentLess stable, can be reduced to Cr(III)[1]

Table 1: Comparison of the physicochemical properties of common Cr(III) and Cr(VI) compounds.

Cellular Uptake and Intracellular Fate: A Divergent Path

The mechanism of entry into cells is a critical determinant of chromium's toxicity. Cr(VI), in the form of chromate (B82759) (CrO₄²⁻), structurally resembles sulfate (B86663) (SO₄²⁻) and phosphate (B84403) (PO₄³⁻) anions, allowing it to be readily taken up by cells through anion transport channels.[8][9] In contrast, Cr(III) has a much lower membrane permeability and its uptake is significantly less efficient.[1][8]

Once inside the cell, Cr(VI) is rapidly reduced to Cr(III) by cellular reductants such as glutathione (B108866) (GSH) and ascorbate.[1][8] This reduction process is a key step in Cr(VI)'s toxic mechanism, as it generates reactive oxygen species (ROS) and intermediate chromium species (Cr(V) and Cr(IV)) that are highly reactive and can damage cellular components.[10] The resulting Cr(III) can then form stable complexes with intracellular macromolecules, including DNA and proteins.[11]

G cluster_cell Intracellular Space CrVI_out Cr(VI) (Chromate) CrVI_in Cr(VI) CrVI_out->CrVI_in Anion Transporters CrIII_out Cr(III) CrIII_in Cr(III) CrIII_out->CrIII_in Limited Uptake CrV_IV Reactive Intermediates (Cr(V), Cr(IV)) CrVI_in->CrV_IV Intracellular Reduction CrV_IV->CrIII_in ROS Reactive Oxygen Species (ROS) CrV_IV->ROS DNA_damage DNA Damage (Adducts, Crosslinks, Breaks) CrIII_in->DNA_damage Protein_damage Protein Damage CrIII_in->Protein_damage ROS->DNA_damage ROS->Protein_damage

Cellular uptake and fate of Cr(VI) and Cr(III).

Toxicity Profile: A Stark Contrast

The differences in physicochemical properties and cellular uptake translate into a dramatic disparity in the toxicity of Cr(III) and Cr(VI). Cr(VI) is recognized as a potent human carcinogen, particularly affecting the respiratory tract upon inhalation.[2][12] In contrast, Cr(III) is considered to be significantly less toxic.[2]

Cytotoxicity

Experimental studies consistently demonstrate that Cr(VI) is significantly more cytotoxic than Cr(III). This is often quantified by comparing their half-maximal effective concentration (EC50) or lethal dose (LD50) values.

Organism/Cell LineCr(III) CompoundCr(III) Toxicity MetricCr(VI) CompoundCr(VI) Toxicity MetricReference
Mice (i.p. injection)Chromium(III) sulfate, etc.LD50 > 10 days: ~17.9 mg/kgPotassium dichromate, etc.Acute LD50 (3 days) much lower[13]
Male F344/N Rats (oral)Chromium picolinateNo carcinogenicity observed in most casesSodium dichromate dihydrateCarcinogenic[8]
Female B6C3F1 Mice (oral)Chromium picolinateNot carcinogenicSodium dichromate dihydrateCarcinogenic[8]
Sulfur-oxidizing bacteria-Nontoxic up to 100 mg/L-EC50 (2h): 1.5-2.7 mg/L[11]
Barley root elongation-EC50: 7.94 µM-EC50: 128 µM[14]

Table 2: Comparative cytotoxicity and carcinogenicity of Cr(III) and Cr(VI) in various models.

Genotoxicity

The genotoxicity of chromium is a primary driver of its carcinogenic potential. Cr(VI) is a well-established genotoxic agent, inducing a range of DNA lesions including DNA adducts, DNA-protein crosslinks, and both single- and double-strand breaks.[11] The intracellular reduction of Cr(VI) to Cr(III) is crucial for this process, as it is the resulting Cr(III) that directly interacts with DNA.[11] While Cr(III) itself has poor cellular uptake, some studies suggest it can be genotoxic under certain conditions, though to a lesser extent than Cr(VI) at equivalent intracellular concentrations.[12]

Genotoxic EffectCr(III)Cr(VI)
DNA Adducts Can form adducts if it enters the cellInduces the formation of Cr(III)-DNA adducts after intracellular reduction
DNA-Protein Crosslinks Can induce crosslinksA potent inducer of DNA-protein crosslinks[15][16][17]
DNA Strand Breaks Can cause breaks at high concentrationsInduces single and double-strand breaks
Mutagenicity Weakly mutagenic in some systemsMutagenic and clastogenic
Chromosomal Aberrations Can induce aberrationsA known inducer of chromosomal aberrations

Table 3: Comparison of the genotoxic effects of Cr(III) and Cr(VI).

Mechanisms of Toxicity: Signaling Pathway Perturbation

The toxicity of Cr(VI) is mediated by its ability to induce oxidative stress and disrupt critical cellular signaling pathways. The generation of ROS during the intracellular reduction of Cr(VI) leads to widespread damage to lipids, proteins, and DNA. This oxidative stress, in turn, activates signaling cascades involved in inflammation, apoptosis, and cell cycle control.

Key signaling pathways affected by Cr(VI) include:

  • p53 Pathway: Cr(VI) exposure leads to the activation and stabilization of the tumor suppressor protein p53, which can trigger cell cycle arrest and apoptosis in response to DNA damage.[10][18][19]

  • NF-κB Pathway: Cr(VI) can activate the transcription factor NF-κB, a key regulator of inflammation and cell survival.[20][21] Chronic activation of NF-κB is implicated in carcinogenesis.

G CrVI Cr(VI) Exposure ROS Oxidative Stress (ROS Generation) CrVI->ROS DNA_Damage DNA Damage ROS->DNA_Damage NFkB NF-κB Activation ROS->NFkB p53 p53 Activation DNA_Damage->p53 Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation Inflammation->Carcinogenesis

Signaling pathways activated by Cr(VI) toxicity.

Experimental Protocols

A variety of in vitro and in vivo assays are employed to assess the toxicity of chromium compounds. Below are outlines of some key experimental protocols.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their health.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[22][23][24][25]

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of Cr(III) or Cr(VI) compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[23][24]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[22][23][24]

  • Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[22][23][25]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

G Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat with Cr(III) or Cr(VI) Seed->Treat Add_MTT Add MTT reagent Treat->Add_MTT Incubate Incubate for formazan formation Add_MTT->Incubate Solubilize Add solubilization solution Incubate->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Analyze data (Cell Viability %) Read->Analyze End End Analyze->End

Workflow for the MTT cytotoxicity assay.
Micronucleus Assay for Genotoxicity

The micronucleus test is a widely used method for assessing chromosomal damage. Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[26][27][28][29][30]

Principle: An increase in the frequency of micronucleated cells in a treated population is indicative of genotoxic exposure.

Protocol Outline (in vitro):

  • Cell Culture and Treatment: Culture cells and expose them to different concentrations of the test compound.

  • Cytokinesis Block (Optional): Add cytochalasin-B to block cytokinesis, resulting in binucleated cells which are easier to score for micronuclei.

  • Harvesting and Slide Preparation: Harvest the cells, and prepare slides.

  • Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Under a microscope, score the number of micronuclei in a predetermined number of cells (e.g., 1000 binucleated cells).

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the control group.

Measurement of Intracellular Glutathione (GSH)

Measuring the levels of the antioxidant glutathione is a common way to assess oxidative stress.

Principle: Various methods are available, often involving the reaction of GSH with a reagent to produce a colored or fluorescent product that can be quantified.

Protocol Outline (Colorimetric):

  • Sample Preparation: Prepare cell or tissue lysates.

  • Deproteinization: Remove proteins from the sample, as they can interfere with the assay.

  • Reaction: Add a reagent that reacts specifically with GSH to produce a colored product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Quantification: Determine the GSH concentration based on a standard curve.[31][32][33][34]

Analytical Methods for Chromium Speciation

Distinguishing between Cr(III) and Cr(VI) in biological and environmental samples is crucial for accurate risk assessment. Various analytical techniques are employed for chromium speciation.

Analytical TechniquePrincipleDetection Limits
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Measures the mass-to-charge ratio of ions to determine elemental composition.Very low (ng/L or ppt (B1677978) range)[35][36][37][38][39]
Graphite Furnace Atomic Absorption Spectrometry (GFAAS) Measures the absorption of light by free atoms in the gaseous state.Low (µg/L or ppb range)[35]
Ion Chromatography (IC) coupled with ICP-MS (IC-ICP-MS) Separates different chromium species based on their charge before detection by ICP-MS.Enables speciation with very low detection limits[36][37][38]

Table 4: Common analytical methods for chromium detection and speciation.

Conclusion

The distinct properties and toxicological profiles of Cr(III) and Cr(VI) highlight the critical importance of chromium speciation in toxicological and environmental assessments. While Cr(VI) is a potent toxicant and carcinogen due to its high solubility, efficient cellular uptake, and ability to induce oxidative stress and DNA damage, Cr(III) is significantly less toxic due to its poor absorption and lower reactivity. Understanding the fundamental differences in their chemical behavior, biological interactions, and mechanisms of toxicity is essential for researchers, scientists, and drug development professionals in evaluating the risks associated with chromium exposure and in the development of safe and effective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Chromium(III) Bromide Hexahydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of Chromium(III) bromide hexahydrate are critical for ensuring laboratory safety and environmental protection. This compound is classified as hazardous, capable of causing severe skin burns, eye damage, and allergic reactions.[1][2][3] Adherence to strict protocols is mandatory to mitigate risks. This guide provides a comprehensive, step-by-step plan for the safe disposal of Chromium(III) bromide hexahydrate, aligning with regulatory requirements.

Immediate Safety and Handling Precautions

Before handling Chromium(III) bromide hexahydrate, ensure all necessary safety measures are in place. This includes the use of appropriate Personal Protective Equipment (PPE) and having accessible emergency facilities.[4] All operations involving this chemical should be conducted in a certified chemical fume hood.[5]

Table 1: Essential Safety and Handling Information

Precaution CategorySpecific RequirementSource
Personal Protective Equipment (PPE) Safety glasses with side shields or goggles.[1][1]
Chemical-resistant gloves.[1][1]
Protective clothing/lab coat.[1][1]
NIOSH/MSHA approved respiratory protection if exposure limits are exceeded or irritation is experienced.[1][1]
Engineering Controls Handle in a well-ventilated place, preferably a chemical fume hood.[2][2]
Hygiene Practices Wash hands thoroughly after handling.[1][6][1][6]
Do not eat, drink, or smoke when using this product.[7][7]
Contaminated work clothing should not be allowed out of the workplace.[1][7][1][7]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][1]
Store away from strong oxidizing agents.[1][1]
Emergency Procedures Eyewash stations and safety showers should be readily accessible.[4][4]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Evacuate non-essential personnel from the spill area.

  • Wear Appropriate PPE: Before addressing the spill, don the required PPE as outlined in Table 1.

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[1] For powder spills, cover with a plastic sheet or tarp to minimize the spread of dust.[1]

  • Clean-up:

    • For solid spills, use a HEPA-filter vacuum or moisten the material to prevent dust formation during clean-up.[8] Do not dry sweep.[8]

    • Mechanically take up the spilled material and place it in appropriate, sealed, and labeled containers for disposal.[1][8]

  • Decontaminate: Thoroughly clean the contaminated surface.[1]

  • Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.[5][9][10]

Disposal Plan for Chromium(III) Bromide Hexahydrate

The primary and mandated method for the disposal of Chromium(III) bromide hexahydrate and its contaminated waste is through an approved hazardous waste disposal facility.[1][6][7] It is crucial to adhere to all local, regional, and national regulations governing hazardous waste disposal.[2][11]

Step-by-Step Disposal Procedure:
  • Waste Collection:

    • Collect all waste containing Chromium(III) bromide hexahydrate, including excess reagent, contaminated materials, and spill cleanup debris, in a designated, sealed, and impermeable container.[9][10]

    • The container must be compatible with the chemical; a corrosive-resistant container is recommended.[6][7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the specific contents, including "Chromium(III) bromide hexahydrate."

    • If other chromium compounds are present, especially hexavalent chromium, the container must be labeled with a "CANCER HAZARD" warning.[4]

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Follow all institutional guidelines for the temporary storage of hazardous waste.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Disposal must comply with the regulations set forth by the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from "cradle to grave."[11]

Disposal Workflow Diagram

G Chromium(III) Bromide Hexahydrate Disposal Workflow cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Unused chemical, contaminated labware, spill debris) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Place waste in a designated, corrosive-resistant, sealed container B->C D Label container clearly: 'Hazardous Waste' 'Chromium(III) bromide hexahydrate' C->D E Store container in a secure, designated hazardous waste area D->E F Contact Environmental Health & Safety (EHS) or a licensed waste contractor E->F G Complete hazardous waste manifest (if required) F->G H Transfer waste to authorized personnel for final disposal at a licensed facility G->H

Caption: Workflow for the safe disposal of Chromium(III) bromide hexahydrate.

By implementing these procedures, laboratories can ensure the safe management of Chromium(III) bromide hexahydrate, protecting personnel and preserving environmental integrity.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chromium(III) Bromide Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Chromium(III) bromide hexahydrate.

This document provides detailed procedural guidance on the necessary personal protective equipment (PPE), operational plans for safe handling, and protocols for the disposal of Chromium(III) bromide hexahydrate. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks of exposure.

Health Hazard Summary

Chromium(III) bromide hexahydrate is a hazardous substance that can cause severe skin burns and eye damage.[1][2] It may also trigger allergic skin reactions or asthma-like symptoms if inhaled.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the hazards associated with Chromium(III) bromide hexahydrate. The following table summarizes the required PPE for handling this chemical.

PPE CategorySpecification
Eye/Face Protection Wear safety glasses with side shields or goggles to protect against splashes and dust.[1]
Skin Protection Wear protective gloves and chemical-resistant clothing to prevent skin contact.[1] Immediately remove any clothing that becomes contaminated.[2]
Respiratory Protection If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[1] For high airborne concentrations, a positive-pressure supplied-air respirator may be necessary.[1]

Operational Plan for Safe Handling

A systematic approach to handling Chromium(III) bromide hexahydrate is crucial for minimizing exposure and ensuring laboratory safety.

Preparation and Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area.[2] Engineering controls, such as fume hoods, should be used to reduce airborne concentrations.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.[3]

Handling Procedures
  • Avoid Dust Formation: Take care to avoid creating dust when handling the solid form of this chemical.[1]

  • Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is used.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store at room temperature.[1]

Accidental Release Measures
  • Containment: In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • Cleanup: For powder spills, cover with a plastic sheet or tarp to minimize the spread of dust.[1] Use personal protective equipment and take up the spilled material mechanically, placing it in appropriate containers for disposal.[1]

Emergency and First Aid Protocols

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[2]
Skin Contact Immediately wash the skin with soap and water.[1] Remove all contaminated clothing at once.[2] If skin irritation or a rash occurs, get medical advice.[1]
Inhalation Move the person to fresh air.[1] If breathing is difficult, provide oxygen.[1] If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention.[2]
Ingestion Do not induce vomiting.[5] Clean the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[6]

Disposal Plan

Proper disposal of Chromium(III) bromide hexahydrate and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]

  • Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]

Workflow for Handling Chromium(III) Bromide Hexahydrate

G Workflow for Handling Chromium(III) Bromide Hexahydrate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Hazards B Select & Don PPE A->B C Verify Engineering Controls B->C D Weigh & Transfer C->D Proceed to Handling E Perform Experiment D->E J Spill or Exposure Occurs D->J If Spill/Exposure F Decontaminate Work Area E->F Complete Experiment E->J If Spill/Exposure G Segregate Waste F->G H Dispose of Waste G->H I Doff & Clean PPE H->I I->A Prepare for Next Use K Follow First Aid Protocols J->K L Notify Supervisor K->L

Caption: A logical workflow for the safe handling of Chromium(III) bromide hexahydrate.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.